molecular formula C7H12BrNO2 B1341488 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 90271-69-5

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B1341488
CAS No.: 90271-69-5
M. Wt: 222.08 g/mol
InChI Key: JUGOUFILNKUDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide ( 90271-69-5) is a brominated acetamide derivative with a molecular weight of 222.08 g/mol and the molecular formula C7H12BrNO2 . This compound features a reactive bromoacetamide group linked to a tetrahydrofuran (THF) methyl substituent, a structure that may enhance solubility in polar solvents and influence intermolecular interactions . Its primary value in research stems from the electrophilic bromine atom, which acts as a superior leaving group, making the molecule a versatile alkylating agent and a key building block in organic synthesis . In scientific applications, this compound serves as a crucial intermediate for constructing more complex molecules via nucleophilic substitution reactions . It can be used in the synthesis of various N-(tetrahydro-2-furanylmethyl)acetamide derivatives by reacting with nucleophiles such as amines, thiols, or alkoxides . Furthermore, its reactivity is exploited in electrochemical reactions; recent methodologies have developed efficient electro-reductive debrominative hydrogenation of similar 2-bromo-N-arylacetamides, using water as a green hydrogen source . In biological research, this compound has been investigated as a biochemical probe for studying enzyme mechanisms and protein interactions . Notably, it shows potential in microbiological studies, where it has been found to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa , suggesting utility as a tool for disrupting bacterial quorum-sensing and virulence . The synthesis is typically achieved through selective bromination of N-(tetrahydro-2-furanylmethyl)acetamide using reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane, often yielding over 90% under optimized conditions . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

2-bromo-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOUFILNKUDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589555
Record name 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90271-69-5
Record name 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a versatile bifunctional molecule of significant interest to the chemical and pharmaceutical research communities. With a molecular formula of C₇H₁₂BrNO₂ and a molecular weight of 222.08 g/mol , this compound incorporates a highly reactive electrophilic bromoacetyl moiety and a polar tetrahydrofurfuryl group.[1] This unique structure makes it an invaluable building block for the synthesis of more complex molecular architectures and a potent tool for chemical biology.[1] The electrophilic bromine atom serves as an excellent leaving group, rendering the molecule an efficient alkylating agent for various nucleophiles, including amines, thiols, and alkoxides.[1] This guide provides a detailed, field-proven methodology for its synthesis, purification, and comprehensive characterization, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and safety.

Strategic Approach to Synthesis: N-Bromoacetylation

The most direct and efficient pathway to synthesize 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is through the N-acylation of tetrahydrofurfurylamine with a bromoacetyl halide. This reaction leverages the high nucleophilicity of the primary amine on the starting material and the potent electrophilicity of the acyl halide.

Rationale for Reagent Selection
  • Starting Amine: Tetrahydrofurfurylamine is a commercially available and stable primary amine, providing the core tetrahydrofuran scaffold. Its amine group is sufficiently nucleophilic to readily attack the acylating agent.

  • Acylating Agent: Bromoacetyl bromide is the reagent of choice.[2][3] Its high reactivity, driven by the two bromine atoms, facilitates a rapid reaction at low temperatures, minimizing potential side reactions and degradation.[2] While bromoacetyl chloride is a viable, often cheaper alternative, it can sometimes lead to a mixture of bromo- and chloro-acetamide products, complicating purification and yield calculations.[2]

  • Base: The acylation reaction liberates one equivalent of hydrogen bromide (HBr). This acidic byproduct will immediately protonate any unreacted nucleophilic amine in the mixture, rendering it inactive and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (Et₃N) or an inorganic base like sodium bicarbonate (NaHCO₃), is essential to scavenge the HBr as it is formed.[2][4]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile are ideal.[1] They effectively dissolve the reactants while remaining inert to the highly reactive bromoacetyl bromide.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tetrahydrofurfurylamine attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate which then collapses, expelling a bromide ion and a proton to yield the final amide product and HBr.

SynthesisWorkflow cluster_prep Preparation (0°C, Inert Atm.) cluster_reaction Reaction & Quench cluster_workup Work-up & Purification Amine Tetrahydrofurfurylamine + Triethylamine in Anhydrous DCM Reaction Slow Dropwise Addition of Acyl Halide to Amine Amine->Reaction AcylHalide Bromoacetyl Bromide in Anhydrous DCM AcylHalide->Reaction Stir Stir at 0°C to RT (Monitor by TLC) Reaction->Stir Quench Quench with 1M HCl (aq) Stir->Quench Extract Liquid-Liquid Extraction (DCM) Quench->Extract Wash Wash with H₂O, Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Column Chromatography Concentrate->Purify Final Pure Product Purify->Final Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data Structural Connectivity Proton Environment Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (Amide, Ether) IR->IR_Data MS_Data Molecular Weight Isotopic Pattern (Br) Elemental Composition MS->MS_Data Final Structure Confirmed NMR_Data->Final IR_Data->Final MS_Data->Final

Sources

A Novel, Direct Acylation Route for the Synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a valuable bifunctional molecule, serving as a versatile building block in organic synthesis and as a probe in biochemical studies.[1] Its structure, featuring a reactive bromoacetamide group and a tetrahydrofuran moiety, makes it a key intermediate for constructing more complex molecules through nucleophilic substitution.[1] Furthermore, it has demonstrated potential in microbiological research, notably in the inhibition of biofilm formation in pathogens like Pseudomonas aeruginosa.[1] Traditional synthesis pathways often rely on the post-amidation bromination of N-(tetrahydro-2-furanylmethyl)acetamide. This guide details a more direct, efficient, and scalable one-pot synthesis route via the nucleophilic acyl substitution of tetrahydrofurfurylamine with bromoacetyl bromide. This approach streamlines the process, minimizes intermediate handling, and offers a robust methodology for researchers in synthetic chemistry and drug development.

Introduction: The Rationale for a Novel Synthetic Approach

The classical approach to synthesizing α-haloamides involves either the halogenation of a pre-formed amide or the reaction of an amine with an α-haloacyl halide. The former method, often employing reagents like N-bromosuccinimide (NBS), requires an additional synthetic step and subsequent purification, which can impact overall yield and process efficiency.[1]

This guide proposes a more convergent and atom-economical strategy: the direct acylation of tetrahydrofurfurylamine with bromoacetyl bromide. This is a foundational and highly effective method for forming N-substituted bromoacetamides.[2][3] The core advantages of this route are:

  • Process Efficiency: It is a one-pot reaction, reducing overall synthesis time and resource allocation.

  • High Yield: The reaction is typically high-yielding due to the high reactivity of the acyl halide.

  • Scalability: The procedure is readily scalable for producing larger quantities of the target compound.

  • Purity: A well-designed aqueous work-up effectively removes the primary impurities, simplifying final purification.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism. This is a two-step process involving the formation and subsequent collapse of a tetrahedral intermediate.

  • Nucleophilic Attack: The primary amine, tetrahydrofurfurylamine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the highly electrophilic carbonyl carbon of bromoacetyl bromide.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, the bromide ion.

  • Deprotonation: A non-nucleophilic base, such as triethylamine, deprotonates the nitrogen atom to yield the final, neutral amide product and triethylammonium bromide as a salt byproduct.

Caption: Figure 1: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
TetrahydrofurfurylamineC₅H₁₁NO101.15501.0
Bromoacetyl bromideC₂H₂Br₂O201.85551.1
Triethylamine (TEA)C₆H₁₅N101.19601.2
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL-
1 M Hydrochloric AcidHCl-As needed-
Sat. Sodium BicarbonateNaHCO₃-As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tetrahydrofurfurylamine (5.06 g, 50 mmol) and anhydrous dichloromethane (100 mL).

  • Base Addition: Add triethylamine (8.4 mL, 60 mmol) to the flask. Cool the resulting solution to 0 °C using an ice-water bath. The base is critical to neutralize the hydrobromic acid byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[3]

  • Acyl Halide Preparation: In a separate dry flask, dissolve bromoacetyl bromide (11.1 g, 55 mmol) in anhydrous dichloromethane (50 mL) and transfer this solution to the dropping funnel.

  • Acylation Reaction: Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 30-45 minutes. Maintaining a low temperature (0-5 °C) is crucial as the acylation is highly exothermic. Uncontrolled temperature can lead to the formation of side products.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting amine spot indicates reaction completion.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine and unreacted starting amine.

    • Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a pale yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Amine & Base in DCM (0 °C) B 2. Add Bromoacetyl Bromide Solution Dropwise A->B C 3. Stir at Room Temp (2-3 hours) B->C D 4. TLC Monitoring C->D E 5. Aqueous Work-up (HCl, NaHCO₃, Brine) D->E Reaction Complete F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate in vacuo F->G H 8. Recrystallize Product G->H I Pure C₇H₁₂BrNO₂ H->I

Caption: Figure 2: Step-by-step experimental workflow.

Conclusion and Outlook

The described direct acylation method provides a superior alternative to multi-step procedures for the synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. Its operational simplicity, efficiency, and scalability make it an invaluable protocol for medicinal chemists and drug development professionals who require reliable access to this important synthetic intermediate. The self-validating nature of the protocol, from in-process TLC monitoring to the systematic removal of impurities during the work-up, ensures a high degree of purity and reproducibility. This robust synthesis route facilitates further exploration of this molecule's derivatives for applications in materials science, agrochemicals, and pharmaceuticals.

References

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals . IRE Journals. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery . UCL Discovery. Available at: [Link]

  • 2-Bromo-N-(tetrahydrofuran-2-ylmethyl)acetamide - Amerigo Scientific . Amerigo Scientific. Available at: [Link]

Sources

Spectroscopic and Synthetic Elucidation of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties and a reliable synthetic route for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. This compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to its reactive bromoacetamide moiety and the versatile tetrahydrofuran scaffold.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical understanding and practical, field-proven insights into the characterization and preparation of this important intermediate.

Molecular Structure and Physicochemical Properties

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide possesses the molecular formula C₇H₁₂BrNO₂ and a molecular weight of 222.08 g/mol .[1] The molecule's architecture, featuring a reactive electrophilic bromine atom, makes it an excellent alkylating agent for various nucleophiles.[1] The presence of the tetrahydrofuran ring enhances its solubility in a range of organic solvents.

Table 1: Physicochemical Properties of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

PropertyValueSource
CAS Number 90271-69-5[1]
Molecular Formula C₇H₁₂BrNO₂[1]
Molecular Weight 222.08 g/mol [1]
InChI Key JUGOUFILNKUDPR-UHFFFAOYSA-N[1]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; Br [label="Br", pos="-1.5,0!"]; O1 [label="O", pos="0.75,1.3!"]; N [label="N", pos="2.5,-0.75!"]; H_N [label="H", pos="2.25,-1.5!"]; C3 [label="C", pos="3.75,-0.5!"]; C4 [label="C", pos="4.5,0.5!"]; C5 [label="C", pos="5.5,0!"]; C6 [label="C", pos="5.5,-1!"]; C7 [label="C", pos="4.5,-2!"]; O2 [label="O", pos="3.75,-1.5!"];

// Edges for bonds C1 -- Br; C1 -- C2; C2 -- O1 [style=double]; C2 -- N; N -- H_N; N -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- O2; O2 -- C4; }

Caption: Molecular structure of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

A robust and widely applicable method for the synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is the acylation of tetrahydrofurfurylamine with bromoacetyl bromide. This reaction proceeds efficiently under mild conditions, typically in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Experimental Protocol

Materials:

  • Tetrahydrofurfurylamine

  • Bromoacetyl bromide

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of tetrahydrofurfurylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C (ice bath), add a solution of bromoacetyl bromide (1.1 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Synthesis_Workflow Reactants Tetrahydrofurfurylamine + Bromoacetyl Bromide + Triethylamine in DCM Reaction Acylation at 0°C to RT Reactants->Reaction Workup Aqueous Workup: 1. NaHCO3 wash 2. Brine wash Reaction->Workup Purification Drying (MgSO4) & Concentration Workup->Purification Product Pure 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide Purification->Product

Caption: Workflow for the synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, the following data is predicted based on the analysis of structurally similar compounds and computational modeling. These predictions provide a reliable framework for the identification and characterization of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, Br) and the magnetic anisotropy of the amide carbonyl group.

Table 2: Predicted ¹H NMR Data for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5broad s1HNH
~4.05m1HO-CH (THF ring)
~3.85s2HBr-CH₂ -C=O
~3.7-3.8m2HO-CH₂ (THF ring)
~3.3-3.5m2HN-CH₂
~1.8-2.0m2HCH₂ (THF ring)
~1.5-1.7m2HCH₂ (THF ring)
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the amide and the carbon attached to the bromine atom are expected to be the most downfield shifted signals.

Table 3: Predicted ¹³C NMR Data for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C =O (amide)
~77O-C H (THF ring)
~68O-C H₂ (THF ring)
~44N-C H₂
~29Br-C H₂-C=O
~28C H₂ (THF ring)
~25C H₂ (THF ring)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group, as well as C-O and C-Br stretching frequencies.

Table 4: Predicted IR Absorption Bands for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~2950, ~2870MediumC-H stretch (aliphatic)
~1660StrongC=O stretch (Amide I)
~1550StrongN-H bend (Amide II)
~1100StrongC-O-C stretch (ether)
~650MediumC-Br stretch
Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak. A characteristic feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would involve the loss of a bromine radical and cleavage of the amide bond.

Table 5: Predicted Key Mass Fragments for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

m/zInterpretation
221/223[M]⁺ (Molecular ion)
142[M - Br]⁺
100[C₅H₉OCH₂]⁺
83[C₅H₉O]⁺

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. The provided synthetic protocol is a reliable method for obtaining this compound, and the predicted spectral data serves as a crucial reference for its characterization. The insights and methodologies presented herein are intended to facilitate the work of researchers and professionals in the fields of chemical synthesis and drug discovery.

References

Sources

An In-depth Technical Guide to 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery.[1] Its structure, featuring a reactive bromoacetamide warhead coupled with a tetrahydrofuran (THF) moiety, provides a unique combination of reactivity and physicochemical properties. The electrophilic bromine atom serves as an excellent leaving group, rendering the molecule a potent alkylating agent, while the THF ring can enhance solubility in polar solvents and influence intermolecular interactions.[1] This guide offers a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility as a building block in the development of complex molecular architectures and biologically active agents.

Core Molecular and Physical Properties

While extensive experimental data for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is not widely published, its fundamental properties can be reliably established, and others can be estimated based on the well-characterized behavior of analogous N-substituted bromoacetamides.

PropertyValue / DescriptionSource / Basis
Molecular Formula C₇H₁₂BrNO₂[1][2]
Molecular Weight 222.08 g/mol [1][2]
CAS Number 90271-69-5[1]
Appearance Predicted to be a solid at room temperature.Based on analogous compounds like 2-Bromo-N,N-dimethylacetamide.
Melting Point Not experimentally determined. Likely to be in the range of other solid bromoacetamides.For comparison, 2-Bromo-N,N-dimethylacetamide has a melting point of 72-73 °C.[3]
Boiling Point Not experimentally determined.High boiling point expected due to polar nature and molecular weight.
Solubility Predicted to have good solubility in polar organic solvents such as dichloromethane, acetonitrile, and ethyl acetate. The THF moiety may also confer some aqueous solubility.[1]

Spectroscopic Characterization (Predicted)

SpectroscopyPredicted Chemical Shifts / Key Features
¹H NMR Signals corresponding to the methylene protons of the bromoacetyl group, the methylene and methine protons of the tetrahydrofuran ring, the N-H proton of the amide, and the methylene protons connecting the amide to the THF ring.
¹³C NMR Resonances for the carbonyl carbon of the amide, the carbon bearing the bromine, and the distinct carbons of the tetrahydrofuran ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), and C-Br stretch.
Mass Spectrometry The molecular ion peak (M+) and characteristic isotopic pattern for a bromine-containing compound, along with fragmentation patterns corresponding to the loss of bromine and cleavage of the amide and THF moieties.

Chemical Properties and Reactivity

The chemical behavior of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is dominated by the electrophilicity of the α-carbon to the carbonyl group, which is further activated by the presence of the bromine atom.

Nucleophilic Substitution: The primary mode of reactivity is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles. This makes it a valuable precursor for the synthesis of more complex molecules. Common nucleophiles include:

  • Amines: Primary and secondary amines react to form the corresponding N-substituted glycinamides.

  • Thiols: Thiolates readily displace the bromide to form thioethers.

  • Alkoxides: Alkoxides react to yield α-alkoxy acetamides.

The general mechanism for this reaction is a bimolecular nucleophilic substitution (Sₙ2).

Caption: General Sₙ2 reaction of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide with a nucleophile.

Other Reactions:

  • Reduction: The bromoacetamide can be reduced to the corresponding amine derivative.[1]

  • Oxidation: The tetrahydrofuran ring is susceptible to oxidation, potentially forming lactones or other oxygenated derivatives.[1]

Synthesis and Purification

The synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is typically achieved through the bromination of its acetamide precursor.

G start N-(tetrahydro-2-furanylmethyl)acetamide product 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide start->product Bromination reagent N-Bromosuccinimide (NBS) reagent->product solvent Dichloromethane (DCM) solvent->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Synthetic workflow for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(tetrahydro-2-furanylmethyl)acetamide in a suitable solvent such as dichloromethane (DCM).[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.[1] The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until completion.[1]

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to consume any remaining bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.[3]

Applications in Research and Development

The unique structural features of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide make it a valuable tool in several areas of chemical and biological research.

  • Synthetic Chemistry: It serves as a key intermediate for the construction of more complex molecules through nucleophilic substitution reactions.[1]

  • Biochemical Probes: The reactive bromoacetamide group can be used to covalently label and study the active sites of enzymes and other proteins.[1]

  • Drug Discovery: This compound can be used as a scaffold or building block in the synthesis of novel therapeutic agents. The tetrahydrofuran moiety is a common feature in many biologically active compounds.

  • Microbiology: It has shown potential in inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa, suggesting its utility in developing new strategies to combat bacterial virulence.[1]

Safety and Handling

  • Toxicity: Bromoacetamides are generally considered to be toxic and corrosive.[4] They can be harmful if swallowed, inhaled, or in contact with skin.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a respirator may be necessary.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its predictable reactivity, combined with the favorable physicochemical properties imparted by the tetrahydrofuran ring, makes it an attractive building block for the creation of novel and complex molecules. While a comprehensive experimental characterization is still needed in the public domain, the available data on analogous compounds provide a solid foundation for its use in research and development. As with all reactive bromoacetamides, appropriate safety precautions are essential when handling this compound.

References

  • 2-BROMOACETAMIDE Safety Data Sheet - PubChem. [Link]

  • 2-Bromoacetamide - NIST WebBook. [Link]

  • n-(2-Bromo-4-fluorophenyl)acetamide (CAS 1009-22-9) – Thermophysical Properties - Chemcasts. [Link]

  • 2-Bromo-N-(tetrahydrofuran-2-ylmethyl)acetamide - Amerigo Scientific. [Link]

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Preliminary Biological Screening of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Bromoacetamide Derivative

In the continuous quest for novel therapeutic agents, small molecules with unique structural motifs offer promising starting points for drug discovery. 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is one such molecule, characterized by a reactive bromoacetamide group and a tetrahydrofuran moiety. The bromoacetamide functional group is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a mechanism leveraged by numerous enzyme inhibitors. The presence of the tetrahydrofuran ring may influence the compound's solubility, stability, and interactions with biological targets.

Preliminary data suggests that 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide may act as an inhibitor of biofilm formation in pathogens like Pseudomonas aeruginosa, hinting at its potential to disrupt bacterial quorum sensing and virulence. This technical guide provides a comprehensive framework for the preliminary biological screening of this compound, designed to elucidate its therapeutic potential and guide future drug development efforts. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of potential outcomes.

Section 1: Physicochemical Characterization and Synthesis

A thorough understanding of the test compound's properties is fundamental to any biological screening cascade.

Compound Identity:

  • IUPAC Name: 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

  • CAS Number: 90271-69-5

  • Molecular Formula: C₇H₁₂BrNO₂

  • Molecular Weight: 222.08 g/mol

Synthesis: The synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is typically achieved through the selective bromination of its precursor, N-(tetrahydro-2-furanylmethyl)acetamide. A common method involves the use of a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

Section 2: Rationale for the Screening Cascade

The initial biological evaluation of a novel compound should be a tiered approach, starting with broad-spectrum assays to identify general bioactivity and potential liabilities, followed by more specific assays to probe its mechanism of action. Our proposed screening cascade for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is designed to first assess its safety profile through cytotoxicity testing, followed by an investigation of its antimicrobial and anti-biofilm properties.

G A Compound Synthesis & QC B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) A->C B->C Prioritize non-cytotoxic concentrations D Anti-Biofilm Activity Assessment C->D F Preliminary ADME Profiling (e.g., Metabolic Stability) C->F E Quorum Sensing Inhibition Assays D->E G Hit-to-Lead Optimization E->G F->G

Figure 1: A logical workflow for the preliminary biological screening of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Section 3: In Vitro Cytotoxicity Assessment

Before evaluating the therapeutic efficacy of a compound, it is crucial to determine its potential toxicity to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a relevant human cell line (e.g., HEK293 for general cytotoxicity, or a specific cancer cell line if exploring anti-cancer potential) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells and perform a cell count to ensure viability is above 90%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations for testing.

    • Replace the media in the cell-seeded plate with the media containing the different compound concentrations. Include vehicle control (media with the same concentration of DMSO) and untreated control wells.

  • MTT Assay:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3][4]

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
0.198.5 ± 3.2
195.1 ± 4.5
1088.7 ± 5.1
5062.3 ± 6.8
10045.2 ± 5.9
20021.4 ± 4.3

Section 4: Antimicrobial Activity Screening

To investigate the compound's potential as an antimicrobial agent, its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria should be determined. The broth microdilution method is a standardized technique for this purpose.[6][7]

Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Strains and Media:

    • Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

    • Use cation-adjusted Mueller-Hinton broth (CAMHB) as the growth medium.[8]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve the final target concentration in the assay wells.

  • Compound Dilution and Inoculation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in CAMHB.

    • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (media only).

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical MIC Data
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 29213>128
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa PAO164

Section 5: Anti-Biofilm and Quorum Sensing Inhibition Assays

Given the preliminary indication of anti-biofilm activity, it is essential to quantify this effect and explore its potential link to quorum sensing (QS) inhibition.

Experimental Protocol: Biofilm Formation Inhibition Assay
  • Assay Setup:

    • In a 96-well flat-bottomed microtiter plate, add fresh growth medium (e.g., Tryptic Soy Broth) containing sub-MIC concentrations of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.[1][9]

    • Inoculate the wells with a standardized suspension of P. aeruginosa.

    • Include a positive control (bacteria without the compound) and a negative control (medium only).

  • Incubation and Staining:

    • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

    • Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

    • Stain the adherent biofilms with 0.1% (w/v) crystal violet for 15 minutes.[1][10]

    • Wash the wells again with PBS to remove excess stain and allow them to air dry.

  • Quantification:

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at 595 nm using a microplate reader to quantify biofilm formation.[1]

G cluster_0 Biofilm Inhibition Assay Workflow A Prepare sub-MIC concentrations of test compound in media B Inoculate 96-well plate with P. aeruginosa and compound A->B C Incubate for 24h at 37°C B->C D Wash to remove planktonic cells C->D E Stain with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain F->G H Measure absorbance at 595 nm G->H

Figure 2: Workflow for the crystal violet-based biofilm formation inhibition assay.

Experimental Protocol: Quorum Sensing Inhibition (Violacein Inhibition Assay)

Chromobacterium violaceum is a commonly used reporter organism for QS inhibition because its production of the purple pigment violacein is regulated by a QS system.[11][12]

  • Assay Setup:

    • Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours.

    • Inoculate a single colony into LB broth and incubate overnight with agitation.

    • Dilute the overnight culture to a standardized optical density.

  • Compound Treatment and Incubation:

    • In a 96-well plate, add serial dilutions of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide to LB broth.

    • Inoculate the wells with the standardized C. violaceum culture.

    • Incubate the plate at 30°C for 24 hours.

  • Quantification of Violacein and Bacterial Growth:

    • Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

    • To quantify violacein, pellet the bacterial cells by centrifugation, discard the supernatant, and add DMSO to extract the pigment.

    • Measure the absorbance of the violacein extract at 595 nm.

  • Data Analysis:

    • Calculate the percentage of violacein inhibition and bacterial growth inhibition for each compound concentration. A significant reduction in violacein production without a corresponding decrease in bacterial growth indicates QS inhibition.[11]

Section 6: Preliminary ADME Profiling: In Vitro Metabolic Stability

Assessing the metabolic stability of a compound in its early stages of development is crucial for predicting its in vivo pharmacokinetic properties. The liver microsomal stability assay is a common in vitro model for this purpose.[13][14]

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation Mixture Preparation:

    • Prepare an incubation medium containing phosphate buffer, MgCl₂, and pooled human liver microsomes.[15]

    • Prepare a separate solution of the NADPH-regenerating system (NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Assay Procedure:

    • Add 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide to the microsomal incubation mixture.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation: Hypothetical Metabolic Stability Data
Time (min)% Parent Compound Remaining
0100
585.2
1560.1
3035.8
4520.5
6011.7

Conclusion and Future Directions

This technical guide outlines a robust preliminary biological screening cascade for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. The results from these assays will provide a comprehensive initial profile of the compound's bioactivity, cytotoxicity, and metabolic stability. Positive results, particularly in the anti-biofilm and quorum sensing inhibition assays at non-cytotoxic concentrations, would warrant further investigation. Subsequent steps would involve hit-to-lead optimization to improve potency and drug-like properties, as well as more in-depth mechanistic studies to identify the specific molecular targets of the compound.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wikipedia. (2023, November 28). MTT assay. Retrieved from [Link]

  • Tait, K., & Milton, D. (2006). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods, 65(2), 257-265.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • MDPI. (2018). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). Biofilm Protocol Optimization For Pseudomonas aeruginosa. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • JoVE. (2025, July 11). Quorum Sensing Inhibition by Bioactive Compou. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • GlobalSpec. (2015, January 1). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Standards. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ASM Journals. (2024, May 6). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Retrieved from [Link]

  • NIH. (2025, January 22). Inhibition of Pseudomonas aeruginosa Biofilm Formation Using Silver Nanoparticles. Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

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A Technical Guide to the Solubility of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a key intermediate in contemporary organic synthesis, prized for its bifunctional nature. The presence of a reactive bromoacetamide moiety and a polar tetrahydrofurfuryl group makes it a versatile building block in the development of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides a detailed exploration of the solubility characteristics of this compound, grounded in its molecular structure. In the absence of extensive empirical data in publicly available literature, this document synthesizes information from analogous compounds and theoretical principles to offer a predictive solubility profile. Furthermore, it outlines a rigorous, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, it is essential to first examine its molecular structure and key physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₁₂BrNO₂
Molecular Weight 222.08 g/mol
Structure A bromoacetamide group linked to a tetrahydrofuran methyl substituent.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This principle is dictated by the polarity, hydrogen bonding capability, and other intermolecular forces of both the solute and the solvent.

Structural Analysis and Solubility Prediction

The structure of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide contains distinct regions that influence its solubility:

  • The Amide Group: The secondary amide functionality is capable of both donating (N-H) and accepting (C=O) hydrogen bonds. This feature generally imparts a degree of polarity to the molecule and promotes solubility in protic and polar aprotic solvents.

  • The Tetrahydrofurfuryl Moiety: The ether linkage within the tetrahydrofuran ring can act as a hydrogen bond acceptor. Tetrahydrofurfuryl alcohol itself is miscible with a wide range of solvents, including water, alcohols, ethers, acetone, chloroform, and benzene, indicating that this part of the molecule will likely enhance solubility in many organic solvents.

  • The Bromoacetyl Group: The bromine atom introduces some polarizability but also increases the molecular weight and size, which can sometimes counteract solubility.

  • The Alkyl Backbone: The methylene bridge and the carbon atoms of the tetrahydrofuran ring contribute to the nonpolar character of the molecule.

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, where hydrogen bonding interactions with the amide and ether groups can be maximized. Also likely to be highly soluble in polar aprotic solvents like dichloromethane, acetonitrile, and tetrahydrofuran (THF), as evidenced by their use in its synthesis.

  • Moderate Solubility: Expected in less polar solvents like ethyl acetate, which can still engage in some polar interactions. The use of ethyl acetate/hexane mixtures for purification suggests good solubility in ethyl acetate and lower solubility in hexane.

  • Low to Insoluble: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane, where the polar functional groups of the solute have limited favorable interactions with the solvent molecules.

Comparative Solubility of Analogous Compounds

To further refine our predictions, we can examine the known solubility of structurally related compounds.

CompoundSolventSolubilityReference
N-Bromoacetamide Water≥ 100 mg/mL at 22.2 °C
Piracetam (2-oxo-1-pyrrolidine acetamide) MethanolHigh
EthanolModerate
2-PropanolLower
AcetoneLow
1,4-DioxaneLow
Tetrahydrofurfuryl Alcohol Water, Alcohol, Ether, Acetone, Chloroform, BenzeneMiscible

The high water solubility of N-bromoacetamide and the miscibility of tetrahydrofurfuryl alcohol in a broad range of solvents strongly support the prediction of good solubility for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in polar organic solvents. The trend observed for piracetam, where solubility decreases with decreasing solvent polarity and hydrogen bonding ability, is also likely to be mirrored by the target compound.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol details the widely accepted "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.[1] This method should be conducted in accordance with Good Laboratory Practices (GLP) to ensure data integrity and reproducibility.[2]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess amount of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of organic solvent prep_solvent->prep_vial agitate Agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) prep_vial->agitate check_solid Visually confirm presence of undissolved solid agitate->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge filter Filter supernatant through a syringe filter (e.g., 0.22 µm PTFE) centrifuge->filter dilute Dilute a known volume of the filtrate with a suitable solvent filter->dilute analyze Analyze by a validated analytical method (e.g., HPLC-UV, LC-MS) dilute->analyze quantify Quantify concentration against a standard curve analyze->quantify end Final Solubility Value quantify->end Calculate Solubility (e.g., in mg/mL or mol/L)

Caption: Workflow for determining the equilibrium solubility of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide using the shake-flask method.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide that is in excess of its expected solubility and add it to a glass vial.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[3]

    • After the equilibration period, visually inspect the vial to confirm that an excess of solid material remains, indicating that a saturated solution has been formed.

  • Phase Separation:

    • Allow the vial to stand undisturbed at the equilibration temperature for a short period to allow larger particles to settle.

    • To separate the saturated solution from the undissolved solid, centrifugation followed by filtration is recommended.

    • Centrifuge the vial to pellet the excess solid.

    • Carefully draw the supernatant into a syringe and pass it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine particulates that could lead to an overestimation of solubility.[4]

  • Analysis:

    • Prepare a standard curve of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in the chosen solvent using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Accurately dilute a known aliquot of the filtered saturated solution with the solvent to bring its concentration within the range of the standard curve.

    • Analyze the diluted sample using the validated analytical method.

    • Determine the concentration of the diluted sample from the standard curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Conclusion

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace. Retrieved from [Link]

  • PubChem. (n.d.). N-Bromoacetamide. In PubChem. Retrieved from [Link]

  • Baka, E., et al. (2025). Good laboratory practice of equilibrium solubility measurement. In ResearchGate. Retrieved from [Link]

  • University of Limerick. (2010). Solubility of form III piracetam in a range of solvents. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrofurfuryl alcohol. In PubChem. Retrieved from [Link]

  • Althaus, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

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Quantum Chemical Calculations for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical workflows for performing robust computational analyses. Methodologies discussed herein include Density Functional Theory (DFT) for geometry optimization and electronic property prediction, basis set selection considerations for halogenated compounds, and the analysis of molecular orbitals and electrostatic potential to inform on the molecule's reactivity and intermolecular interactions. A key focus is placed on the validation of computational results against available experimental data to ensure scientific integrity.

Introduction: The Significance of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in a Computational Context

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, with the chemical formula C7H12BrNO2, is a halogenated amide of interest in organic synthesis and potentially in medicinal chemistry.[1] Its structure combines a reactive bromoacetamide moiety, a known alkylating agent, with a tetrahydrofuran group that can influence its solubility and binding characteristics.[1] Understanding the molecule's three-dimensional structure, electronic landscape, and reactivity profile at a quantum mechanical level is paramount for predicting its behavior in chemical reactions and biological systems.

Quantum chemical calculations offer a powerful, non-empirical approach to investigate molecules at the atomic level. These in silico methods allow for the determination of molecular properties that may be difficult or costly to measure experimentally. For a molecule like 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, computational chemistry can provide invaluable insights into:

  • Stable Conformations: Identifying the lowest energy three-dimensional arrangement of atoms.

  • Electronic Properties: Mapping the electron density, identifying electrophilic and nucleophilic sites, and quantifying the energies of frontier molecular orbitals.

  • Reactivity Prediction: Understanding its potential as an alkylating agent by examining its electronic structure and reaction energetics.

  • Spectroscopic Properties: Predicting vibrational frequencies (IR, Raman) and NMR chemical shifts to aid in experimental characterization and validation.

This guide will walk through the theoretical and practical aspects of performing such calculations, emphasizing the rationale behind methodological choices to ensure the generation of reliable and meaningful data.

Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For a molecule containing a heavy atom like bromine, special considerations are necessary.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The choice of the exchange-correlation functional is critical in DFT. For general-purpose calculations on organic molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometries and electronic properties.

Basis Sets for Halogenated Compounds

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing bromine, a sufficiently flexible basis set is required to accurately describe the electron distribution, including the core electrons and the valence electrons involved in bonding. Pople-style basis sets, such as 6-311+G(d,p) , are a common starting point. The inclusion of diffuse functions ("+") is important for describing the lone pairs on electronegative atoms and for calculations involving anions or excited states. Polarization functions ("d,p") are crucial for accurately representing the shape of electron clouds and bond angles.

For higher accuracy, especially when considering intermolecular interactions involving the halogen, correlation-consistent basis sets developed by Dunning, such as aug-cc-pVTZ , are recommended.

Relativistic Effects

For heavier elements like bromine, the core electrons move at speeds that are a significant fraction of the speed of light, leading to relativistic effects that can influence the electronic structure. While for bromine these effects are not as pronounced as for heavier elements, they can still impact properties like bond lengths and energies. For high-accuracy calculations, it is advisable to employ methods that account for relativistic effects, either through the use of relativistic effective core potentials (ECPs) or through specialized relativistic Hamiltonians.

Computational Workflow: From Structure to Properties

A typical computational investigation of a molecule like 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide follows a systematic workflow.

Figure 1: A generalized workflow for the quantum chemical analysis of a molecule.
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy conformation of the molecule and confirm that it is a true minimum on the potential energy surface.

Protocol:

  • Initial Structure Generation:

    • Draw the 2D structure of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in a molecule editor (e.g., Avogadro, ChemDraw).

    • Convert the 2D structure to a preliminary 3D structure using the software's built-in tools.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Quantum Mechanical Geometry Optimization:

    • Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the coordinates of the initial structure.

    • Define the level of theory:

      • Method: B3LYP

      • Basis Set: 6-311+G(d,p)

    • Specify the charge (0) and spin multiplicity (singlet).

    • Use the Opt keyword to request a geometry optimization.

    • Run the calculation.

  • Frequency Analysis:

    • Once the geometry optimization has converged, perform a frequency calculation at the same level of theory.

    • Use the Freq keyword.

    • Verification: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be perturbed along the imaginary frequency mode and re-optimized.

Analysis of Molecular Properties: Unveiling Reactivity and Interactions

With a validated minimum energy structure, a wealth of molecular properties can be calculated to understand the behavior of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For an alkylating agent like 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, the LUMO is expected to be localized on the antibonding orbital of the C-Br bond, indicating that this is the site susceptible to nucleophilic attack.

HOMO_LUMO HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) Energy_Gap Energy Gap (Reactivity Indicator)

Figure 2: Relationship between HOMO, LUMO, and chemical reactivity.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas (e.g., lone pairs on oxygen and nitrogen atoms). These are sites for electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., hydrogen atoms bonded to electronegative atoms). These are sites for nucleophilic attack.

The MEP map of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is expected to show a negative potential around the carbonyl oxygen and a positive potential around the hydrogen atom of the amide group, indicating their roles as hydrogen bond acceptors and donors, respectively.

Validation of Computational Results against Experimental Data

Comparison with Experimental NMR Data

Experimental NMR chemical shifts have been reported for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.[1]

NucleusExperimental Chemical Shift (ppm)[1]
¹H (amide NH)3.75 (broad singlet)
¹H (tetrahydrofuran methylene)4.25 (multiplet)
¹³C (carbonyl)170.5
¹³C (brominated methylene)40.2

These experimental values can be compared with theoretically predicted NMR chemical shifts, which can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. A good correlation between the calculated and experimental shifts would provide confidence in the accuracy of the computed molecular geometry.

Comparative Analysis with 2-Bromoacetamide

For a more in-depth validation of the computational methodology, we can compare the calculated properties of the bromoacetamide moiety in our target molecule with the experimental data available for 2-bromoacetamide.

Experimental Data for 2-Bromoacetamide:

  • Crystal Structure: 2-Bromoacetamide crystallizes in the monoclinic space group P2₁/c.[2][3] The molecule is nearly planar.[2]

  • Vibrational Spectroscopy: The IR spectrum of 2-bromoacetamide shows characteristic peaks for the N-H stretching, C=O stretching, and C-Br stretching vibrations.

Validation Protocol:

  • Perform the same level of theory calculations (B3LYP/6-311+G(d,p)) on 2-bromoacetamide.

  • Compare the calculated bond lengths and angles with the experimental values from the crystal structure.

  • Calculate the vibrational frequencies for 2-bromoacetamide and compare them with the experimental IR spectrum. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and methodological limitations.

A good agreement between the calculated and experimental data for 2-bromoacetamide would lend strong support to the reliability of the chosen computational approach for the more complex 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Conclusion

Quantum chemical calculations provide a robust and insightful framework for the investigation of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. By employing Density Functional Theory with appropriate basis sets, it is possible to obtain reliable information about the molecule's structure, electronic properties, and reactivity. The methodologies and workflows detailed in this guide offer a systematic approach for researchers to conduct their own computational studies. The emphasis on validation against available experimental data is crucial for ensuring the scientific rigor and predictive power of the computational models. The insights gained from such studies can significantly aid in the rational design of new synthetic routes and in the development of novel therapeutic agents.

References

  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(10), x240863. Available from: [Link]

  • 2-Bromoacetamide. (2024). ResearchGate. Available from: [Link]

Sources

Methodological & Application

Applications of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in medicinal chemistry. With full editorial control, this guide is structured to offer not just protocols, but a foundational understanding of the compound's reactivity, potential therapeutic applications, and the rationale behind experimental design.

Part 1: Foundational Insights: Chemical Properties and Rationale for Use

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, with the molecular formula C₇H₁₂BrNO₂, is a versatile reagent in medicinal chemistry.[1] Its utility stems from the unique combination of a reactive α-bromoacetamide "warhead" and a tetrahydrofuran (THF) moiety.[1]

The α-bromoacetamide group is a classic electrophile, making the compound an effective alkylating agent. The bromine atom serves as an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, and methionine within protein targets.[1][2] This reactivity is the basis for its primary application as a covalent inhibitor.[3]

The tetrahydrofuran ring, a common motif in FDA-approved drugs, can enhance solubility in polar solvents and influence intermolecular interactions through hydrogen bonding.[1][4] This can improve the pharmacokinetic properties of a potential drug candidate.[4]

Part 2: Key Applications in Drug Discovery and Chemical Biology

The unique chemical architecture of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide lends itself to two principal applications in medicinal chemistry: as a covalent inhibitor for target validation and drug development, and as a versatile synthetic intermediate for the construction of more complex bioactive molecules.

As a Covalent Inhibitor: Targeting Nucleophilic Residues

The primary mechanism of action for α-haloacetamides like 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is through covalent modification of nucleophilic amino acid residues on target proteins.[5] Cysteine, with its highly nucleophilic thiol group, is a common target.[3] The reaction proceeds via an SN2 mechanism, forming a stable thioether bond.[5]

This irreversible or slowly reversible binding can offer several advantages in drug design, including:

  • Prolonged duration of action: The covalent bond can lead to a longer-lasting therapeutic effect.

  • High potency: The irreversible nature of the interaction can result in high efficacy at lower concentrations.

  • Overcoming resistance: Covalent inhibitors can be effective against targets where non-covalent inhibitors have failed due to mutations that weaken binding affinity.

A notable potential application of this compound is in the disruption of bacterial biofilms. Research has indicated its potential to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa, suggesting a role in disrupting quorum-sensing pathways and bacterial virulence.[1]

As a Synthetic Intermediate: A Versatile Building Block

The electrophilic nature of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide makes it a valuable building block in organic synthesis. It can readily react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce the N-(tetrahydro-2-furanylmethyl)acetamide moiety into a larger molecule.[1] This is a common strategy for generating libraries of compounds for screening in drug discovery campaigns.

Part 3: Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating and provide a solid foundation for utilizing 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in a research setting.

Protocol 1: Synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

This protocol describes a common method for the synthesis of the title compound.

Materials:

  • N-(tetrahydro-2-furanylmethyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve N-(tetrahydro-2-furanylmethyl)acetamide (1 equivalent) in dichloromethane in a round bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: Optimized conditions can yield over 90%.[1]

Table 1: Synthesis Reaction Parameters

ParameterValue
Starting Material N-(tetrahydro-2-furanylmethyl)acetamide
Reagent N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Workup Aqueous sodium bicarbonate quench, DCM extraction
Purification Silica gel column chromatography
Protocol 2: Screening for Covalent Inhibition of a Cysteine-Containing Protein

This protocol provides a general workflow for assessing the covalent modification of a target protein.

Materials:

  • Purified cysteine-containing protein of interest

  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

  • Reaction buffer (e.g., PBS or Tris, pH 7.4)

  • Quenching solution (e.g., DTT or β-mercaptoethanol)

  • SDS-PAGE materials

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_reaction Covalent Labeling Reaction cluster_analysis Analysis Prot Purified Protein Incubate Incubate at 37°C Prot->Incubate Cmpd 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide Cmpd->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE MassSpec Mass Spectrometry Quench->MassSpec G cluster_setup Assay Setup cluster_incubation Incubation cluster_staining Staining and Quantification Culture Bacterial Culture Inoculate Inoculate 96-well plate Culture->Inoculate Compound Compound Dilutions Compound->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Wash Wash to remove planktonic cells Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize with Acetic Acid Stain->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Biofilm inhibition assay workflow.

Procedure:

  • Prepare a serial dilution of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in the growth medium in a 96-well plate.

  • Inoculate the wells with a diluted overnight culture of the test bacterium to a final OD₆₀₀ of 0.05.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37 °C for 24-48 hours without shaking.

  • Gently remove the culture medium and wash the wells twice with sterile PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(ODcontrol - ODtest) / ODcontrol] x 100

Table 2: Representative Data for Biofilm Inhibition Assay

Compound Concentration (µg/mL)Absorbance at 570 nm (Mean ± SD)% Biofilm Inhibition
0 (Control)1.25 ± 0.080%
100.98 ± 0.0621.6%
250.65 ± 0.0548.0%
500.32 ± 0.0474.4%
1000.15 ± 0.0288.0%
(Note: Data is illustrative and will vary depending on the bacterial strain and experimental conditions.)

Part 4: Data Interpretation, Troubleshooting, and Best Practices

Causality in Experimental Choices:

  • pH in Covalent Labeling: The reaction of α-bromoacetamides with cysteine is pH-dependent, as it requires the deprotonated thiolate form of the cysteine residue. Performing the reaction at a pH of 7.4-8.5 is generally optimal.

  • Quenching: It is crucial to quench the labeling reaction with a thiol-containing reagent like DTT or β-mercaptoethanol to prevent non-specific modification and to stop the reaction at a defined time point.

  • Mass Spectrometry Analysis: Both "top-down" (intact protein) and "bottom-up" (proteolytically digested) mass spectrometry approaches can be employed. Top-down analysis provides a quick confirmation of covalent modification, while bottom-up proteomics is necessary to identify the specific site of adduction. [6] Troubleshooting Common Issues:

  • No Covalent Modification Observed:

    • Check protein integrity and activity: Ensure the target protein is properly folded and active.

    • Increase compound concentration or incubation time: The reaction kinetics may be slow.

    • Verify the presence of an accessible nucleophilic residue: The target residue may be buried within the protein structure.

  • High Background in Biofilm Assay:

    • Ensure thorough washing: Inadequate washing can leave behind planktonic cells and media components that stain with crystal violet.

    • Optimize inoculum density: A high initial cell density can lead to rapid overgrowth.

References

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. (URL: [Link])

  • Gehringer, M., & Laufer, S. A. (2019). Recent Advances in Covalent Drug Discovery. Molecules, 24(1), 15. (URL: [Link])

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. (URL: [Link])

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (URL: not available)
  • Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. (URL: [Link])

  • Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI. (URL: [Link])

  • High-throughput assay for quantifying bacterial biofilm formation - Protocols.io. (URL: [Link])

Sources

Application Notes and Protocols for the Use of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in cell culture experiments. This document outlines the chemical properties, potential mechanisms of action, and detailed protocols for evaluating its biological activity, including its effects on bacterial biofilms and mammalian cell viability.

Introduction: A Versatile Alkylating Agent with Therapeutic Potential

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a brominated acetamide derivative with the chemical formula C₇H₁₂BrNO₂ and a molecular weight of 222.08 g/mol .[1] Its structure is characterized by a reactive bromoacetamide group, which confers its properties as a versatile alkylating agent, and a tetrahydrofuran moiety that may enhance its solubility in polar solvents.[1] The primary interest in this compound for biomedical research lies in its potential as a modulator of biological pathways.[1] Notably, it has been identified as a potential inhibitor of biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa, suggesting its utility in the development of new anti-infective strategies.[1]

As an alkylating agent, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is predicted to exert its biological effects through the covalent modification of nucleophilic biomolecules, such as DNA and proteins. This mechanism of action is shared by a class of compounds with significant therapeutic applications, including in cancer chemotherapy. However, this reactivity also necessitates a thorough evaluation of its cytotoxic effects on mammalian cells to determine a therapeutic window. These application notes will guide the user through the necessary steps to characterize the activity of this compound in a cell culture setting, from initial stock solution preparation to the assessment of its impact on both bacterial and mammalian cells.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is essential for its proper handling and use in experimental settings.

PropertyValueSource
Chemical Formula C₇H₁₂BrNO₂[1]
Molecular Weight 222.08 g/mol [1]
CAS Number 90271-69-5
Appearance Solid (predicted)
Solubility Expected to be soluble in polar organic solvents such as DMSO and ethanol.[1][2]

Safety and Handling

Due to its nature as a reactive alkylating agent, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide should be handled with care. The following safety precautions are based on the safety data sheet (SDS) for the closely related compound, 2-bromoacetamide, and general laboratory safety practices for handling alkylating agents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile gloves), when handling the compound.

  • Engineering Controls: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of any dust or aerosols. An eyewash station and safety shower should be readily accessible.

  • First Aid Measures:

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

    • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • If inhaled: Move the individual to fresh air.

    • If swallowed: Do not induce vomiting. Rinse the mouth with water. In all cases of exposure, seek immediate medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of all waste containing the compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Protocol 1: Preparation of Stock and Working Solutions

The foundation of reproducible cell culture experiments is the accurate preparation of test compound solutions. Due to the predicted solubility of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in polar organic solvents, Dimethyl Sulfoxide (DMSO) is recommended as the solvent for the primary stock solution.

Materials:

  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Prepare a 10 mM Primary Stock Solution:

    • In a chemical fume hood, carefully weigh out 2.22 mg of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. This is your 10 mM primary stock solution.

    • Aliquot the primary stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM primary stock solution.

    • Prepare serial dilutions of the primary stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.

    • Important: The final concentration of DMSO in the cell culture wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that your vehicle control wells contain the same final concentration of DMSO as your experimental wells.

Protocol 2: Assessment of Cytotoxicity in Mammalian Cells using the MTT Assay

Before evaluating the specific biological activities of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, it is crucial to determine its cytotoxic profile to identify a suitable concentration range for further experiments. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[3][4]

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Working solutions of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. It is recommended to start with a broad concentration range (e.g., 0.1, 1, 10, 50, 100, 250, 500, and 1000 µM).

    • Include a "vehicle control" group (cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound) and a "no-treatment control" group (cells in medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[5]

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[5]

Experimental Workflow for Cytotoxicity Assessment

workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 3. Add Compound Dilutions cell_seeding->add_compound incubation 4. Incubate (24-72h) add_compound->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubate_mtt 6. Incubate (4h) add_mtt->incubate_mtt dissolve_formazan 7. Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance 8. Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability plot_curve 10. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 11. Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide using the MTT assay.

Protocol 3: Assessment of Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay

To complement the MTT assay, the LDH assay provides a measure of cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6][7][8]

Materials:

  • Cells treated with 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide as described in Protocol 2.

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • 96-well assay plate (provided with the kit or a standard clear, flat-bottom 96-well plate).

  • Lysis buffer (often 10X, provided in the kit).

  • Stop solution (provided in the kit).

  • Microplate reader.

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Culture cells in medium alone (or with vehicle) to measure the baseline level of LDH release from healthy cells.

    • Maximum LDH Release: Treat a set of control cells with the lysis buffer provided in the kit (typically for 45 minutes before the end of the experiment) to induce complete cell lysis and determine the maximum possible LDH release.

    • No-Cell Control: Include wells with culture medium only to determine the background absorbance.

  • Collect Supernatants:

    • At the end of the compound treatment period, centrifuge the 96-well cell culture plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well assay plate. Be careful not to disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add the reaction mixture to each well of the assay plate containing the supernatants.

    • Incubate the plate at room temperature for the time specified in the kit's manual (usually around 30 minutes), protected from light.

  • Measure Absorbance:

    • Add the stop solution to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to generate a dose-response curve and determine the IC₅₀.

Mechanism of Action: The Role of an Alkylating Agent

As an alkylating agent, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is expected to react with nucleophilic groups in various biomolecules. The primary mechanism of cytotoxicity for many alkylating agents is the alkylation of DNA, which can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[9]

One of the key signaling pathways that responds to cellular stress, including DNA damage, is the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including those generated by DNA damage, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and regulates the transcription of genes involved in inflammation, cell survival, and apoptosis.[12] The interaction of alkylating agents with the NF-κB pathway can be complex, with some studies suggesting that NF-κB activation can be a pro-survival response, while others indicate its involvement in mediating cytotoxicity.[9][10]

Potential Signaling Pathway for Alkylating Agents

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_signaling_cascade Signaling Cascade cluster_nuclear_events Nuclear Events alkylating_agent 2-Bromo-N-(tetrahydro-2- furanylmethyl)acetamide dna_damage DNA Alkylation & Damage alkylating_agent->dna_damage cellular_stress Cellular Stress dna_damage->cellular_stress ikk IKK Activation cellular_stress->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb_translocation NF-κB Nuclear Translocation ikb_deg->nfkb_translocation gene_transcription Gene Transcription nfkb_translocation->gene_transcription apoptosis Apoptosis gene_transcription->apoptosis cell_survival Cell Survival gene_transcription->cell_survival inflammation Inflammation gene_transcription->inflammation

Caption: A potential signaling pathway initiated by 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, leading to the activation of the NF-κB pathway.

Protocol 4: Pseudomonas aeruginosa Biofilm Inhibition Assay

Given the reported potential of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide to inhibit biofilm formation, this protocol outlines a method to quantify this activity using a crystal violet staining assay.[1]

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth or other suitable bacterial growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Working solutions of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in the appropriate bacterial growth medium

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 in fresh LB broth.

  • Biofilm Formation and Treatment:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of the working solutions of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide to the respective wells to achieve the desired final concentrations.

    • Include a "positive control" (bacteria with medium only) and a "negative control" (medium only).

    • Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.

  • Crystal Violet Staining:

    • After incubation, discard the planktonic bacteria by inverting the plate and gently shaking it.

    • Wash the wells twice with 200 µL of sterile PBS or water to remove any remaining unattached bacteria.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of water.

    • Invert the plate and tap it on a paper towel to remove excess water and let it air dry.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the negative control from all other readings.

    • Calculate the percentage of biofilm inhibition for each concentration using the following formula: % Biofilm Inhibition = [1 - (Absorbance of treated wells / Absorbance of positive control wells)] x 100

Conclusion and Future Directions

These application notes provide a foundational framework for the investigation of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in a cell culture context. The provided protocols for assessing cytotoxicity and biofilm inhibition are robust starting points for characterizing the biological effects of this compound. Further studies could delve deeper into its mechanism of action, including its specific molecular targets and its detailed effects on the NF-κB signaling pathway and other cellular processes. The versatility of this alkylating agent suggests its potential for a range of applications in drug discovery and chemical biology, warranting continued exploration.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available at: [Link]

  • Nfkb1 suppresses DNA alkylation-induced tumor formation. National Institutes of Health. Available at: [Link]

  • Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester. PubMed. Available at: [Link]

  • Formation in Pseudomonas aeruginosa by 2-. ScienceOpen. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available at: [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]

  • Molecular & Cellular Oncology Nfkb1 suppresses DNA alkylation-induced tumor formation. ResearchGate. Available at: [Link]

  • 2-bromoacetamide exposure impairs oocyte maturation in mice and humans primarily via disrupting the cytoskeleton. PubMed. Available at: [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. Available at: [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. Available at: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. Available at: [Link]

  • 2-Bromoacetamide. National Institutes of Health. Available at: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

  • Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. MDPI. Available at: [Link]

  • The Formation of Biofilms by Pseudomonas aeruginosa: A Review of the Natural and Synthetic Compounds Interfering with Control Mechanisms. National Institutes of Health. Available at: [Link]

  • BromAc® Removes Biofilm From Endotracheal Tubes and Exhibits Antibacterial Effect in Mucoid and Non-Mucoid Pseudomonas Aeruginosa | Request PDF. ResearchGate. Available at: [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Available at: [Link]

  • Treatment of Pseudomonas aeruginosa infectious biofilms: Challenges and strategies. Frontiers. Available at: [Link]

  • NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. National Institutes of Health. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • 2-Bromo-N,N-dimethylacetamide | CAS 5468-77-9 | C4H8NBrO | AMERICAN ELEMENTS ®. American Elements. Available at: [Link]

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Application Notes and Protocols for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Versatile Tool for Covalent Targeting

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a brominated acetamide derivative with the molecular formula C7H12BrNO2.[1][2] This compound is emerging as a valuable research tool in biochemistry and pharmacology, primarily owing to its potential as a covalent inhibitor.[1] Its chemical structure is characterized by two key features: a reactive bromoacetamide group, which acts as an electrophilic "warhead," and a tetrahydrofuran moiety that can influence solubility and intermolecular interactions.[1] The bromine atom is an excellent leaving group, making the molecule an effective alkylating agent capable of forming stable covalent bonds with nucleophilic residues on target proteins.[1] This property is particularly useful for studying enzyme mechanisms, identifying and validating drug targets, and developing novel therapeutics.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use and characterization of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide as a covalent inhibitor. The protocols outlined herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible results.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C7H12BrNO2[1][2]
Molecular Weight 222.08 g/mol [1][2]
CAS Number 90271-69-5[1][2]

Mechanism of Covalent Inhibition

The primary mechanism of action for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide as a covalent inhibitor involves the formation of a stable covalent bond with a nucleophilic amino acid residue within the target protein's binding site.[1] The bromoacetamide group is an electrophilic moiety that is susceptible to nucleophilic attack. In biological systems, the most common nucleophilic residues targeted by such electrophiles are the thiol group of cysteine, the imidazole ring of histidine, the hydroxyl group of serine, and the amino group of lysine.

The inhibition process can be described by a two-step mechanism:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's active site, forming a reversible enzyme-inhibitor complex (E-I). This initial binding is governed by intermolecular forces such as hydrogen bonding and hydrophobic interactions, where the tetrahydrofuran ring may play a significant role.[1]

  • Irreversible Covalent Modification: Following initial binding, the nucleophilic residue in the active site attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable covalent bond (E-I'). This second step is typically irreversible under physiological conditions.

This two-step mechanism is a hallmark of many covalent inhibitors and is crucial for their potency and specificity.

G cluster_0 Mechanism of Covalent Inhibition E_I Enzyme-Inhibitor Complex (Reversible) E_I_covalent Covalently Modified Enzyme (Irreversible) E_I->E_I_covalent k_inact E Free Enzyme E_I->E k_off E->E_I k_on I Inhibitor I->E_I

Caption: General mechanism of two-step covalent inhibition.

Experimental Protocols

Protocol 1: Synthesis and Quality Control of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

While 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is commercially available, synthesis may be necessary for certain applications. A general method for the synthesis involves the selective bromination of N-(tetrahydro-2-furanylmethyl)acetamide.[1]

Materials:

  • N-(tetrahydro-2-furanylmethyl)acetamide

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve N-(tetrahydro-2-furanylmethyl)acetamide in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quality Control:

  • Purity: Assess by HPLC.

  • Identity: Confirm by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Covalent Inhibition Kinetics (k_inact/K_I)

A detailed kinetic evaluation is more appropriate for covalent inhibitors than a simple IC50 determination.[4] The key parameters to determine are the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Materials:

  • Target enzyme in appropriate buffer

  • Substrate for the enzyme

  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide stock solution in DMSO

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add varying concentrations of the inhibitor to a fixed concentration of the enzyme in the assay buffer.

    • Incubate the enzyme-inhibitor mixtures for different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Enzymatic Reaction Initiation:

    • At the end of each incubation period, add the substrate to initiate the enzymatic reaction.

  • Data Acquisition:

    • Measure the reaction progress (e.g., absorbance, fluorescence) over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).

G cluster_1 Workflow for Covalent Inhibition Kinetics Start Prepare Enzyme and Inhibitor Solutions Incubate Incubate Enzyme with Inhibitor at Various Times and Concentrations Start->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Measure Measure Reaction Progress Add_Substrate->Measure Plot_Activity Plot ln(Activity) vs. Time to get k_obs Measure->Plot_Activity Plot_k_obs Plot k_obs vs. [Inhibitor] Plot_Activity->Plot_k_obs Determine_Parameters Determine k_inact and K_I Plot_k_obs->Determine_Parameters

Caption: Workflow for determining covalent inhibition kinetic parameters.

Protocol 3: Target Engagement and Verification by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm covalent modification and identify the specific amino acid residue targeted by the inhibitor.

Materials:

  • Target protein

  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

  • Incubation buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or other protease)

  • LC-MS/MS system

Procedure:

  • Protein-Inhibitor Incubation:

    • Incubate the target protein with an excess of the inhibitor for a sufficient time to ensure complete modification.

    • Include a control sample with DMSO instead of the inhibitor.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein (e.g., with urea).

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with IAM in the control sample. This step is omitted for the inhibitor-treated sample to allow for identification of the modified cysteine.

  • Proteolytic Digestion:

    • Digest the protein into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence to identify peptides.

    • Look for a peptide in the inhibitor-treated sample with a mass shift corresponding to the addition of the inhibitor minus the bromine atom.

    • The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.

Protocol 4: Cellular Assays for Target Engagement and Phenotypic Effects

Cell-based assays are essential to determine if the inhibitor can engage its target in a cellular environment and elicit a biological response.

Materials:

  • Cells expressing the target protein

  • Cell culture medium and reagents

  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

  • Lysis buffer

  • Antibodies for western blotting or other readout methods

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of the inhibitor for a specific duration.

  • Cell Lysis:

    • Wash the cells and lyse them to release the proteins.

  • Target Engagement Assay:

    • Measure the extent of target modification in the cell lysate. This can be done using techniques like competitive profiling with a fluorescent probe or by western blot if the modification affects antibody binding.

  • Phenotypic Assay:

    • Measure a downstream biological effect of target inhibition (e.g., inhibition of cell proliferation, modulation of a signaling pathway).

Data Interpretation and Troubleshooting

  • Kinetic Assays: A time-dependent decrease in enzyme activity that is not reversible upon dilution is a strong indicator of covalent inhibition.

  • Mass Spectrometry: The absence of a modified peptide could be due to incomplete digestion, poor ionization, or the modification being on an unexpected residue.

  • Cellular Assays: A lack of cellular activity despite potent enzymatic inhibition could be due to poor cell permeability, efflux by cellular pumps, or rapid metabolism of the compound.

Conclusion

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a promising tool for chemical biology and drug discovery. Its reactive bromoacetamide group allows for the covalent modification of target proteins, enabling detailed mechanistic studies and the development of potent and selective inhibitors. The protocols provided in these application notes offer a robust framework for the characterization and application of this compound, from initial kinetic studies to cellular assays. By carefully following these methodologies and understanding the underlying principles, researchers can effectively utilize 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide to advance their research goals.

References

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. (URL: [Link])

  • Reversible Covalent Inhibitor Binding Assay - Domainex. (URL: [Link])

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent. (URL: [Link])

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH. (URL: [Link])

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF - ResearchGate. (URL: [Link])

  • Acetamide, N-bromo - Organic Syntheses Procedure. (URL: [Link])

  • 2-Bromo-N-(tetrahydrofuran-2-ylmethyl)acetamide - Amerigo Scientific. (URL: [Link])

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Application Notes and Protocols for the Thiol-Acetamide Coupling Reaction: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thioether Linkage

In the landscape of modern drug discovery and development, the formation of stable covalent bonds is a cornerstone of therapeutic design. Among these, the thioether linkage stands out for its remarkable stability and prevalence in a wide array of biologically active molecules. The reaction of α-haloacetamides, such as 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, with thiols provides a robust and versatile method for forging this critical bond. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and practical considerations for the successful synthesis of N-(tetrahydro-2-furanylmethyl)-2-(organothio)acetamides. These products are valuable intermediates in the synthesis of novel therapeutics, leveraging the favorable physicochemical properties of the tetrahydrofuran moiety.[1][2]

Reaction Mechanism and Rationale

The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The thiol, upon deprotonation by a mild base, is converted into the more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide and forming a stable thioether bond.

The choice of reaction conditions, particularly pH and the base, is critical for both reaction efficiency and selectivity. The pKa of a typical thiol is around 8.3, meaning that a pH at or slightly above this value will favor the formation of the reactive thiolate anion. While the reaction can proceed at neutral pH, it is often significantly slower.[3][4] However, at excessively high pH (>9.0), the risk of side reactions with other nucleophilic groups, such as amines, increases.[3][4] Therefore, careful control of the reaction environment is paramount for achieving high yields and purity of the desired product.

Experimental Workflow Overview

The following diagram outlines the general workflow for the reaction of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide with a thiol.

experimental_workflow reagents Reagents - 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide - Thiol - Base (e.g., TEA, DIPEA) - Solvent (e.g., ACN, DMF) reaction_setup Reaction Setup - Inert atmosphere (N2 or Ar) - Stirring at room temperature reagents->reaction_setup Combine reaction_monitoring Reaction Monitoring - TLC or LC-MS reaction_setup->reaction_monitoring Monitor progress workup Workup - Quenching - Extraction reaction_monitoring->workup Upon completion purification Purification - Column Chromatography workup->purification Isolate crude product characterization Characterization - NMR, MS, IR purification->characterization Obtain pure product

Caption: General workflow for the synthesis of N-(tetrahydro-2-furanylmethyl)-2-(organothio)acetamides.

Materials and Methods

Materials:
  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

  • Thiol of interest (e.g., thiophenol, benzyl mercaptan, cysteine derivative)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various thiols. Optimization of reaction time and stoichiometry may be necessary for specific substrates.

  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.0 eq) in anhydrous acetonitrile or DMF (approximately 0.1-0.5 M).

    • Add a mild organic base such as triethylamine (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature. This step facilitates the formation of the thiolate anion.

  • Reaction Initiation:

    • In a separate flask, dissolve 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent.

    • Slowly add the solution of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide to the stirring thiol/base mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot will indicate reaction progression.

  • Workup and Extraction:

    • Once the reaction is complete (as determined by TLC or LC-MS, typically within 2-24 hours), quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Key Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the reaction of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide with various thiols.

EntryThiol SubstrateBaseSolventReaction Time (h)Typical Yield (%)
1ThiophenolTriethylamineAcetonitrile4-885-95
24-MethylthiophenolTriethylamineAcetonitrile4-888-96
34-ChlorothiophenolTriethylamineAcetonitrile6-1280-90
4Benzyl MercaptanTriethylamineDMF2-690-98
5N-acetyl-L-cysteine methyl esterDIPEADMF8-1675-85

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time, slightly increasing the equivalents of the bromoacetamide, or using a more polar solvent like DMF. Ensure that the reagents and solvent are anhydrous, as water can hydrolyze the bromoacetamide.

  • Side Products: The formation of side products may indicate that the reaction temperature is too high or the base is too strong. Running the reaction at a lower temperature (e.g., 0 °C) may improve selectivity.

  • Safety Precautions: 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a halogenated amide and should be handled with care in a well-ventilated fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Thiols are often volatile and have strong, unpleasant odors; they should also be handled in a fume hood.

Conclusion

The reaction of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide with thiols is a reliable and efficient method for the synthesis of novel thioether derivatives. By following the detailed protocol and considering the key parameters outlined in this application note, researchers can successfully synthesize and purify these valuable compounds for their drug discovery and development programs. The inherent stability of the resulting thioether bond, combined with the desirable properties of the tetrahydrofuran moiety, makes this synthetic strategy a valuable tool in the medicinal chemist's arsenal.

References

  • Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs - PubMed. Available at: [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate. Available at: [Link]

  • N-(5-Oxo-tetrahydro-furan-2-ylmethyl)-acetamide - PubChem. Available at: [Link]

  • Synthesis of Substituted Tetrahydrofurans - ResearchGate. Available at: [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed. Available at: [Link]

  • Thioamide synthesis by thioacylation - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]

  • Reactions of Thiols - Chemistry Steps. Available at: [Link]

  • Synthetic approaches to bioactive thioamides a Examples and importance... - ResearchGate. Available at: [Link]

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Application Note: A Guide to Employing 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel chemical matter, particularly for challenging biological targets.[1] A significant evolution in this field is the strategic use of covalent fragments, which combine the efficient chemical space exploration of FBDD with the high potency and prolonged target engagement of covalent inhibitors.[2][3] This application note provides a detailed guide for researchers on the use of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide , a versatile electrophilic fragment, in covalent FBDD campaigns. We will explore the chemical rationale for its use, present detailed protocols for screening and validation, and discuss data interpretation strategies to accelerate hit-to-lead development.

Introduction: The Rationale for a Covalent Fragment Approach

Traditional FBDD identifies small, low-molecular-weight fragments (<300 Da) that bind to a target with low affinity, typically in the high micromolar to millimolar range.[3][4] These hits, however, are highly ligand-efficient and serve as excellent starting points for optimization into potent leads. The covalent FBDD approach enhances this process by incorporating a reactive electrophilic "warhead" into the fragment scaffold.[3][5] This strategy offers several advantages:

  • Enhanced Potency: The formation of a stable covalent bond can convert a weak, reversible interaction into a potent, irreversible one, providing significant target engagement even from a small fragment.[5]

  • Tackling "Undruggable" Targets: Covalent fragments can bind to shallow or cryptic pockets that are difficult to target with traditional non-covalent inhibitors.[3][6]

  • Simplified Hit Detection: The permanent modification of the target protein makes hit identification unambiguous, primarily through mass spectrometry.[7][8]

1.1. Spotlight on 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a prime candidate for covalent fragment libraries. Its structure is a deliberate combination of a reactive moiety and a recognition element.

  • The Bromoacetamide Warhead: The α-bromoacetamide group is a moderately reactive electrophile. The bromine atom serves as an effective leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack by amino acid side chains like cysteine, and potentially lysine or histidine.[8][9] This reactivity is crucial for forming the covalent bond.

  • The Tetrahydrofuran (THF) Recognition Element: The N-linked tetrahydrofurfuryl group provides desirable fragment-like properties. It enhances aqueous solubility and offers hydrogen bond accepting capability (via the ether oxygen) and a non-polar scaffold to facilitate initial non-covalent recognition within a binding pocket.[9]

This two-part structure is central to the "bind-and-react" mechanism of targeted covalent inhibitors, where initial reversible binding (Ki) positions the warhead for the subsequent irreversible covalent bond formation (kinact).[10]

Table 1: Physicochemical Properties of the Fragment
PropertyValueSource
IUPAC Name 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide-
CAS Number 90271-69-5
Molecular Formula C₇H₁₂BrNO₂[9]
Molecular Weight 222.08 g/mol [9]
Warhead Type α-bromoacetamide-
Likely Target Residues Cysteine, Lysine, Histidine

The Covalent FBDD Experimental Workflow

A typical covalent FBDD campaign is a multi-stage process designed to identify, validate, and characterize electrophilic fragment hits. The workflow ensures that hits are genuine, on-target, and provide a clear path for chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Characterization & Optimization Screen Primary Screen: Intact Protein MS Hit_ID Hit Identification: Detect Mass Shift (+221 Da) Screen->Hit_ID Covalency Confirm Covalency: Mutant Protein Control Hit_ID->Covalency Validated Hits Kinetics Determine Kinetics: Time-Course MS (k_inact/K_I) Covalency->Kinetics Reactivity Assess Intrinsic Reactivity: GSH Assay Kinetics->Reactivity Mapping Binding Site Mapping: Peptide Mapping LC-MS/MS Reactivity->Mapping Prioritized Hits Structure Structural Biology: X-ray Crystallography / NMR Mapping->Structure SBDD Structure-Based Design: Fragment Growing/Merging Structure->SBDD

Figure 1: High-level workflow for a covalent fragment screening campaign.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key phases of the workflow using 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Protocol 3.1: Primary Screening via Intact Protein Mass Spectrometry

Principle: This is the most direct and robust method for identifying covalent fragments.[3][7] The formation of a covalent bond between the fragment and the target protein results in a predictable mass increase in the protein, which is detected by ESI-MS. For our fragment, the expected mass shift is +141 Da (the mass of the fragment minus the mass of the bromine leaving group).

Materials:

  • Target Protein: Purified, >95% purity, at 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers with primary amines (e.g., Tris) or nucleophiles (e.g., DTT).

  • Fragment Stock: 100 mM 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in DMSO.

  • Assay Buffer: As above.

  • Quenching Solution: 10% Formic Acid in water.

  • LC-MS System: An ESI-TOF or Orbitrap mass spectrometer coupled to a UPLC system.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 9.8 µL of target protein (e.g., at 10.2 µM in assay buffer) and 0.2 µL of a 5 mM fragment working solution (diluted from 100 mM stock in DMSO). This yields a final protein concentration of 10 µM and a fragment concentration of 100 µM (10-fold molar excess).

    • Expert Insight: A 5-10 fold molar excess of the fragment is typically sufficient to drive the reaction for moderately reactive electrophiles without promoting excessive non-specific labeling.

  • Control Setup: Prepare a parallel reaction containing 9.8 µL of protein and 0.2 µL of DMSO (vehicle control).

  • Incubation: Incubate all reactions at room temperature or 37°C for a defined period (e.g., 1 to 4 hours). The incubation time should be consistent across all screened fragments.

  • Quenching: Stop the reaction by adding 10 µL of the quenching solution. This acidifies the sample, halting the covalent reaction and preparing the protein for MS analysis.

  • Analysis: Inject an appropriate amount of the quenched sample onto the LC-MS system. The LC step is used to desalt the protein prior to MS analysis.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range for your target protein.

  • Data Processing: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein. Compare the spectrum of the fragment-treated sample to the DMSO control. A new peak corresponding to [Protein Mass + 141 Da] indicates a successful covalent binding event.

Protocol 3.2: Hit Validation and Characterization

A positive result in the primary screen is just the first step. Validation is critical to eliminate false positives and to characterize the interaction.

Covalent_Mechanism E_I E + I EI_complex E•I E_I->EI_complex k_on / k_off (Ki) E_I_bound E-I EI_complex->E_I_bound k_inact caption Mechanism of Covalent Inhibition

Figure 2: Two-step mechanism of covalent inhibition.

3.2.1. Confirmation of Covalency with a Mutant Control Principle: To prove that the fragment binds to a specific nucleophilic residue, that residue is mutated to a non-nucleophilic one (e.g., Cysteine to Alanine). If the covalent modification is abolished in the mutant protein, it confirms the site-specific nature of the interaction.[11]

Methodology:

  • Express and purify a mutant version of the target protein where the suspected target cysteine (or other nucleophile) is replaced.

  • Repeat the Intact Protein MS protocol (3.1) using both the wild-type (WT) and mutant proteins side-by-side.

  • Expected Outcome: Covalent modification should be observed for the WT protein but be absent for the mutant protein.

3.2.2. Assessment of Intrinsic Reactivity (Glutathione Assay) Principle: A good covalent inhibitor should have low intrinsic reactivity to avoid off-target reactions, but high reactivity when bound to the target protein. This is assessed by measuring its reaction rate with a simple, non-protein nucleophile like glutathione (GSH).[12]

Methodology:

  • Incubate the fragment (e.g., 100 µM) with GSH (e.g., 1 mM) in assay buffer.

  • Monitor the disappearance of the fragment or the appearance of the fragment-GSH adduct over time using LC-MS.

  • Calculate the second-order rate constant for the reaction.

    • Expert Insight: Fragments that are hyper-reactive with GSH are often promiscuous binders and should be deprioritized. The goal is to find fragments that react much faster with the target protein than with GSH, indicating a "templated" reaction driven by specific binding.

Protocol 3.3: Pinpointing the Binding Site via Peptide Mapping

Principle: While intact mass confirms if binding occurred, peptide mapping LC-MS/MS determines where it occurred.[2] The covalently modified protein is proteolytically digested, and the resulting peptides are analyzed to find the one carrying the fragment's mass modification.

Methodology:

  • Large-Scale Reaction: Set up a larger volume reaction as in protocol 3.1 to generate enough modified protein for analysis. Aim for high (>80%) modification.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate non-target cysteines (with iodoacetamide). This ensures the digest is efficient and prevents disulfide scrambling.

  • Digestion: Remove the denaturing agents (e.g., via buffer exchange) and digest the protein with a protease like trypsin overnight.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will perform MS scans to measure peptide masses and MS/MS scans to fragment peptides for sequence identification.

  • Data Analysis: Use specialized software to search the MS/MS data against the protein's sequence. The search parameters must include a variable modification on Cys, Lys, or His corresponding to the mass of the adducted fragment (+141.01 Da). The software will identify the specific peptide and the exact residue that was modified.

Data Interpretation and Path Forward

The data gathered from these protocols allows for a robust evaluation and prioritization of fragment hits.

Table 2: Example Data Summary for Hit Prioritization
Fragment ID% Modification (Intact MS)k_obs (vs Protein) (min⁻¹)k_obs (vs GSH) (min⁻¹)Selectivity Index (k_prot / k_gsh)Modified Residue
Cmpd-001 95%0.050.00150Cys-122
Cmpd-002 30%0.010.000812.5Cys-122
Cmpd-003 80%0.040.022Cys-122, Cys-340

In this example, Cmpd-001 would be the highest priority hit. It shows high target modification, a good reaction rate, and a high selectivity index, indicating it reacts preferentially with the protein over a simple thiol. It also modifies a single, specific residue.

Once a high-quality, validated hit like 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is identified and its binding site is confirmed, the project moves into the hit-to-lead phase. Structural biology techniques like X-ray crystallography are invaluable at this stage to obtain a high-resolution picture of how the fragment binds.[13][14] This structural information provides a definitive roadmap for chemists to use strategies like fragment growing or merging to design next-generation molecules with dramatically improved potency and selectivity.[15]

Conclusion

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide represents an exemplary tool for covalent fragment-based drug discovery. Its bromoacetamide warhead provides a reliable mechanism for covalent engagement, while its THF moiety offers favorable properties for initial molecular recognition. By following the systematic workflow of screening, validation, and characterization outlined in this note, research teams can effectively leverage this and similar fragments to prosecute challenging drug targets and accelerate the discovery of novel covalent therapeutics.

References

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]

  • IRBM Medicinal Chemistry. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery. Retrieved from [Link]

  • Johnson, C. N., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Retrieved from [Link]

  • de Kloe, G. E., et al. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. Retrieved from [Link]

  • Stuckey, J. A., et al. (2023, January 27). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. Retrieved from [Link]

  • Stuckey, J. A., et al. (2023, February 21). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. Retrieved from [Link]

  • Kati, W. M., et al. (2015). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • Vinogradova, E. V., et al. (2021, February 9). Fragment-based covalent ligand discovery. RSC Chemical Biology. Retrieved from [Link]

  • Francis Crick Institute & GlaxoSmithKline. (2021, June 22). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. Retrieved from [Link]

  • Imperial College London. (2025, February 28). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. PubMed. Retrieved from [Link]

  • Imperial College London. (2025, February 28). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE. Retrieved from [Link]

  • Vinogradova, E. V., et al. (2020). Chemoproteomic methods for covalent drug discovery. Nature Chemical Biology. Retrieved from [Link]

  • HitGen. (2023, November 27). DEL for Covalent Ligand Discovery. Retrieved from [Link]

  • Vinogradova, E. V., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. Retrieved from [Link]

  • Chemical Probes. (2020, November 26). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Retrieved from [Link]

  • Henning, N. J., & Fischer, E. S. (2023). Targeting the ubiquitin system by fragment-based drug discovery. Frontiers in Chemistry. Retrieved from [Link]

  • Wang, N., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity. Retrieved from [Link]

  • Erlanson, D. A. (2025, September 10). Fragment-based drug discovery: A graphical review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • Wood, D. J., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal. Retrieved from [Link]

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in vitro biological evaluation of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Biological Evaluation of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide Derivatives

Introduction: Unveiling the Therapeutic Potential of Novel Acetamide Derivatives

The family of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide derivatives represents a class of synthetic compounds with significant therapeutic promise. Their chemical architecture, featuring a reactive bromoacetamide group and a tetrahydrofuran moiety, provides a unique combination of reactivity and structural properties that make them intriguing candidates for drug discovery.[1] The bromoacetamide functional group can act as an alkylating agent, enabling covalent interactions with biological targets, while the tetrahydrofuran ring can influence solubility and non-covalent binding.[1]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic in vitro biological evaluation of these novel derivatives. Moving beyond a simple listing of procedures, this document elucidates the scientific rationale behind each experimental choice, outlines detailed, field-proven protocols, and offers insights into data interpretation. The objective is to equip researchers with the necessary tools to thoroughly characterize the cytotoxic, anti-inflammatory, and mechanistic profiles of these compounds, thereby identifying promising leads for further development.

Part 1: Foundational Analysis: Cytotoxicity and Therapeutic Window Assessment

Expert Insight: Before exploring any specific therapeutic activity, establishing a compound's cytotoxicity profile is a non-negotiable first step.[2][3] This foundational analysis is critical for two primary reasons: first, it identifies the concentration range at which the compound is toxic to cells, and second, it defines a non-toxic concentration window where specific biological activities, such as anti-inflammatory effects, can be studied without the confounding influence of cell death. We employ two complementary assays to build a robust cytotoxicity profile: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity.[3][4][5]

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Endpoint Measurement cluster_analysis Data Analysis A Culture selected cell lines (e.g., RAW 264.7, HeLa, MCF-7) C Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) A->C B Prepare serial dilutions of acetamide derivatives in DMSO D Treat cells with compound dilutions and incubate (24-72h) B->D C->D E MTT Assay: Add MTT, incubate, solubilize formazan, read absorbance (570 nm) D->E F LDH Assay: Collect supernatant, add reaction mixture, read absorbance (490 nm) D->F G Calculate % Cell Viability and % Cytotoxicity E->G F->G H Plot dose-response curves and determine IC50 values G->H

Caption: Workflow for assessing compound cytotoxicity.

Protocol 1.1: MTT Assay for Cell Viability

This colorimetric assay is a reliable method for assessing cell metabolic activity.[2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HeLa)

  • Complete culture medium

  • 96-well cell culture plates

  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[6] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.[6] Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]

Protocol 1.2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, serving as a direct indicator of cytotoxicity.[5]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Cells and compounds prepared as in the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional controls as per the kit instructions: a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with lysis buffer).[7]

  • Sample Collection: After the desired incubation period, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.[4]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well.[4]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of the stop solution (if provided in the kit) and measure the absorbance at 490 nm.[4]

Data Presentation: Cytotoxicity Profile

Summarize the results in a table to facilitate comparison between derivatives. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration at which a compound inhibits 50% of cell viability or growth.[6]

Derivative IDTarget Cell LineIncubation Time (h)MTT Assay IC₅₀ (µM)LDH Assay IC₅₀ (µM)
Compound ARAW 264.724>100>100
Compound BRAW 2445.251.8
Compound CHeLa2412.515.3
Compound DHeLa488.910.1

Part 2: Probing Anti-Inflammatory Potential

Expert Insight: Chronic inflammation is a hallmark of numerous diseases, making anti-inflammatory agents highly valuable.[8] A standard and effective in vitro model for studying inflammation involves using murine macrophages (e.g., RAW 264.7 cells) stimulated with bacterial lipopolysaccharide (LPS).[9][10] LPS triggers a signaling cascade that results in the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][11] By measuring the ability of our acetamide derivatives to suppress the production of these mediators, we can quantify their anti-inflammatory activity.

Signaling Pathway in LPS-Stimulated Macrophages

G cluster_intervention Potential Intervention Points LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκBα Degradation IKK->IkB P1 Compound may inhibit IKK activation NFkB NF-κB Nuclear Translocation IkB->NFkB P2 Compound may inhibit IκBα degradation Genes Pro-inflammatory Gene Transcription NFkB->Genes Mediators Release of NO, TNF-α, IL-6 Genes->Mediators

Caption: Key steps in the NF-κB inflammatory pathway.

Protocol 2.1: Nitric Oxide (NO) Production Assay

This protocol uses the Griess reagent to measure nitrite, a stable and soluble breakdown product of NO.[9] A reduction in nitrite levels in the culture medium of LPS-stimulated cells indicates an anti-inflammatory effect.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the acetamide derivatives (determined from Part 1) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[9]

  • Sample Collection: Collect 50 µL of the supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B, to the supernatant. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

Protocol 2.2: Pro-Inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.[10]

Materials:

  • Commercial ELISA kits for murine TNF-α and IL-6

  • Supernatants from LPS-stimulated cells (from Protocol 2.1)

Procedure (General Sandwich ELISA):

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for the target cytokine (e.g., anti-TNF-α).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection: Add the biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of cytokine present.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Read the absorbance at 450 nm.

Data Presentation: Anti-Inflammatory Activity

Present the data as the percentage inhibition of NO or cytokine production compared to the LPS-only control.

Derivative IDConcentration (µM)% Inhibition of NO Production% Inhibition of TNF-α Release% Inhibition of IL-6 Release
Compound A1065.472.158.3
Compound A2588.291.581.7
Compound B1015.112.89.5
Compound B2532.628.421.0

Part 3: Elucidating the Mechanism of Action via Western Blotting

Expert Insight: Identifying a compound's biological activity is important, but understanding its molecular mechanism of action (MoA) is crucial for rational drug development.[12] Western blotting is a cornerstone technique for this purpose, allowing us to visualize and quantify changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[13][14] Since many anti-inflammatory compounds target the NF-κB pathway, we will focus on analyzing key proteins in this cascade, such as the inhibitor of NF-κB (IκBα).[10] In its resting state, IκBα sequesters NF-κB in the cytoplasm. Upon LPS stimulation, IκBα is phosphorylated and subsequently degraded, releasing NF-κB to enter the nucleus and activate pro-inflammatory gene expression.[10]

Experimental Workflow for Western Blot Analysis

G A Treat cells with compound and/or LPS B Lyse cells and collect protein extracts A->B C Quantify protein concentration (e.g., BCA Assay) B->C D Separate proteins by size via SDS-PAGE C->D E Transfer proteins to a PVDF or Nitrocellulose membrane D->E F Block membrane to prevent non-specific binding E->F G Incubate with Primary Antibody (e.g., anti-p-IκBα, anti-β-actin) F->G H Incubate with HRP-conjugated Secondary Antibody G->H I Add chemiluminescent substrate and image the blot H->I J Analyze band intensity to quantify protein levels I->J

Caption: Step-by-step workflow for Western blotting.

Protocol 3.1: Western Blot for IκBα Phosphorylation and Degradation

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes, as IκBα degradation is rapid).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them by adding 100 µL of lysis buffer.[14] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.[14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with other antibodies (total IκBα and β-actin) to ensure accurate normalization.

Data Interpretation:

  • Control: Untreated cells should show high levels of total IκBα and low/no phospho-IκBα.

  • LPS-Treated: LPS stimulation should lead to a strong band for phospho-IκBα and a decrease in the band for total IκBα, indicating its phosphorylation and degradation.

  • Compound + LPS: An effective anti-inflammatory compound will reduce the LPS-induced phosphorylation and degradation of IκBα, resulting in a weaker phospho-IκBα band and a stronger total IκBα band compared to the LPS-only group.

Conclusion and Future Directions

This comprehensive guide outlines a robust, multi-faceted in vitro strategy for the biological evaluation of novel 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide derivatives. By systematically assessing cytotoxicity, quantifying anti-inflammatory activity, and probing the underlying molecular mechanisms, researchers can effectively identify and characterize promising drug candidates. The protocols provided herein are designed to be both rigorous and adaptable, forming a solid foundation for initial drug discovery efforts. Derivatives that demonstrate high potency, low toxicity, and a clear mechanism of action in these assays can be prioritized for further investigation, including more advanced cell-based models and eventual in vivo efficacy studies.

References

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Application Notes and Protocols for the Synthesis of Peptide Conjugates Using 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide as a versatile alkylating agent for the synthesis of peptide conjugates. Primarily targeting the nucleophilic thiol group of cysteine residues, this reagent facilitates the formation of stable thioether bonds, a cornerstone of modern bioconjugation strategies. These application notes provide a robust framework for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for successful peptide modification. We delve into the reaction mechanism, optimization of experimental parameters, and characterization of the final conjugate, ensuring a reproducible and efficient workflow.

Introduction: The Strategic Imperative of Peptide Conjugation

The chemical modification of peptides is a critical technology in contemporary chemical biology and therapeutic development.[1] By covalently attaching moieties such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG), the pharmacokinetic properties, targeting specificity, and overall efficacy of peptide-based agents can be profoundly enhanced. Among the various strategies for peptide modification, the alkylation of cysteine residues stands out due to the exceptional nucleophilicity of the thiol side chain in its thiolate form.[2] This inherent reactivity allows for highly selective modifications under mild reaction conditions, minimizing off-target reactions and preserving the peptide's structural integrity.

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is an α-haloacetamide reagent that serves as an effective electrophile for cysteine alkylation.[3] The electron-withdrawing nature of the adjacent amide group polarizes the carbon-bromine bond, rendering the α-carbon susceptible to nucleophilic attack by the cysteine thiolate. The bromine atom functions as an excellent leaving group, driving the SN2 reaction to completion.[3] The presence of the N-(tetrahydro-2-furanylmethyl) substituent may also confer favorable solubility characteristics to the reagent and the resulting conjugate.[3] This document provides a detailed protocol for the use of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in the synthesis of peptide conjugates, from initial peptide preparation to final product characterization.

Reaction Mechanism: Cysteine-Specific Alkylation

The conjugation of a cysteine-containing peptide with 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key steps are outlined below:

  • Deprotonation of the Cysteine Thiol: The reaction is typically performed at a pH slightly above the pKa of the cysteine thiol group (~8.3), which facilitates the formation of the highly nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the bromoacetamide.

  • Displacement of the Leaving Group: This attack leads to the formation of a new carbon-sulfur bond and the displacement of the bromide ion.

  • Formation of a Stable Thioether Linkage: The final product is a peptide conjugate with a stable thioether linkage.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Peptide_Cys_SH Peptide-Cys-SH Peptide_Cys_S Peptide-Cys-S⁻ Peptide_Cys_SH->Peptide_Cys_S pH > 7.0 -H⁺ Bromoacetamide Br-CH2-CO-NH-CH2-(THF) Conjugate Peptide-Cys-S-CH2-CO-NH-CH2-(THF) Bromoacetamide->Conjugate SN2 Attack + Br⁻ Peptide_Cys_S->Conjugate SN2 Attack + Br⁻

Caption: SN2 mechanism for cysteine alkylation.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Cysteine-containing peptide>95% purityUser-defined
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamideSynthesis GradeBenchchem
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride≥98%Sigma-Aldrich
Sodium phosphate, monobasic (NaH₂PO₄)ACS GradeFisher Scientific
Sodium phosphate, dibasic (Na₂HPO₄)ACS GradeFisher Scientific
Ethylenediaminetetraacetic acid (EDTA)ACS GradeSigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Trifluoroacetic acid (TFA)HPLC GradeSigma-Aldrich
Deionized water (ddH₂O)18.2 MΩ·cmMillipore
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich

Experimental Protocols

Preparation of Buffers and Reagent Solutions
  • Conjugation Buffer (100 mM Sodium Phosphate, 5 mM EDTA, pH 7.5):

    • Prepare 100 mM solutions of NaH₂PO₄ and Na₂HPO₄ in ddH₂O.

    • In a beaker, combine the NaH₂PO₄ and Na₂HPO₄ solutions while monitoring the pH. Adjust the volumes to reach a final pH of 7.5.

    • Add EDTA to a final concentration of 5 mM.

    • Filter the buffer through a 0.22 µm filter. Degas the buffer before use to minimize oxidation of the peptide.

  • TCEP Stock Solution (100 mM):

    • Dissolve the required amount of TCEP hydrochloride in the Conjugation Buffer to make a 100 mM solution.

    • Prepare this solution fresh before each use.

  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide Stock Solution (100 mM):

    • Dissolve the required amount of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in DMF to make a 100 mM solution.

    • This solution should also be prepared fresh.

Peptide Reduction (Disulfide Bond Cleavage)

Many peptides exist with oxidized cysteine residues (cystine). These disulfide bonds must be reduced to free thiols for the alkylation reaction to proceed.

  • Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Add the 100 mM TCEP stock solution to the peptide solution to achieve a 10-20 fold molar excess of TCEP over the peptide.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

Peptide_Reduction_Workflow Start Start: Cysteine-containing Peptide (potentially with disulfide bonds) Dissolve Dissolve peptide in Conjugation Buffer Start->Dissolve Add_TCEP Add 10-20 fold molar excess of TCEP Dissolve->Add_TCEP Incubate Incubate for 1 hour at room temperature Add_TCEP->Incubate Reduced_Peptide Reduced Peptide with free thiol groups Incubate->Reduced_Peptide

Caption: Workflow for the reduction of peptide disulfide bonds.

Peptide Conjugation Reaction
  • To the solution of the reduced peptide, add the 100 mM stock solution of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide to achieve a 5-10 fold molar excess of the alkylating agent over the peptide.

  • Incubate the reaction mixture in the dark at room temperature for 2 hours with gentle agitation. The reaction should be performed in the dark to prevent light-induced side reactions of the haloacetamide reagent.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 30, 60, 120 minutes) and analyzing them by LC-MS.

Quenching the Reaction and Purification
  • Once the reaction is complete (as determined by LC-MS), quench any unreacted 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide by adding a thiol-containing scavenger, such as β-mercaptoethanol or N-acetylcysteine, in a 2-fold molar excess relative to the initial amount of the alkylating agent.

  • Purify the peptide conjugate from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Mobile Phase A: 0.1% TFA in ddH₂O

    • Mobile Phase B: 0.1% TFA in ACN

    • Column: C18 column suitable for peptide separations.

    • Gradient: A suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) should be optimized to achieve good separation of the product from starting materials.

  • Collect the fractions corresponding to the desired peptide conjugate.

  • Lyophilize the purified fractions to obtain the final product as a powder.

Characterization of the Peptide Conjugate

The successful synthesis of the peptide conjugate should be confirmed by analytical techniques:

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to determine the molecular weight of the purified product. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the N-(tetrahydro-2-furanylmethyl)acetamide moiety minus the mass of bromine.

    • Mass of added moiety: C₇H₁₁NO₂ = 141.15 Da

  • RP-HPLC: Analytical RP-HPLC of the purified product should show a single major peak, indicating high purity. The retention time of the conjugate will typically be different from that of the starting peptide.

ParameterTypical Range/ValueRationale
pH 7.0 - 8.0Balances efficient deprotonation of the cysteine thiol with minimizing side reactions at other nucleophilic sites (e.g., lysine side chains, N-terminus).[4]
Reagent:Peptide Ratio 5:1 to 10:1 molar excessDrives the reaction to completion. Higher excesses can increase the risk of non-specific modifications.[5]
Reaction Time 1 - 4 hoursSufficient time for the reaction to proceed to completion. Should be monitored by LC-MS to avoid prolonged exposure and potential side reactions.[5]
Temperature Room Temperature (20-25 °C)Provides a good balance between reaction rate and stability of the reactants.
Solvent for Reagent DMF or DMSOEnsures solubility of the bromoacetamide reagent before addition to the aqueous reaction buffer.[6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incomplete reduction of disulfide bonds.- Incorrect pH.- Degraded alkylating agent.- Increase the excess of TCEP or incubation time for reduction.- Verify the pH of the conjugation buffer.- Use a freshly prepared solution of the alkylating agent.
Multiple Peaks in HPLC/MS - Non-specific modification (e.g., at lysine, histidine, or N-terminus).- Oxidation of the peptide.- Lower the pH to < 7.5 to increase the specificity for cysteine.- Reduce the molar excess of the alkylating agent.- Use degassed buffers and work quickly.[7]
No Reaction - Absence of a free thiol in the starting peptide.- Inactive alkylating agent.- Confirm the presence of a cysteine residue in the peptide sequence.- Ensure proper reduction of any disulfide bonds.- Check the quality and age of the alkylating agent.

Safety Precautions

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, like other α-haloacetamides, should be handled with care. It is a potential alkylating agent and should be considered a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Consult the material safety data sheet (MSDS) for related compounds for detailed safety information.

References

  • Galande, A. K., et al. (2008). Advances in Bioconjugation. PMC. Available at: [Link].

  • Lalonde, T., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. Available at: [Link].

  • Kareva, I., et al. (2022). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. Available at: [Link].

  • Hunyadi-Gulyas, E., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(1), 88-97. Available at: [Link].

  • St. Amand, M. M., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Taylor & Francis Online. Available at: [Link].

  • An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. (2003). PMC. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting advice and in-depth answers to frequently asked questions encountered during the purification of this versatile synthetic intermediate.

Introduction to Purification Challenges

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a key building block in organic synthesis, valued for its reactive bromoacetamide group.[1] Its synthesis, typically via bromination of N-(tetrahydro-2-furanylmethyl)acetamide, can yield a crude product containing unreacted starting materials, over-brominated side products, and other impurities.[1] The presence of the polar tetrahydrofuran moiety and the reactive α-bromo group introduces specific challenges to its purification.[1] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in a question-and-answer format.

Question 1: My crude product is a viscous oil or a low-melting solid, making it difficult to handle. What are the likely impurities and how can I solidify my product?

Answer:

A viscous, oily, or low-melting crude product often indicates the presence of residual solvents or impurities that depress the melting point. The most common culprits are:

  • Unreacted N-(tetrahydro-2-furanylmethyl)acetamide: This starting material is a polar liquid and its presence can significantly impact the physical state of the crude product.

  • Over-brominated species: Although less common with controlled reaction conditions, dibromo- or tribromo-acetamide derivatives can form, which may have different physical properties.

  • Residual Solvents: Dichloromethane or acetonitrile, common solvents for the synthesis, can be trapped in the crude product.[1]

Troubleshooting Protocol:

  • Initial Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum to remove any volatile organic solvents. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious as prolonged heating can lead to degradation.

  • Liquid-Liquid Extraction: If the product is an oil, a simple work-up can be beneficial. Dissolve the crude material in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with water to remove any water-soluble impurities. A subsequent wash with a saturated sodium bicarbonate solution can neutralize any acidic byproducts, followed by a brine wash to aid in the removal of water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Trituration: This technique can often induce crystallization. Add a non-polar solvent in which your product is poorly soluble (e.g., hexane or petroleum ether) to the crude oil.[2] Stir or sonicate the mixture. The desired product may precipitate as a solid, while more soluble impurities remain in the solvent. The solid can then be collected by filtration.

Question 2: I'm struggling to purify my compound using column chromatography. It either streaks down the column or co-elutes with impurities. What can I do?

Answer:

Column chromatography is a powerful tool for purifying 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, but its success is highly dependent on the chosen conditions.[1][3][4][5] Streaking and co-elution are common issues that can be addressed by optimizing the stationary and mobile phases.

Underlying Principles:

  • Polarity: The target molecule has a moderate polarity due to the amide and ether functionalities. Silica gel, a polar stationary phase, is a suitable choice.[3]

  • Solvent System (Mobile Phase): The key is to find a solvent system that provides good separation between your product and impurities. A common approach is to use a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).[6]

Troubleshooting Protocol:

  • Thin-Layer Chromatography (TLC) Optimization: Before running a column, always optimize your solvent system using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 for good separation on a column.

  • Addressing Streaking: Streaking on a silica gel column can be caused by several factors:

    • Acidity of Silica: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds like α-halo amides.[3] You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent).

    • Sample Overloading: Loading too much crude material onto the column can lead to poor separation. As a general rule, use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[3]

    • Inappropriate Solvent System: If the eluent is not polar enough, the compound will stick to the silica, leading to tailing. Conversely, if it is too polar, the compound will move too quickly with the solvent front, resulting in poor separation from other components.

  • Improving Resolution:

    • Use a Gradient Elution: Start with a less polar solvent system (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 50:50 hexane:ethyl acetate). This will first elute non-polar impurities, followed by your product, and finally more polar impurities.

    • Consider a Different Solvent System: If a hexane/ethyl acetate system is not effective, try other combinations such as dichloromethane/methanol or toluene/acetone.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide: recrystallization or chromatography?

A1: The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.[6]

  • Recrystallization is often faster and more economical for removing small amounts of impurities, especially if the crude product is already in a solid or semi-solid form. It is particularly effective if the impurities have significantly different solubilities than the target compound in a given solvent.[6]

  • Column chromatography is more versatile and can separate compounds with very similar polarities. It is often the method of choice for purifying oily crude products or complex mixtures.[4][5]

Q2: Which solvents are recommended for the recrystallization of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide?

A2: While specific data for this exact molecule is scarce, for N-substituted amides, a good starting point for solvent screening includes polar protic and aprotic solvents.[6] Consider the following:

  • Single Solvent Systems: Ethanol, isopropanol, or acetonitrile are often good choices for amides.[6] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.

  • Solvent/Anti-Solvent Systems: A common and effective technique is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble, e.g., ethyl acetate or acetone) at an elevated temperature, and then slowly add a "bad" solvent (in which it is insoluble, e.g., hexane or petroleum ether) until the solution becomes turbid.[7] Upon cooling, crystals should form.

Q3: My purified product appears pure by TLC, but the yield is very low. What are the potential causes?

A3: Low yield after purification can be due to several factors:

  • During Chromatography:

    • Irreversible Adsorption: Some product may have irreversibly adsorbed onto the silica gel column.

    • Decomposition: As α-halo amides can be sensitive, some degradation on the column is possible.[6]

  • During Recrystallization:

    • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor.[7]

    • Crystallizing too quickly: Rapid cooling can trap impurities and also lead to the formation of very small crystals that are difficult to collect.[7]

    • Washing with a warm or inappropriate solvent: Washing the collected crystals with a solvent in which they have some solubility will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Q4: How can I assess the purity of my final product?

A4: A combination of techniques should be used to confirm the purity of your 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point over a narrow range (1-2°C) is characteristic of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. A single sharp peak on the chromatogram indicates high purity.[8]

Data & Protocols

Table 1: Suggested Solvent Systems for Purification
Purification MethodSolvent SystemRationale
Column Chromatography Hexane/Ethyl Acetate (Gradient)A standard, versatile system for compounds of moderate polarity. Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration.
Dichloromethane/Methanol (Gradient)A more polar system that can be effective if the compound is not eluting with hexane/ethyl acetate. Use with caution as methanol can sometimes dissolve silica gel.
Recrystallization Isopropanol or EthanolGood general solvents for amides. The tetrahydrofuran moiety enhances solubility in alcohols.
Ethyl Acetate/HexaneA good solvent/anti-solvent pair. The compound is likely soluble in ethyl acetate and insoluble in hexane.
Acetone/WaterAnother potential solvent/anti-solvent pair, leveraging the water miscibility of acetone and the insolubility of the compound in water.
Experimental Protocol: General Guideline for Column Chromatography
  • Prepare the Column:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elute the Column:

    • Begin eluting with the initial non-polar solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the eluent to elute your target compound.

  • Isolate the Product:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified product.

Visualizing the Workflow

Diagram 1: Purification Strategy Decision Tree

This diagram illustrates a logical workflow for selecting the appropriate purification strategy for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Purification_Strategy start Crude Product (2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide) assess_physical_state Assess Physical State start->assess_physical_state is_solid Is it a solid or semi-solid? assess_physical_state->is_solid is_oil Viscous Oil is_solid->is_oil No try_recrystallization Attempt Recrystallization (e.g., Isopropanol or EtOAc/Hexane) is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography (Silica Gel, Hexane/EtOAc gradient) is_oil->column_chromatography check_purity_recryst Check Purity (TLC, MP, NMR) try_recrystallization->check_purity_recryst is_pure_recryst Is it pure? check_purity_recryst->is_pure_recryst final_product Pure Product is_pure_recryst->final_product Yes is_pure_recryst->column_chromatography No check_purity_column Check Purity of Fractions (TLC) column_chromatography->check_purity_column check_purity_column->final_product

Caption: A decision tree for selecting a purification strategy.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Janczewski, Ł., et al. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 16(1), 265-274. Retrieved from [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Bromo-N-(tetrahydrofuran-2-ylmethyl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Hexanamide, N-tetrahydrofurfuryl-. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-protected amides 17a–c. Retrieved from [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-bromo-4-tert-butylphenoxy)-N-(2-furanylmethyl)acetamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

  • ResearchGate. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Retrieved from [Link]

  • ChemRxiv. (2022). Direct alpha-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. Retrieved from [Link]

  • CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved from [Link]

  • Google Patents. (n.d.). US7026511B2 - Synthesis of N-vinylformamide.
  • PubMed. (2011). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. Retrieved from [Link]

  • ResearchGate. (2008). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. Here, we move beyond simple protocols to explore the causality behind the reaction's behavior, offering field-proven insights to help you troubleshoot and optimize your synthesis.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis, purification, and handling of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

FAQ 1: Low Yield or Incomplete Conversion

Question: "My reaction has stalled, or the yield of my target amide is significantly lower than expected. What are the likely causes?"

Answer: Low yield is one of the most common issues and typically points to problems with the reagents or reaction conditions. Let's break down the primary culprits:

  • Moisture Contamination: The most frequent cause is the hydrolysis of the acylating agent, bromoacetyl bromide or bromoacetic anhydride. These reagents react rapidly with water to form bromoacetic acid. Bromoacetic acid is not sufficiently electrophilic to acylate the amine directly without a coupling agent (e.g., DCC, EDC). This effectively removes your acylating agent from the productive reaction pathway.

    • Troubleshooting:

      • Ensure all glassware is rigorously oven- or flame-dried before use.

      • Use anhydrous solvents. Purchase a new, sealed bottle or distill the solvent over a suitable drying agent (e.g., CaH₂ for dichloromethane).

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

      • Use a fresh bottle of bromoacetyl bromide or purify it by distillation if its quality is suspect.

  • Incorrect Stoichiometry or Base: The reaction generates one equivalent of hydrobromic acid (HBr), which will protonate the starting amine, rendering it non-nucleophilic. An insufficient amount of a suitable base to scavenge this acid will halt the reaction.

    • Troubleshooting:

      • Use at least 2.0-2.2 equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are effective, inexpensive, and their insolubility in many organic solvents can make workup straightforward.

      • Avoid using amine bases like triethylamine (TEA) unless it is high purity and dry. While it can work, it can sometimes lead to the formation of quaternary ammonium salts and complicates purification.

  • Inadequate Temperature Control: This acylation is highly exothermic. Adding the bromoacetyl bromide too quickly without sufficient cooling can cause a rapid temperature spike. This can lead to undefined side reactions and degradation of both starting materials and product.

    • Troubleshooting:

      • Maintain the reaction temperature at 0 °C during the dropwise addition of bromoacetyl bromide.

      • Use an ice/water bath and monitor the internal reaction temperature with a thermometer.

Diagram: Troubleshooting Low Yield

Below is a decision-making workflow to diagnose the cause of low product yield.

G Start Low Yield Observed CheckMoisture 1. Check for Moisture (Anhydrous Solvent/Glassware?) Start->CheckMoisture CheckBase 2. Verify Base (Stoichiometry & Type) CheckMoisture->CheckBase MoistureYes SolutionMoisture Root Cause: Reagent Hydrolysis Action: Use Anhydrous Conditions CheckMoisture->SolutionMoisture MoistureNo CheckTemp 3. Review Temperature Control (Exotherm Managed?) CheckBase->CheckTemp BaseYes SolutionBase Root Cause: Ineffective Acid Scavenging Action: Use >2 eq. K₂CO₃/NaHCO₃ CheckBase->SolutionBase BaseNo SolutionTemp Root Cause: Thermal Degradation Action: Add Reagent Slowly at 0°C CheckTemp->SolutionTemp TempNo OtherIssues Consider Other Issues: - Reagent Purity - Impurity Profile CheckTemp->OtherIssues TempYes MoistureYes Yes MoistureNo No BaseYes Yes BaseNo No TempYes Yes TempNo No

Caption: Workflow for diagnosing low yield issues.

FAQ 2: Product Purity Issues & Unexpected Byproducts

Question: "My crude product NMR/LCMS shows several impurities. The major one appears to be a dimer of my product. How can I prevent this?"

Answer: The appearance of impurities, particularly a dimer, is a classic side reaction in this synthesis. The root cause is the dual reactivity of the molecules involved.

  • Primary Side Reaction: Dimer Formation

    • Mechanism: The starting material, (tetrahydro-2-furanyl)methanamine, is a nucleophile. The product, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, contains a reactive electrophilic center (the carbon bearing the bromine atom). A common side reaction is the nucleophilic attack of a second molecule of the starting amine on the product, displacing the bromide. This Sₙ2 reaction forms a dimer and generates an additional equivalent of HBr.

    • Prevention Strategy:

      • Inverse Addition: Instead of adding the bromoacetyl bromide to the amine, add the amine solution to the bromoacetyl bromide solution. This ensures that the bromoacetyl bromide is always in excess, minimizing the chance that a free amine molecule will encounter a product molecule.

      • Dilution: Running the reaction at a higher dilution can disfavor this intermolecular side reaction.

      • Vigorous Stirring: Ensure efficient mixing to avoid localized areas of high amine concentration.

Diagram: Main Reaction vs. Dimer Side Reaction

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Amine (Tetrahydro-2-furanyl)methanamine (Nucleophile) Product Desired Product 2-Bromo-N-(...) Amine->Product Acylation AcylBromide Bromoacetyl Bromide (Electrophile) AcylBromide->Product Product_Elec Product as Electrophile (C-Br bond) Dimer Dimer Byproduct Product_Elec->Dimer Amine_Nuc Amine as Nucleophile Amine_Nuc->Dimer SN2 Attack

Caption: Competing reaction pathways leading to product and dimer.

  • Other Potential Impurities:

    • Unreacted Bromoacetic Acid: From hydrolysis of the acylating agent. This can be removed with a basic aqueous wash (e.g., sat. NaHCO₃ solution) during workup.

    • Ring-Opened Products: While less common under standard basic/neutral conditions, prolonged exposure to the generated HBr (if the base is inefficient) could potentially lead to the opening of the tetrahydrofuran ring. This is more of a concern under strongly acidic conditions.

Part 2: Experimental Protocols & Data

Protocol 1: Optimized Synthesis via Standard Addition

This protocol is designed to minimize dimer formation and maximize yield.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (tetrahydro-2-furanyl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Base Addition: Add finely ground anhydrous potassium carbonate (2.2 eq).

  • Reagent Addition: In a separate flask, prepare a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM. Add this solution dropwise to the rapidly stirring amine/carbonate slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LCMS.

  • Workup:

    • Filter the reaction mixture to remove the potassium salts.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

The crude product can often be purified by flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. For example, starting with 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes.

  • TLC Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain.

Table 1: Typical Reaction Parameters & Outcomes
ParameterStandard MethodRecommended OptimizationRationale for Change
Reagent Addition Add acyl bromide to amineAdd amine to acyl bromide (Inverse)Keeps amine as limiting reagent, minimizing dimer formation.
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)Solid, non-nucleophilic base; simplifies workup.
Temperature Room Temperature0 °C to Room TemperatureControls initial exotherm, preventing degradation.
Typical Yield 60-75%85-95%Improved control over side reactions.
Purity (Crude) 70-85%>90%Suppression of dimer byproduct.

References

  • Title: Bromoacetyl bromide Source: Wikipedia URL: [Link]

  • Title: The Alkylation of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Cleavage of Ethers Source: Chemistry LibreTexts URL: [Link]

Technical Support Center: Enhancing the Stability of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Biochemicals Division Document ID: TSS-2BTA-001 Last Updated: January 17, 2026

Welcome to the technical support guide for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability characteristics of this reagent and to offer practical solutions for its effective use in experimental settings. As a potent electrophilic alkylating agent, its reactivity is key to its function, but this same reactivity presents stability challenges that must be managed for reproducible and successful outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: What is 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and what is its primary laboratory use? 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a reactive chemical compound primarily used as an alkylating agent in biochemical and pharmaceutical research.[1] Its utility stems from the electrophilic carbon atom adjacent to the bromine, which is an excellent leaving group.[1][2] This allows the molecule to form stable covalent bonds with nucleophilic residues on target molecules, such as the thiol group of cysteine residues in proteins, making it a valuable tool for enzyme inhibition studies, protein structure-function analysis, and as a key building block in the synthesis of more complex molecules.[1][3]

Q2: My stock solution seems to lose activity quickly. What are the main causes of its instability? The instability of this compound in solution is primarily driven by two chemical processes:

  • Hydrolysis: Reaction with water, even trace amounts, will degrade the compound into 2-hydroxy-N-(tetrahydro-2-furanylmethyl)acetamide and hydrobromic acid.[3][4] This process can be catalyzed by acidic or basic conditions.[3][5]

  • Nucleophilic Substitution: As a highly reactive electrophile, it will be consumed by any unintended nucleophiles present in your solution.[6][7] This is the most common cause of rapid activity loss in experimental buffers.

Other contributing factors include elevated temperature, which accelerates degradation, and exposure to light (photodegradation).[2][8][9]

Q3: How should I prepare and store stock solutions to maximize stability? To ensure maximum longevity, stock solutions must be prepared and stored under conditions that minimize exposure to water and nucleophiles.

  • Solvent Choice: Use only high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][8]

  • Preparation: Handle the solid compound in a low-humidity environment (e.g., in a glove box or under a stream of dry nitrogen). Dissolve the powder completely; gentle warming or sonication can be used if necessary.[3]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture ingress from atmospheric condensation.[8] For long-term storage (up to 6 months), store at -80°C.[8][10] For short-term storage (up to one month), -20°C is adequate.[8][10]

Q4: Why are my experimental results inconsistent or non-reproducible? Inconsistent results are a hallmark of reagent degradation. If the concentration of the active alkylating agent varies between experiments (or even during a single experiment), the reaction kinetics and final yield will be unpredictable. The most likely cause is the use of a buffer containing nucleophilic species or the use of a degraded stock solution.[8] Always prepare fresh dilutions of your stock solution into the final reaction buffer immediately before starting your experiment.

Q5: Which buffers are compatible with this reagent, and which should I avoid? This is a critical experimental parameter. The choice of buffer can determine the success or failure of your experiment.

  • Recommended Buffers (Non-Nucleophilic): Use buffers whose conjugate bases are poor nucleophiles. These include HEPES, MES, and phosphate buffers (e.g., sodium or potassium phosphate).[3][8]

  • Buffers to Avoid (Nucleophilic): Strictly avoid buffers containing primary or secondary amines or thiols. Common examples include Tris (tris(hydroxymethyl)aminomethane), glycine, and any buffer containing glutathione, DTT, or other thiol-based reducing agents, as these will react directly with and consume your compound.[3][8]

Section 2: Core Degradation Pathways

Understanding the chemical mechanisms of degradation is fundamental to preventing it. The reactivity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is centered on the electrophilic α-carbon, which is susceptible to attack by nucleophiles.

  • Hydrolytic Degradation: In aqueous solutions, water molecules can act as nucleophiles, attacking the electrophilic carbon. This leads to the displacement of the bromide ion and the formation of an inactive hydroxy-acetamide byproduct. The rate of hydrolysis is significantly influenced by pH.[4][5]

  • Nucleophilic Scavenging: This is the same mechanism as the intended reaction, but it occurs with unintended targets. Any molecule with an available lone pair of electrons (e.g., amines, thiols) can act as a nucleophile, attack the α-carbon, and irreversibly consume the reagent.[6][11] This is a particularly common issue with biological buffers like Tris.

G main 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide (Active Reagent) sub_path Nucleophilic Substitution (Intended Reaction or Scavenging) main->sub_path  k_reaction hyd_path Hydrolysis (Degradation) main->hyd_path k_degradation   product Stable Covalent Adduct (Desired Product) sub_path->product byproduct Inactive Byproduct (Degraded Reagent) hyd_path->byproduct target Target Nucleophile (e.g., Cysteine Thiol) target->sub_path scavenger Scavenging Nucleophile (e.g., Tris Buffer, H₂O) scavenger->hyd_path

Caption: Competing reaction pathways for the active reagent.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Problem Possible Cause Recommended Solution
1. Rapid Loss of Reagent Activity / Incomplete Reaction A. Nucleophilic Buffer: The reaction buffer (e.g., Tris, glycine) is reacting with and consuming the compound.[3][8]Action: Switch to a non-nucleophilic buffer such as HEPES, MES, or phosphate. Verify the pH of your new buffer system.
B. Contaminated Stock Solution: The anhydrous solvent (e.g., DMSO) used for the stock solution was not truly anhydrous, leading to gradual hydrolysis during storage.Action: Purchase a new, sealed bottle of anhydrous solvent. Prepare a fresh stock solution and aliquot for single use.
C. High pH: The reaction is being run at a high pH (>8.5), which can accelerate hydrolysis of the bromoacetamide group and the amide bond itself.[3][4]Action: Evaluate if the experimental pH can be lowered. While nucleophiles like thiols are more reactive at higher pH, a balance must be struck to maintain reagent stability. A pH range of 7.0-8.0 is often a good compromise.
2. Inconsistent or Non-Reproducible Results A. Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution introduces moisture and leads to inconsistent active concentrations.[8]Action: Always aliquot stock solutions into single-use volumes after preparation. Discard any unused portion of a thawed aliquot.
B. "Benchtop" Instability: Diluted reagent in the final aqueous buffer degrades over the course of the experiment or during setup.Action: Add the reagent from the concentrated stock to the reaction mixture as the very last step to initiate the reaction. For multi-well plate experiments, use a multichannel pipette to add the reagent quickly and consistently across the plate.
3. Formation of Unexpected Byproducts A. Reaction with Media/Additives: Components in complex media (e.g., cell culture media, lysates) such as free amino acids or reducing agents are reacting with the compound.Action: Simplify the buffer system if possible. If complex media is required, consider increasing the reagent concentration to compensate for scavenging, but be aware this can lead to off-target effects. Perform control experiments with the media alone to quantify the rate of degradation.
B. Photodegradation: The experiment is conducted under intense light, causing light-induced degradation.[2][8]Action: Protect the reaction vessel from light by covering it with aluminum foil or using amber-colored tubes. This is especially critical for long incubation times.[12][13]
Section 4: Experimental Protocols

These protocols provide a framework for ensuring reagent integrity and quantifying its stability in your specific system.

Protocol 1: Preparation and Handling of High-Purity Stock Solutions

This protocol is designed to create a stable, reliable source of the reagent.

  • Materials: 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide (solid), anhydrous dimethyl sulfoxide (DMSO, <0.005% water), sterile single-use low-retention vials, argon or nitrogen gas.

  • Procedure:

    • Allow the sealed container of the solid reagent to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a controlled, low-humidity environment, weigh out the desired amount of the solid.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

    • Vortex and, if necessary, sonicate in a water bath for 2-5 minutes to ensure complete dissolution.

    • Immediately aliquot the solution into single-use volumes (e.g., 10-20 µL) in vials designed for low-temperature storage.

    • Before sealing, flush the headspace of each vial with an inert gas (argon or nitrogen).

    • Store vials at -80°C for long-term storage.

Protocol 2: Kinetic Stability Assay via HPLC Monitoring

This protocol allows you to empirically determine the stability of the compound in your specific experimental buffer.

G start Start prep_stock Prepare 100 mM Stock in Anhydrous DMSO (Protocol 1) start->prep_stock setup_rxns Set up parallel incubations: - Buffer A (e.g., 50 mM Tris, pH 7.5) - Buffer B (e.g., 50 mM HEPES, pH 7.5) prep_stock->setup_rxns spike Spike both buffers to 1 mM with stock solution at T=0 setup_rxns->spike timepoints Incubate at RT. Pull aliquots at T=0, 1, 2, 4, 8, 24 hours. spike->timepoints quench Immediately quench aliquot in mobile phase or acidic solution timepoints->quench hplc Analyze by Reverse-Phase HPLC. Monitor peak area of parent compound. quench->hplc plot Plot % Remaining vs. Time Calculate half-life (t½) hplc->plot end End plot->end

Sources

Technical Support Center: Troubleshooting 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use in conjugation reactions. As a versatile alkylating agent, this reagent is valuable for introducing a tetrahydrofuran moiety into various molecules, but like any chemical reaction, success lies in understanding the nuances of its reactivity and potential pitfalls.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you might encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Conjugation Yield

Question: I am reacting 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide with my thiol-containing protein/peptide, but I'm observing very low yield of the desired conjugate. What could be the issue?

Answer:

Low conjugation yield is a common problem that can stem from several factors, ranging from the reagents themselves to the reaction conditions. Let's break down the likely culprits.

Possible Causes & Solutions:

  • Suboptimal pH of the Reaction Buffer: The reaction of a bromoacetamide with a thiol (like a cysteine residue) is a nucleophilic substitution (SN2) reaction. The reactivity of the thiol is highly dependent on its protonation state. For the reaction to proceed efficiently, the thiol group should be in its deprotonated, thiolate form (S⁻), which is a much stronger nucleophile.

    • Explanation: The pKa of a typical cysteine sulfhydryl group in a protein is around 8.5. At a pH below the pKa, the thiol is protonated (-SH) and less nucleophilic. At a pH above the pKa, it is deprotonated (-S⁻) and more reactive. However, at very high pH values (>9.5-10), hydrolysis of the bromoacetamide reagent can become a significant side reaction, consuming the reagent before it can react with your target.

    • Solution: The optimal pH for bromoacetamide conjugation to thiols is generally between 8.0 and 9.0.[1][2] If your current pH is neutral (around 7), increasing it to this range should significantly improve your reaction rate. It is advisable to perform a small-scale pH optimization experiment to find the sweet spot for your specific protein or molecule.

  • Presence of Reducing Agents in the Buffer: Buffers used for storing and handling proteins, such as those containing dithiothreitol (DTT) or β-mercaptoethanol (BME), will compete with your target molecule for the bromoacetamide reagent, leading to low or no conjugation.

    • Solution: Ensure that your protein or peptide is in a buffer free of extraneous thiols. If your protein requires a reducing agent for stability, you will need to remove it prior to the conjugation reaction. This can be achieved by dialysis, buffer exchange, or using a desalting column.

  • Incorrect Molar Ratio of Reactants: While a 1:1 molar ratio might seem intuitive, an excess of the bromoacetamide reagent is often required to drive the reaction to completion, especially if the target molecule is present at a low concentration.

    • Solution: Start with a 5- to 20-fold molar excess of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide over your thiol-containing molecule. The optimal ratio can be determined empirically.[3]

  • Low Reaction Temperature or Insufficient Reaction Time: Like most chemical reactions, the rate of conjugation is dependent on temperature and time.

    • Solution: While reactions are often performed at 4°C to maintain protein stability, this can slow down the conjugation significantly. If your protein is stable at room temperature, consider running the reaction at this temperature for 1-2 hours.[3] For reactions at 4°C, you may need to increase the incubation time to several hours or even overnight. Monitoring the reaction progress over time using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE) is highly recommended.[4][5]

Problem 2: Presence of Multiple Products or Side Reactions

Question: My analysis (e.g., by LC-MS or SDS-PAGE) shows multiple product peaks or bands. What are the likely side reactions and how can I minimize them?

Answer:

The appearance of multiple products indicates a loss of reaction specificity. Bromoacetamides are reactive electrophiles, and while they show a preference for thiols, they can react with other nucleophilic residues under certain conditions.

Possible Causes & Solutions:

  • Reaction with Other Nucleophilic Amino Acid Residues: Besides cysteine, other amino acid side chains can act as nucleophiles, including histidine (imidazole ring), lysine (ε-amino group), and the N-terminal amino group.

    • Explanation: The reactivity of these groups is also pH-dependent. While the reaction with thiols is generally faster, at higher pH values (typically > 9.0), the deprotonated amino groups of lysine and the N-terminus become more nucleophilic and can compete with thiols.[1]

    • Solution: To maintain high chemoselectivity for thiols, keep the reaction pH at or below 9.0.[1][2] The differential reactivity between thiols and amines is most pronounced in the pH range of 6.5-7.5, although the overall reaction rate will be slower.[][] If you must work at a higher pH, consider reducing the reaction time to minimize side reactions with other residues.

  • Hydrolysis of the Bromoacetamide Reagent: In aqueous buffers, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide can be hydrolyzed to the corresponding hydroxyacetamide, especially at higher pH values. This hydrolyzed form is unreactive and represents a loss of active reagent.

    • Solution: Prepare the stock solution of the bromoacetamide reagent in an anhydrous, water-miscible solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation. Avoid prolonged storage of the reagent in aqueous solutions.

  • Disulfide Bond Formation: If your protein has multiple cysteine residues, they can oxidize to form disulfide bonds, rendering them unreactive towards the bromoacetamide.

    • Solution: If you are targeting free cysteines, it's good practice to pre-treat your protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by its removal just before the conjugation reaction. TCEP is often preferred over DTT or BME as it is less likely to interfere with the subsequent conjugation step.[]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in conjugation reactions?

A1: The primary mechanism is a nucleophilic substitution reaction (SN2). The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic. A nucleophile, such as the thiolate anion of a cysteine residue, attacks this carbon, displacing the bromide and forming a stable thioether bond.[3][4] The tetrahydrofuran ring in the molecule primarily influences its solubility and steric properties but does not directly participate in the conjugation mechanism.[4]

Q2: How should I prepare and store 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide?

A2: The compound should be stored in a cool, dry place, protected from light and moisture. For conjugation reactions, it is best to prepare a fresh stock solution in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

Q3: What are the best solvents for performing the conjugation reaction?

A3: The conjugation is typically performed in aqueous buffers to maintain the structure and function of biomolecules like proteins. Common buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers. The choice of buffer can be important, and it's best to avoid buffers with primary amine groups (like Tris), as they can potentially compete as nucleophiles. Dichloromethane (DCM) or acetonitrile can be used for reactions involving small organic molecules.[4]

Q4: How can I confirm that the conjugation reaction was successful?

A4: The method of confirmation depends on the nature of your target molecule.

  • For proteins/peptides: SDS-PAGE will show a shift in the molecular weight of the modified protein. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is a more precise method to confirm the mass of the conjugate and determine the degree of labeling.

  • For small molecules: Thin Layer Chromatography (TLC) can show the consumption of the starting material and the appearance of a new, less polar product spot.[9] For more detailed analysis, LC-MS is the preferred method to confirm the mass of the product.

Q5: How do I quench the reaction and remove excess reagent?

A5: After the desired reaction time, the reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, DTT, or cysteine, to a final concentration of 20-50 mM.[3] This will react with any remaining unreacted 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. Excess reagent and the quenching agent can then be removed by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration for proteins, or by standard chromatographic methods for small molecules.[]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol provides a general workflow for conjugating 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide to a cysteine-containing protein.

  • Protein Preparation: a. Prepare the protein solution at a concentration of 1-5 mg/mL in a thiol-free buffer (e.g., PBS, pH 7.5-8.5). b. If the cysteine residues are not known to be free, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds.[] c. Remove the TCEP using a desalting column, buffer exchanging into the reaction buffer.

  • Reagent Preparation: a. Prepare a 100 mM stock solution of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in anhydrous DMSO.

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 20-fold) of the 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide stock solution to the protein solution. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching: a. Add a quenching solution (e.g., 1 M β-mercaptoethanol) to a final concentration of 20-50 mM.[3] b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Purify the conjugate from excess reagent and quenching agent using a desalting column, dialysis, or size-exclusion chromatography.

  • Analysis: a. Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and purity.

Protocol 2: Purification by Column Chromatography (for small molecules)
  • Reaction Quenching: After the reaction is complete (as monitored by TLC), quench any unreacted starting material if necessary.

  • Solvent Removal: Remove the reaction solvent under reduced pressure (rotoevaporation).

  • Column Preparation: Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). A typical starting point could be a 3:7 mixture of ethyl acetate to hexane.[4]

  • Loading and Elution: Dissolve the crude product in a minimal amount of the column solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified conjugate.

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_transition Transition State (SN2) cluster_products Products Thiol Protein-SH (Thiol) TS [Protein-S---CH2---Br]⁻      |    CO-NH-R Thiol->TS + Bromoacetamide (Nucleophilic Attack) Bromoacetamide Br-CH2-CO-NH-R (2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide) Conjugate Protein-S-CH2-CO-NH-R (Thioether Conjugate) TS->Conjugate Bromide leaves Bromide HBr (Hydrogen Bromide)

Caption: SN2 mechanism of thiol-bromoacetamide conjugation.

Troubleshooting Workflow for Low Yield

G Start Low Conjugation Yield Check_pH Is pH between 8.0-9.0? Start->Check_pH Check_Reducing_Agents Are reducing agents (DTT/BME) removed from buffer? Check_pH->Check_Reducing_Agents Yes Adjust_pH Adjust pH to 8.0-9.0 Check_pH->Adjust_pH No Check_Molar_Ratio Is molar excess of bromoacetamide sufficient (5-20x)? Check_Reducing_Agents->Check_Molar_Ratio Yes Remove_Reducing_Agents Perform buffer exchange or use desalting column Check_Reducing_Agents->Remove_Reducing_Agents No Check_Time_Temp Are reaction time and temperature adequate? Check_Molar_Ratio->Check_Time_Temp Yes Increase_Molar_Ratio Increase molar excess of bromoacetamide Check_Molar_Ratio->Increase_Molar_Ratio No Increase_Time_Temp Increase reaction time or temperature (if protein is stable) Check_Time_Temp->Increase_Time_Temp No Success Yield Improved Check_Time_Temp->Success Yes Adjust_pH->Check_Reducing_Agents Remove_Reducing_Agents->Check_Molar_Ratio Increase_Molar_Ratio->Check_Time_Temp Increase_Time_Temp->Success

Caption: A step-by-step workflow for troubleshooting low conjugation yield.

References

  • 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 2-Bromoacetamide - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Why and How of Protein Conjugation - The Native Antigen Company. (2020, February 4). The Native Antigen Company. Retrieved January 17, 2026, from [Link]

  • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • CN101550090B - Method for synthesizing bromoacetamide - Google Patents. (n.d.). Google Patents.
  • Acetamide, N-bromo - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Fast Cysteine Bioconjugation Chemistry - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the low reactivity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, detailed protocols, and a comprehensive understanding of the factors governing the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my nucleophilic substitution reaction with 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. What are the potential causes?

A1: The diminished reactivity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in nucleophilic substitution reactions can be attributed to a combination of electronic and steric factors. The primary reasons for low conversion often include:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently attack the electrophilic carbon of the bromoacetamide.

  • Steric Hindrance: The bulky tetrahydrofuranylmethyl group can sterically hinder the approach of the nucleophile to the reaction center, slowing down the reaction rate.[1][2]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, and the presence or absence of a suitable base can significantly impact the reaction outcome.[1]

  • Poor Leaving Group Ability (in some contexts): While bromide is generally a good leaving group, its departure can be influenced by the stability of the transition state.[2][3]

Q2: How does the structure of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide contribute to its reactivity profile?

A2: The structure of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide features a reactive bromoacetamide group attached to a tetrahydrofuran (THF) methyl substituent. The bromine atom serves as a leaving group in nucleophilic substitution reactions, making the adjacent carbon atom electrophilic. The tetrahydrofuran ring can influence the molecule's solubility and intermolecular interactions.[4] However, the amide group's electron-donating nature through resonance can slightly decrease the electrophilicity of the alpha-carbon compared to a similar alpha-bromo ketone.

Q3: What role does the solvent play in reactions involving this compound, and what are your recommendations?

A3: The choice of solvent is critical, especially for nucleophilic substitution reactions, which typically proceed via an SN2 mechanism.

  • Polar Aprotic Solvents are Recommended: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are highly recommended. These solvents can solvate the cation of a nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[5][6][7] This increased reactivity of the nucleophile can significantly enhance the reaction rate.[8]

  • Avoid Polar Protic Solvents: Solvents like water, methanol, and ethanol should generally be avoided. They can form strong hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity.[8][9]

Q4: Can I use a base to improve the reaction rate? If so, which type of base is suitable?

A4: Yes, a base can be beneficial, particularly when using nucleophiles that are neutral (e.g., amines, thiols). The base deprotonates the nucleophile, increasing its nucleophilicity.

  • For Amine Nucleophiles: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is a good choice. It can deprotonate the amine without competing in the nucleophilic attack.[10]

  • For Other Nucleophiles: Stronger bases like sodium hydride (NaH) can be used to deprotonate weaker nucleophiles, but care must be taken to ensure compatibility with other functional groups in the molecule.[11][12]

Troubleshooting Guides

Issue 1: Low Yield in Amine Alkylation

Problem: You are attempting to alkylate a primary or secondary amine with 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and observing minimal product formation.

Root Cause Analysis and Solutions:

The direct alkylation of amines can sometimes be inefficient due to the formation of a primary amine product that is more nucleophilic than the starting ammonia or amine, leading to over-alkylation.[13] Additionally, the basicity of the amine can lead to protonation, reducing its nucleophilicity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield amine alkylation.

Recommended Protocol: Amine Alkylation with DIPEA
  • Dissolve the amine (1.2 equivalents) and 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide (1.0 equivalent) in anhydrous Acetonitrile (ACN).

  • Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the mixture.

  • Stir the reaction at 50 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Reaction Stalls with Thiol or Alkoxide Nucleophiles

Problem: The reaction with a thiol or alkoxide nucleophile starts but does not proceed to completion, even after an extended reaction time.

Root Cause Analysis and Solutions:

Thiolates and alkoxides are generally strong nucleophiles. A stalled reaction could be due to product inhibition, equilibrium, or decomposition of the starting material or product under the reaction conditions.

Troubleshooting Strategies:

Parameter Potential Issue Recommended Action Scientific Rationale
Base Incomplete deprotonation of the nucleophile.Use a stronger base like Sodium Hydride (NaH) to generate the thiolate or alkoxide in situ.A fully deprotonated nucleophile is significantly more reactive.
Temperature Insufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in increments of 10 °C.Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.
Concentration Bimolecular reaction rate is dependent on reactant concentrations.Increase the concentration of the reactants.According to the rate law for an SN2 reaction, the rate is proportional to the concentration of both the alkyl halide and the nucleophile.[2]
Catalyst The C-Br bond is not sufficiently activated.Consider adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (Finkelstein reaction).The iodide ion is a better nucleophile and leaving group than bromide. It can displace the bromide, forming a more reactive iodo-intermediate in situ.[14]
Experimental Protocol: Catalytic Finkelstein Reaction
  • To a solution of the thiol or alcohol (1.1 equivalents) in anhydrous DMF, add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide (1.0 equivalent) and a catalytic amount of Potassium Iodide (0.1 equivalents).

  • Heat the reaction to 60 °C and monitor by TLC or LC-MS.

  • Work-up and purification are performed as described in the previous protocol.

Issue 3: Competing Elimination Reactions

Problem: You are observing the formation of elimination byproducts in your substitution reaction.

Root Cause Analysis and Solutions:

While 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a primary halide, making SN2 reactions favorable, elimination (E2) can still occur, especially with sterically hindered or strongly basic nucleophiles.[1]

Mitigation Strategies:

  • Use Less Hindered Nucleophiles: If possible, choose a nucleophile with less steric bulk.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.

  • Use a Less Basic Nucleophile: If the nucleophile's basicity is the primary driver for elimination, consider using a weaker base or a nucleophile that is less basic but still sufficiently nucleophilic.

Visualizing the Competing Pathways:

Competing_Pathways Reactants 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide + Nucleophile/Base SN2_Product Substitution Product Reactants->SN2_Product SN2 Pathway (Favored by strong nucleophiles, polar aprotic solvents) E2_Product Elimination Product Reactants->E2_Product E2 Pathway (Favored by strong, bulky bases and higher temperatures)

Caption: Competing SN2 and E2 reaction pathways.

References

  • BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Quora. (2018, October 4). Which is a major factor which decide the reactivity of alkyl halides? Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Barde, E., Guérinot, A., & Cossy, J. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 19(15), 4038–4041. [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N‐aryl‐2‐bromoacetamides. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • D’Agostino, S., Colella, M., & Degennaro, L. (2019). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis, 361(15), 3369-3426. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene. Retrieved from [Link]

  • YouTube. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. Retrieved from [Link]

  • ACS Omega. (2023, February 8). Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]

  • YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • Reddit. (2023, November 13). Bulky alkylation troubleshooting. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036–12040. [Link]

  • PubChem. (n.d.). N-Bromoacetamide. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the bromo-acetanilide/acetamide precursors 19(a–j); 17... Retrieved from [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution? Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-bromo-4-tert-butylphenoxy)-N-(2-furanylmethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its analysis.

Introduction to 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a brominated acetamide derivative with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol .[1] Its structure includes a reactive bromoacetamide group and a tetrahydrofuran (THF) methyl substituent, which can enhance its solubility in polar solvents.[1] The presence of the electrophilic bromine atom makes it a versatile alkylating agent and a valuable intermediate in organic synthesis.[1] Given its reactivity, developing robust and reliable analytical methods is crucial for ensuring the quality and stability of this compound in research and development.

This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) with UV detection, a common and robust technique for the analysis of N-substituted acetamides.[2][3] We will also address considerations for Gas Chromatography (GC) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for analyzing 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide?

A1: For initial method development, a reversed-phase HPLC-UV approach is recommended.[3] A C18 column is a good starting point due to its versatility.[3][4] The mobile phase can consist of a gradient of acetonitrile or methanol and water.[3][4] Adjusting the pH of the aqueous portion of the mobile phase with a small amount of acid, such as formic or phosphoric acid, can help achieve sharper peaks.[3]

Table 1: Recommended Starting HPLC-UV Conditions

ParameterRecommended Starting ConditionRationale & Key Insights
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate silanol groups on the column, reducing peak tailing, and is compatible with mass spectrometry.
Gradient Start with a higher aqueous percentage (e.g., 80% A) and ramp up the organic phase (e.g., to 90% B) over 20-30 minutes.A gradient elution is useful for determining the optimal mobile phase composition for isocratic separation and for eluting any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CMaintaining a consistent column temperature helps ensure reproducible retention times.
Detection Wavelength Scan for maximum absorbance (typically between 200-220 nm for acetamides).The amide chromophore generally has a low UV cutoff. Empirical determination of λmax is crucial for sensitivity.
Injection Volume 10 µLA standard injection volume to avoid column overload.

Q2: My peak for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is tailing. What are the common causes and how can I fix it?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[5] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups.[5]

  • Troubleshooting Steps for Peak Tailing:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups on the silica-based column, minimizing secondary interactions.[6]

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl or cyano column) to reduce polar interactions.

    • Check for Column Contamination or Voids: A partially blocked inlet frit or a void at the head of the column can cause peak tailing.[5] Try reversing and flushing the column (if the manufacturer allows) or replacing it.[5]

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

    • Analyte-Metal Interactions: The presence of metal ions in the sample or system can sometimes cause tailing. Adding a chelating agent like EDTA to the mobile phase can help.

Q3: I am not getting enough sensitivity for my low-concentration samples. How can I improve it?

A3: Improving sensitivity often involves optimizing both the chromatographic conditions and the detector settings.

  • Strategies for Enhancing Sensitivity:

    • Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for your compound. Perform a UV scan of a standard solution to determine the optimal wavelength.

    • Increase Injection Volume: Carefully increase the injection volume. Be mindful of potential peak distortion due to solvent effects, especially if the sample solvent is stronger than the mobile phase.

    • Sample Concentration: If possible, concentrate your sample before injection. Techniques like solid-phase extraction (SPE) can be used to both clean up and concentrate the sample.[7][8]

    • Use a More Sensitive Detector: If available, a mass spectrometer (MS) detector will offer significantly higher sensitivity and selectivity compared to a UV detector.[2]

    • Reduce Baseline Noise: Ensure the mobile phase is properly degassed and of high purity. A noisy baseline can obscure small peaks.

Q4: Can I use Gas Chromatography (GC) to analyze 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide?

A4: While HPLC is generally the preferred method for N-substituted acetamides, GC can be an alternative.[2] However, there are some important considerations:

  • Thermal Stability: The compound must be thermally stable and volatile enough to be analyzed by GC without decomposition in the injector port. Thermal decomposition of N-acetylated compounds can sometimes occur in heated GC injectors.[9]

  • Derivatization: For less volatile or more polar compounds, derivatization may be necessary to improve volatility and chromatographic performance.[10][11] For acetamides, derivatization with agents like 9-xanthydrol has been used to improve GC-MS analysis.[11]

  • Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point for GC analysis.

Q5: What should I consider for Mass Spectrometry (MS) detection of this compound?

A5: MS detection provides high selectivity and sensitivity. Key considerations include:

  • Ionization Source: Electrospray ionization (ESI) is a suitable choice for this molecule, likely forming a protonated molecular ion [M+H]+ in positive ion mode.

  • Isotopic Pattern: Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[12] This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units.[12][13] This pattern is a powerful tool for confirming the presence of your compound.

  • Fragmentation: Understanding the fragmentation pattern can aid in structural confirmation. Expect to see fragmentation related to the loss of the bromine atom and cleavage around the amide bond and the tetrahydrofuran ring.[14]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during method development.

Guide 1: Poor Peak Shape (Fronting, Tailing, Splitting)
Symptom Potential Cause Troubleshooting Action
Peak Tailing Secondary interactions with silanol groups.[5][15]Lower mobile phase pH (e.g., add 0.1% formic acid).[6]
Column contamination or void.[5]Reverse and flush the column; if the problem persists, replace the column.[5]
Sample overload.Reduce injection volume or sample concentration.
Peak Fronting Sample solvent stronger than the mobile phase.[6]Dilute the sample in the initial mobile phase.[6]
Column overload.Reduce injection volume.[6]
Split Peaks Partially blocked column inlet frit.[16]Replace the inlet frit or the column.
Sample solvent incompatibility.Ensure the sample is dissolved in the mobile phase.
Co-eluting impurity.Optimize the mobile phase gradient or composition to improve resolution.
Guide 2: Unstable Retention Times
Symptom Potential Cause Troubleshooting Action
Gradual Shift in Retention Time Column aging or contamination.Flush the column with a strong solvent; replace the column if necessary.
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Random Fluctuation in Retention Time Leaks in the HPLC system.Check for leaks at all fittings, especially around the pump and injector.
Inconsistent column temperature.[6]Use a column oven to maintain a stable temperature.[6]
Air bubbles in the pump.[6]Degas the mobile phase and purge the pump.[6]

Experimental Protocols

Protocol 1: HPLC-UV Method Development and Validation

This protocol outlines the steps for developing and validating a stability-indicating HPLC method, adhering to the principles of ICH Q2(R1).[17][18][19][20]

1. Initial Method Development:

  • Follow the starting conditions outlined in Table 1 .

  • Perform a gradient run to determine the approximate elution time of the main peak and any impurities.

  • Optimize the mobile phase composition (isocratic or gradient) to achieve a retention time of 3-10 minutes for the main peak, with good resolution from other peaks.

2. Forced Degradation Studies:

  • Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[21][22][23][24] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[24][25]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[26]

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[26]

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.[26]

  • Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for the following parameters[17][18]:

    • Specificity: Ensure the peak for the analyte is free from interference from blanks, placebo, and degradation products.[3]

    • Linearity: Analyze a series of solutions of known concentrations (typically 50-150% of the target concentration) and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[3]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Assess the variability of the results by analyzing multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be < 2%.

    • Range: The range is established based on the linearity, accuracy, and precision data.[3]

    • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.

Diagrams

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Development cluster_val Validation (ICH Q2) cluster_final Finalization A Define Analytical Target Profile B Gather Compound Info (pKa, logP, solubility) A->B C Prepare Standard & Sample Solutions B->C D Select Column & Initial Conditions C->D E Screening Runs (Gradient Elution) D->E F Optimize Mobile Phase (Isocratic/Gradient) E->F G Fine-tune Parameters (Flow, Temp, λ) F->G H Forced Degradation (Specificity) G->H I Linearity & Range H->I J Accuracy & Precision I->J K Robustness J->K L Finalized Analytical Method K->L

Caption: A typical workflow for HPLC method development and validation.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH controlled/acidic? Start->Check_pH Adjust_pH Add 0.1% Formic Acid to Mobile Phase Check_pH->Adjust_pH No Check_Column Is the column old or heavily used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Flush_Column Flush with strong solvent Check_Column->Flush_Column Yes Check_Overload Is sample concentration high? Check_Column->Check_Overload No Replace_Column Replace Column Flush_Column->Replace_Column Still Tailing Resolved Problem Resolved Flush_Column->Resolved Resolved Replace_Column->Check_Overload Reduce_Conc Dilute sample or reduce injection volume Check_Overload->Reduce_Conc Yes Unresolved Consider alternative column chemistry Check_Overload->Unresolved No Reduce_Conc->Resolved

Caption: A decision tree for troubleshooting HPLC peak tailing.

References

  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide - Benchchem. (n.d.).
  • Sample Preparation Techniques for Precision in Analysis - Phenomenex. (2025, May 23).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides - Benchchem. (n.d.).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • rp-hplc method development and validation for the estimation of brivaracetam in bulk and formulation - ResearchGate. (2025, August 7).
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5).
  • A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification - Benchchem. (n.d.).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society. (2016, October 25).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • method development and validation for the estimation of brivaracetam in bulk & marketed tablet formulation by using rp-hplc method. (n.d.).
  • Forced Degradation Studies for Stability - Nelson Labs. (n.d.).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed. (2013, July 17).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (2012, March 21).
  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.).
  • Mass Spectrometry - MSU chemistry. (n.d.).
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019, November 21).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024, October 31).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).

Sources

minimizing impurity formation in 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurity formation and optimize their synthetic protocols. The guidance herein is based on established principles of organic chemistry and practical, field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. The most common and reliable synthetic route involves the acylation of tetrahydrofurfurylamine with bromoacetyl bromide or a similar reagent. Our troubleshooting will focus primarily on this pathway.

Question 1: My TLC/LC-MS analysis shows a significant amount of a higher molecular weight byproduct (approx. 323 g/mol ). What is this impurity and how can I prevent it?

Answer:

This high molecular weight impurity is almost certainly N,N'-(2-oxo-propane-1,3-diyl)bis(N-(tetrahydrofuran-2-ylmethyl))amine , formed by the N-alkylation of the starting material, tetrahydrofurfurylamine, by the desired product.

Causality: The product, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, is a potent alkylating agent due to the reactive C-Br bond.[1] If unreacted tetrahydrofurfurylamine (a nucleophile) is present in the reaction mixture alongside the product, it can attack the electrophilic carbon bearing the bromine, displacing it in an SN2 reaction. This is a classic and often dominant side reaction when synthesizing α-haloacetamides from primary amines.[2][3]

Preventative Measures:

  • Inverse Addition: The most effective strategy is to control the relative concentrations of the nucleophile and electrophile. Add the solution of tetrahydrofurfurylamine and a non-nucleophilic base (e.g., triethylamine) dropwise to the solution of bromoacetyl bromide at a low temperature (0 °C). This ensures that the bromoacetyl bromide is always in excess, and the amine reacts to form the amide before it can encounter a significant concentration of the alkylating product.

  • Stoichiometry Control: Use a slight excess (1.05-1.10 equivalents) of the bromoacetyl bromide to ensure all the amine is consumed.

  • Low Temperature: Maintain a low reaction temperature (0 °C to -10 °C) throughout the addition.[4][5] This slows the rate of the competing N-alkylation reaction more than the desired N-acylation.

Question 2: My reaction yield is low, and I'm isolating a significant amount of a sticky, water-soluble salt. What is happening?

Answer:

This issue points to two probable causes: hydrolysis of the acylating agent and subsequent salt formation.

Causality:

  • Hydrolysis: Bromoacetyl bromide is extremely reactive and moisture-sensitive.[6] Any water present in the solvent, glassware, or on the surface of the amine will rapidly hydrolyze the bromoacetyl bromide to bromoacetic acid and hydrogen bromide (HBr).

  • Salt Formation: The generated bromoacetic acid and HBr will react with the basic tetrahydrofurfurylamine to form tetrahydrofurfurylammonium bromoacetate and tetrahydrofurfurylammonium bromide, respectively. These salts are typically polar, often sticky or gummy solids, and are readily soluble in the aqueous phase during workup, leading to a loss of your starting material and, consequently, a low yield of the desired product.

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, acetonitrile, or THF) from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]

  • Amine Purity: Ensure the tetrahydrofurfurylamine is dry. If necessary, it can be dried over a suitable agent like KOH pellets followed by distillation.

Question 3: After workup, my NMR spectrum shows residual tetrahydrofurfurylamine. How can I remove it and avoid this in the future?

Answer:

Residual starting amine is a common issue resulting from incomplete reaction or using incorrect stoichiometry.

Causality: If tetrahydrofurfurylamine is used in excess or the reaction does not go to completion, it will remain in the organic layer after a standard workup, as it has some organic solubility.

Solutions:

  • Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate the basic amine, forming a water-soluble ammonium salt that will partition into the aqueous phase. Follow this with a water wash and a brine wash to remove residual acid and water. Caution: Avoid prolonged contact with strong acid, as it may promote hydrolysis of the amide product.

  • Purification: If the amine persists, purification by column chromatography (silica gel) is highly effective. A gradient of ethyl acetate in hexanes is a good starting point.

  • Prevention: As mentioned in Question 1, use a slight excess of bromoacetyl bromide (1.05-1.10 eq.) to drive the reaction to completion and consume all the starting amine. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting amine before quenching the reaction.

Question 4: I am using the alternative route of brominating N-(tetrahydro-2-furanylmethyl)acetamide with N-Bromosuccinimide (NBS), but I'm getting multiple products. How can I improve selectivity?

Answer:

The formation of multiple products when using NBS suggests over-bromination or lack of regioselectivity. The likely byproduct is the α,α-dibromoacetamide.

Causality: The α-protons of the acetyl group are acidic and can be abstracted to form an enolate or enol, which then attacks the bromine source. After the first bromination, the remaining α-proton becomes even more acidic due to the electron-withdrawing effect of the first bromine atom, making a second bromination competitive.

Preventative and Control Measures:

  • Stoichiometry: Use NBS in a controlled stoichiometry, typically 1.0 to 1.1 equivalents. Avoid a large excess.

  • Slow Addition: Adding the NBS portion-wise or as a solution over time can help maintain a low concentration of the brominating agent, which can reduce the rate of dibromination.[8]

  • Temperature Control: Radical brominations are often initiated with light or a radical initiator. Amide α-bromination can also proceed via an ionic pathway. Keep the temperature low to moderate (0 °C to room temperature) to avoid side reactions.[1]

  • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from being converted into the dibromo species.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for the acylation reaction?

A1: A polar aprotic solvent that can dissolve the starting materials but does not react is ideal. Dichloromethane (DCM) or acetonitrile are excellent choices. A non-nucleophilic, sterically hindered tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. These bases are strong enough to scavenge the HBr byproduct but are too bulky to compete with the primary amine in reacting with the bromoacetyl bromide.

Q2: How should I purify the final product?

A2: After an appropriate aqueous workup (including an acid wash as described in Troubleshooting Q3), the crude product can be purified by one of two primary methods:

  • Recrystallization: This is the most effective method if the product is a solid. A common solvent system is ethyl acetate/hexanes or isopropanol/water. Dissolve the crude material in a minimum amount of the hot, more polar solvent and add the less polar solvent until turbidity persists. Cool slowly to allow for the formation of pure crystals.[4][9]

  • Silica Gel Chromatography: This is the best method for oily products or for removing closely related impurities. A solvent system of increasing polarity, such as a gradient of 0% to 50% ethyl acetate in hexanes, will typically provide good separation.

Q3: What analytical techniques are best for assessing purity?

A3: A combination of techniques is recommended:

  • 1H NMR: Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • LC-MS: Ideal for detecting trace-level impurities, especially those with different molecular weights (like the N-alkylated byproduct). It is the best tool for assessing the overall purity percentage.

  • TLC: A quick and easy way to monitor reaction progress and check the purity of column fractions.

Optimized Protocols & Data

Protocol 1: Acylation of Tetrahydrofurfurylamine

Safety Note: Bromoacetyl bromide is highly corrosive, lachrymogenic, and reacts violently with water.[6] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, add bromoacetyl bromide (1.05 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M relative to the amine). Cool the flask to 0 °C in an ice bath.

  • Amine Solution: In a separate dry flask, dissolve tetrahydrofurfurylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Addition: Transfer the amine/base solution to the dropping funnel and add it dropwise to the stirred bromoacetyl bromide solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or silica gel chromatography as described in FAQ Q2.

Data Summary Table
ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic, inert, good solubility for reactants.
Acylating Agent Bromoacetyl Bromide (1.05 eq.)Slight excess ensures full consumption of the amine.
Base Triethylamine (TEA) (1.1 eq.)Non-nucleophilic; scavenges HBr byproduct efficiently.
Temperature 0 °C to Room TemperatureControls exotherm and minimizes side reactions.[4]
Mode of Addition Amine/Base solution added to acyl halide"Inverse addition" minimizes N-alkylation impurity.
Workup Wash 1 M HClRemoves excess amine and base.

Mechanistic & Workflow Visualizations

Key Reaction Pathways

The following diagram illustrates the desired acylation reaction versus the primary impurity-forming N-alkylation pathway. Controlling conditions to favor the "Desired Pathway" is critical for high purity.

G Amine Tetrahydrofurfurylamine (Nucleophile) Product Desired Product 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide (Alkylating Agent) Amine->Product N-Acylation (Fast, Desired) Impurity N-Alkylation Impurity (High MW Byproduct) Amine->Impurity Attacks Product BAB Bromoacetyl Bromide (Electrophile) BAB->Product Product->Impurity N-Alkylation (Slower, Undesired)

Caption: Desired acylation vs. undesired N-alkylation pathway.

Recommended Synthesis & Purification Workflow

This workflow diagram outlines the critical steps and control points for successfully synthesizing and purifying the target compound.

workflow start Start: Anhydrous Setup (Inert Atmosphere) reagents Prepare Solutions: 1. Bromoacetyl Bromide in DCM 2. Amine + Base in DCM start->reagents addition Inverse Addition: Add Amine/Base to Bromide @ 0°C reagents->addition reaction Reaction Monitoring: Stir @ 0°C -> RT Monitor by TLC/LC-MS addition->reaction workup Aqueous Workup: 1. Quench with H2O 2. Wash with 1M HCl 3. Wash with NaHCO3 4. Wash with Brine reaction->workup isolate Isolate Crude Product: Dry (Na2SO4), Filter, Concentrate workup->isolate purity_check Assess Crude Purity (NMR, LC-MS) isolate->purity_check purify Purification purity_check->purify recrystal Recrystallization (e.g., EtOAc/Hexanes) purify->recrystal If Solid chrom Column Chromatography (Silica Gel) purify->chrom If Oil or Complex Mixture final Final Product: Dry & Characterize recrystal->final chrom->final

Caption: Recommended workflow for synthesis and purification.

References

  • BenchChem (2025). 2-Bromoacetamide synthesis and purification methods. BenchChem Technical Support.
  • BenchChem (2025). Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride. BenchChem Technical Support.
  • ACS Publications (2024). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process.
  • ACS Publications (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry.
  • BenchChem (2025). NBS-mediated C(sp 3 )–H amidation of N,N-dimethylamides with N-acyloxyamides. BenchChem.
  • BenchChem (n.d.). 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. BenchChem.
  • ResearchGate (2013). N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate, and 1,2-Diketone or α-Hydroxyketone.
  • PubChem (n.d.). Bromoacetyl bromide.
  • BenchChem (2025).
  • Google Patents (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • Wikipedia (n.d.).
  • EMU Physics Department (2023).
  • YouTube (2022). Alkylation of Amines. Chemistry with Caroline.

Sources

Technical Support Center: Reaction Condition Optimization for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile alkylating agent as a key building block in their synthetic endeavors.[1] My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this reaction effectively in your own laboratory setting.

Section 1: Reaction Fundamentals & Core Concepts

This section addresses the foundational principles of the synthesis. Understanding the "why" is critical before tackling the "how" of optimization and troubleshooting.

Q1: What is the primary synthetic route for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and its underlying mechanism?

The most common and efficient method for synthesizing the title compound is the α-bromination of its precursor, N-(tetrahydro-2-furanylmethyl)acetamide. This reaction falls under the category of electrophilic α-halogenation of a carbonyl compound. The synthesis is typically achieved by treating the starting amide with a selective brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.[1]

The reaction mechanism, while sometimes initiated by radical pathways, predominantly proceeds through an acid-catalyzed enol or enolate intermediate. The electron-withdrawing nature of the carbonyl group acidifies the α-protons, allowing for the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the electrophilic bromine of the brominating agent to yield the final α-brominated product.

Q2: Why is N-Bromosuccinimide (NBS) generally preferred over liquid bromine (Br₂) for this transformation?

While elemental bromine can be used, NBS is the reagent of choice for several critical reasons that align with the principles of modern, controlled organic synthesis:

  • Selectivity: NBS provides a low, constant concentration of Br₂ in the reaction mixture, which is crucial for preventing over-bromination (i.e., the formation of a di-bromoacetamide byproduct). This is especially important for achieving high purity and yield.

  • Handling & Safety: NBS is a crystalline solid that is significantly easier and safer to handle and measure compared to highly corrosive and volatile liquid bromine.

  • Byproduct Removal: The primary byproduct of an NBS reaction is succinimide, which is highly soluble in water and can be easily removed during the aqueous workup, simplifying purification.

Q3: How does the choice of solvent impact the reaction's success?

Solvent selection is pivotal for controlling reaction kinetics and minimizing side reactions. The ideal solvent should dissolve the starting amide and the brominating agent without reacting with them.

  • Dichloromethane (DCM): Often the preferred solvent, DCM is relatively inert and provides good solubility for both the amide starting material and NBS. Its low boiling point also simplifies removal post-reaction.[1]

  • Acetonitrile (ACN): Another excellent choice, ACN is more polar than DCM and can sometimes accelerate the reaction. It is also inert under the reaction conditions.[1]

  • Carbon Tetrachloride (CCl₄): While historically used for radical brominations, its toxicity and environmental concerns have led to its replacement by safer alternatives like DCM.

  • Protic Solvents (e.g., alcohols): These should be avoided as they can react with the brominating agent and the electrophilic product.

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section is structured to help you diagnose and solve common experimental issues.

Q1: My reaction is stalled. TLC and LC-MS analysis show a high percentage of unreacted N-(tetrahydro-2-furanylmethyl)acetamide. What are the likely causes and solutions?

This is a common issue often traced back to reagent activity or insufficient activation energy.

  • Potential Cause 1: Inactive N-Bromosuccinimide (NBS).

    • Explanation: NBS can degrade over time, especially if exposed to light or moisture, losing its brominating potential.

    • Solution: Use a freshly opened bottle of NBS or recrystallize the old reagent from hot water to purify it. The purity of NBS can be checked via titration.[2]

  • Potential Cause 2: Insufficient Catalyst/Initiator.

    • Explanation: The reaction is often initiated by a trace amount of acid (HBr). If all reagents and glassware are perfectly neutral or basic, the reaction may be slow to start.

    • Solution: Add a very small amount (a single crystal) of a radical initiator like AIBN or a catalytic amount of a weak acid if a radical or ionic pathway, respectively, is desired. However, for this specific transformation, simply ensuring non-basic conditions is usually sufficient.

  • Potential Cause 3: Reaction Temperature is Too Low.

    • Explanation: While low temperatures are used to control selectivity, the reaction may lack the necessary activation energy if kept too cold for too long.

    • Solution: After the initial slow addition of NBS at 0 °C, allow the reaction to slowly warm to room temperature and monitor its progress by TLC. Gentle heating (to ~40 °C in DCM) can be a final resort, but proceed with caution as it increases the risk of side products.

Q2: My crude product analysis shows multiple spots on the TLC plate, indicating significant impurity formation. How can I improve the reaction's selectivity?

The presence of multiple byproducts, particularly those with a higher Rf than the product, often points to over-bromination or side reactions.

  • Potential Cause 1: Over-bromination.

    • Explanation: The most common byproduct is the di-bromoacetamide. This occurs when the reaction temperature is too high or the stoichiometry of NBS is excessive.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of NBS using an ice-water bath.

      • Stoichiometric Control: Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS.

      • Slow Addition: Add the NBS portion-wise over 30-60 minutes rather than all at once. This keeps the instantaneous concentration of the brominating agent low.

  • Potential Cause 2: Degradation of Product.

    • Explanation: The product, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, is a reactive alkylating agent.[1] It can react with nucleophilic species in the mixture, including the succinimide byproduct under certain conditions.

    • Solution: Work up the reaction as soon as TLC indicates the consumption of the starting material. Do not let the completed reaction stir for an extended period.

Q3: I'm finding it difficult to purify the final product. The succinimide byproduct is co-eluting or co-crystallizing with my compound. What is the best purification strategy?

Purification challenges with succinimide are frequent but can be overcome with a proper workup and selection of the right purification technique.

  • Solution 1: Optimized Aqueous Workup.

    • Explanation: Succinimide is acidic and can be deprotonated to form a water-soluble salt.

    • Protocol: After the reaction is complete, quench with a 10% aqueous solution of sodium thiosulfate to destroy any remaining NBS. Then, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution. This will convert the succinimide into its sodium salt, pulling it into the aqueous layer. Follow with a brine wash to remove residual water before drying the organic layer.

  • Solution 2: Recrystallization.

    • Explanation: If impurities persist, recrystallization is an effective method. For compounds similar to bromoacetamide, a non-polar solvent system is often effective.[3]

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent like ethyl acetate or isopropanol. Slowly add a non-polar solvent like hexanes or petroleum ether until the solution becomes cloudy. Allow it to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[3]

  • Solution 3: Silica Gel Chromatography.

    • Explanation: This should be the final option if other methods fail.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) is typically effective for separating the less polar product from the more polar succinimide and other impurities.

// Nodes start [label="N-(tetrahydro-2-\nfuranylmethyl)acetamide" fillcolor="#FFFFFF" fontcolor="#202124"]; reagent [label="N-Bromosuccinimide (NBS)\n(1.05 - 1.1 eq.)" fillcolor="#FFFFFF" fontcolor="#202124"]; product [label="2-Bromo-N-(tetrahydro-2-\nfuranylmethyl)acetamide" fillcolor="#4285F4" fontcolor="#FFFFFF"]; side_product [label="Succinimide\n(Byproduct)" fillcolor="#EA4335" fontcolor="#FFFFFF"];

// Edges start -> product [label="DCM or ACN\n0 °C to RT" arrowhead="normal"]; reagent -> product [arrowhead="normal"]; product -> side_product [label="formed alongside" style=dashed arrowhead="none"];

} caption: "General Synthesis Scheme"

Section 3: Experimental Protocols & Optimization Parameters

This section provides a validated starting protocol and a framework for systematic optimization.

Baseline Experimental Protocol
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-(tetrahydro-2-furanylmethyl)acetamide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. Reaction times typically range from 2-6 hours.[1]

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by adding a 10% aqueous solution of sodium thiosulfate. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as detailed in the troubleshooting section.

Table of Optimization Parameters
ParameterRecommended RangeRationale & Expert Insight
NBS Equivalents 1.05 - 1.1 eq.Provides a slight excess to drive the reaction to completion without significantly increasing the risk of di-bromination. Using more than 1.2 eq. is rarely beneficial and complicates purification.
Temperature 0 °C to Room Temp.Addition at 0 °C is critical for selectivity. Allowing the reaction to warm to room temperature provides the necessary energy for completion. Avoid external heating unless the reaction is completely stalled.[1]
Solvent Dichloromethane (DCM)DCM offers the best balance of solubility, inertness, and ease of removal. Acetonitrile is a viable alternative if solubility issues arise.[1]
Concentration 0.1 M - 0.5 MA concentration of ~0.1 M is a good starting point. More concentrated reactions can be faster but may present challenges with heat dissipation during the exothermic addition of NBS.

// Nodes start [label="Start Reaction Monitoring" shape=ellipse fillcolor="#34A853" fontcolor="#FFFFFF"]; check_sm [label="TLC/LC-MS Analysis:\nIs Starting Material (SM) consumed?" shape=diamond fillcolor="#FBBC05" fontcolor="#202124"];

low_yield [label="Problem: Low Conversion" shape=box fillcolor="#EA4335" fontcolor="#FFFFFF"]; check_nbs [label="Action: Check NBS activity\n(Use fresh/recrystallized NBS)" fillcolor="#FFFFFF" fontcolor="#202124"]; warm_rt [label="Action: Allow to warm to RT\nMonitor for 2h" fillcolor="#FFFFFF" fontcolor="#202124"];

impurities [label="Problem: Impurities Present\n(e.g., Di-bromo product)" shape=box fillcolor="#EA4335" fontcolor="#FFFFFF"]; optimize_temp [label="Future Action: Ensure T < 5°C\nduring NBS addition" fillcolor="#FFFFFF" fontcolor="#202124"];

workup [label="Reaction Complete.\nProceed to Aqueous Workup." shape=ellipse fillcolor="#4285F4" fontcolor="#FFFFFF"];

// Edges start -> check_sm; check_sm -> workup [label="Yes"]; check_sm -> low_yield [label="No"]; low_yield -> check_nbs -> warm_rt -> check_sm; check_sm -> impurities [label="Yes, but with\nbyproducts"]; impurities -> optimize_temp; impurities -> workup; } caption: "Troubleshooting Workflow"

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a realistic yield to expect for this reaction?

Under optimized conditions, this synthesis is quite efficient. Yields of over 90% have been reported in the literature, though a typical, unoptimized laboratory yield would realistically fall in the 75-85% range after purification.[1]

Q2: How should I handle and store the purified 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide?

  • Handling: Bromoacetamides are lachrymators and potent alkylating agents. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The product should be stored in a tightly sealed container in a cool, dark, and dry place. A refrigerator or freezer is ideal for long-term storage to minimize degradation. Avoid storing it near amines, thiols, or other nucleophiles.

Q3: Can this reaction be scaled up for pilot or manufacturing purposes?

Yes, this reaction is amenable to scale-up. However, the primary challenge on a larger scale is managing the exotherm during the addition of NBS. A jacketed reactor with efficient cooling and a controlled-rate addition pump for the NBS solution would be essential for maintaining temperature and ensuring safety and selectivity.

References

  • Acetamide, N-bromo - Organic Syntheses Procedure. [Link]

Sources

Validation & Comparative

Choosing Your Alkylating Agent: A Comparative Guide to Iodoacetamide and 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working in proteomics, enzymology, and chemical biology, the covalent modification of cysteine residues is a foundational technique. The choice of alkylating agent is a critical decision that can profoundly impact experimental outcomes, influencing everything from reaction efficiency to target specificity.

This guide provides an in-depth comparison of two haloacetamide-based alkylating agents: the industry-standard iodoacetamide (IAM) and the less-characterized 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide . While IAM is a well-understood and ubiquitously used reagent, this comparison will explore the fundamental chemical differences between the two, providing a framework for rational reagent selection based on theoretical principles and available data.

At a Glance: Core Chemical and Functional Differences

Feature2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamideIodoacetamide (IAM)
Chemical Formula C₇H₁₂BrNO₂C₂H₄INO[1]
Molecular Weight 222.08 g/mol [2]184.96 g/mol [1]
Modification Mass +144.06 Da (minus HBr)+57.02 Da (minus HI)
Leaving Group Bromide (Br⁻)Iodide (I⁻)
Relative Reactivity Expected to be lower than IAMHigh; Iodide is a superior leaving group
Key Structural Feature N-(tetrahydro-2-furanylmethyl) groupUnsubstituted amide
Potential Advantages Potentially altered solubility, steric profile, and cell permeability due to THF moietyWell-characterized, high reactivity, extensive literature and protocols
Potential Drawbacks Lower intrinsic reactivity, less empirical data availablePotential for off-target modifications (Met, His, Lys), light-sensitive[3][4]

Probing the Chemistry: Structure and Mechanism

Both reagents operate via the same fundamental mechanism: a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion (S⁻) of a deprotonated cysteine residue attacks the electrophilic carbon atom adjacent to the halogen, displacing the halide and forming a stable, irreversible thioether bond.[5][6] This "capping" of the cysteine prevents it from forming disulfide bonds, which is critical for applications like protein mass spectrometry.[7][8]

Figure 1. Chemical structures of the two alkylating agents.

The primary determinant of reactivity in this mechanism is the stability of the leaving group. Iodide (I⁻) is a larger, more polarizable, and thus more stable anion than bromide (Br⁻). Consequently, it is a much better leaving group.[9] This fundamental principle dictates that iodoacetamide will inherently be more reactive than its bromo-analog.

Figure 2. General SN2 mechanism for cysteine alkylation by haloacetamides.

Performance Deep Dive: Reactivity, Specificity, and Stability

Reactivity

The lower reactivity of a bromoacetamide is not necessarily a disadvantage. In contexts where researchers need to capture only the most hyper-reactive cysteine thiols, a less potent electrophile might provide greater selectivity, minimizing the labeling of less reactive sites.[6]

Specificity

The primary target for both reagents is the cysteine thiol. However, at higher concentrations or non-optimal pH (typically above 8.5), side reactions with other nucleophilic residues can occur. Iodoacetamide is known to alkylate the side chains of methionine, histidine, lysine, and even the N-terminus of proteins.[3][4]

It is reasonable to predict that 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide would exhibit a similar, if not slightly more specific, profile. Its lower intrinsic reactivity may reduce the incidence of off-target modifications. Furthermore, the bulky N-(tetrahydro-2-furanylmethyl) group could introduce steric hindrance, potentially preventing reactions at sterically crowded sites compared to the smaller iodoacetamide.

Stability and Handling

Iodoacetamide is notoriously light-sensitive and its solutions should always be prepared fresh and handled in the dark to prevent degradation and the formation of reactive iodine species.[4][12] Bromo-derivatives are generally more stable. Both compounds should be stored protected from light and moisture.

The N-(tetrahydro-2-furanylmethyl) group on the bromo-compound is expected to increase its polarity and may enhance its solubility in aqueous buffers compared to other substituted bromoacetamides.[2]

Experimental Protocol: In-Solution Alkylation for Proteomics

This protocol provides a self-validating workflow for the reduction and alkylation of protein samples prior to mass spectrometry analysis. It is based on established methods for iodoacetamide and includes considerations for adapting it to 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Materials
  • Protein sample in a suitable buffer (e.g., 8 M urea or 6 M guanidine-HCl in 100 mM Tris-HCl, pH 8.0).

  • Reducing Agent: 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution.

  • Alkylation Buffer: 100 mM Tris-HCl, pH 8.0.

  • Alkylation Reagent: 500 mM Iodoacetamide (IAM) or 500 mM 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide stock solution (prepare fresh in Alkylation Buffer or water; protect from light).

  • Quenching Reagent: 500 mM DTT stock solution.

Workflow Diagram

G start Protein Sample (in Denaturing Buffer) reduce 1. Reduction Add DTT/TCEP to 5-10 mM Incubate 30-60 min @ 56°C start->reduce cool 2. Cool Cool to Room Temperature reduce->cool alkylate 3. Alkylation Add Alkylating Agent to 15-20 mM Incubate 30 min @ RT in Dark cool->alkylate quench 4. Quench Add DTT to 10-15 mM Incubate 15 min @ RT in Dark alkylate->quench end Sample Ready for Downstream Processing (e.g., Trypsin Digestion) quench->end

Figure 3. Standard workflow for in-solution protein alkylation.

Step-by-Step Methodology
  • Protein Reduction:

    • To your protein solution (e.g., 100 µL at 1 mg/mL), add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.

    • Causality: This step is essential to break all disulfide bonds, exposing the cysteine thiol groups for subsequent alkylation.[8]

    • Incubate the sample for 30-60 minutes at 56°C. Note: Avoid temperatures above 60°C when using urea to prevent carbamylation of lysine residues.[13]

  • Cooling:

    • Allow the sample to cool to room temperature.

    • Causality: This prevents heat degradation of the alkylating agent and ensures a consistent reaction temperature.

  • Alkylation:

    • Prepare the alkylating agent stock solution immediately before use.[14]

    • Add the alkylating agent to a final concentration approximately 1.5-2x that of the reducing agent (e.g., 15-20 mM).

    • Incubate for 30 minutes at room temperature in complete darkness.

    • Causality: Performing this step in the dark is critical for iodoacetamide to prevent light-induced degradation.[4][13] The molar excess ensures that all reduced thiols are capped.

    • Adaptation for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide: Due to its expected lower reactivity, you may need to optimize this step. Consider increasing the incubation time (e.g., to 45-60 minutes) or slightly increasing the concentration to ensure complete alkylation. An initial pilot experiment is recommended.

  • Quenching:

    • Add DTT from the stock solution to a final concentration that is in excess of the alkylating agent (e.g., 10-15 mM final concentration added on top of the initial reducing agent).

    • Incubate for 15 minutes at room temperature in the dark.

    • Causality: This step consumes any unreacted alkylating agent, preventing the unwanted modification of the proteolytic enzyme (e.g., trypsin) that is typically added next.[13][15]

  • Validation:

    • The alkylated protein sample is now ready for buffer exchange, digestion, and LC-MS analysis.

    • Self-Validation: A successful alkylation can be confirmed during mass spectrometry data analysis by searching for the expected mass shift on cysteine-containing peptides (+57.02 Da for IAM, +144.06 Da for the bromo-reagent) and the absence of missed alkylations.

Conclusion: Making an Informed Choice

Iodoacetamide remains the gold standard for general-purpose cysteine alkylation due to its high reactivity, extensive body of literature, and well-established protocols.[1][16] It is the reagent of choice when speed and complete, unambiguous capping of all available cysteines are the primary goals.

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide represents a more specialized tool. While it lacks the extensive validation of IAM, its chemical properties suggest it could offer advantages in specific scenarios. Its lower reactivity might be leveraged for selective probing of hyper-reactive thiols, and its unique N-substituent could confer different solubility or steric properties. Researchers exploring novel enzyme inhibitors or chemical probes, or those experiencing off-target issues with IAM, may find this reagent to be a valuable alternative worth investigating. The choice ultimately depends on the specific demands of the experiment, balancing the proven reliability of iodoacetamide against the potential for novel reactivity offered by its bromo-analog.

References

  • Grokipedia. Iodoacetamide.
  • Wikipedia. Iodoacetamide.
  • Benchchem. Protocol for protein alkylation using iodoacetone for mass spectrometry.
  • Creative Proteomics.
  • G-Biosciences. OneQuant™ Iodoacetamide.
  • Benchchem. 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.
  • Protocols.io. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM).
  • NIH PubChem. Iodoacetamide | C2H4INO | CID 3727.
  • Benchchem. A Head-to-Head Comparison: Bromoacetyl Chloride vs.
  • Benchchem. A Comparative Guide to Protein Alkylation: Iodoacetamide vs. Iodoacetonitrile.
  • Benchchem. A Comparative Guide to Cysteine Alkylation: Iodoacetic Acid vs. Iodoacetamide.
  • NIH.
  • Thermo Fisher Scientific. Pierce Iodoacetamide, Single-Use User Guide (Pub.No. MAN0011661 C.0).
  • University of Washington.
  • Sigma-Aldrich. Iodoacetamide and Tributylphosphine solution (A3221 and T7567).
  • NIH.
  • ResearchGate. Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents | Request PDF.
  • Benchchem.
  • YouTube. Leaving Group Effect - Alkyl Halides 003.

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A Senior Application Scientist's Comparative Guide to the Biological Activity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth technical comparison of the biological activity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide against other well-established alkylating agents. By synthesizing technical data with field-proven insights, this document aims to equip you with the necessary knowledge to make informed decisions for your research endeavors.

Introduction to Alkylating Agents: A Double-Edged Sword in Biology and Medicine

Alkylating agents are a class of reactive molecules that introduce alkyl groups into nucleophilic sites on other molecules.[1][2] In a biological context, their primary target is often DNA, where they can form covalent bonds with the bases, leading to a variety of cellular responses.[3][4] This reactivity has made them a cornerstone of cancer chemotherapy for decades, as they preferentially target rapidly dividing cancer cells by inducing DNA damage that can halt replication and trigger cell death.[3][5] However, this same reactivity also accounts for their toxicity to normal, healthy cells, particularly those with high rates of proliferation, such as in the bone marrow and gastrointestinal tract.[3]

The diverse family of alkylating agents can be broadly categorized based on their chemical structure, including nitrogen mustards (e.g., cyclophosphamide, melphalan, chlorambucil), nitrosoureas, and alkyl sulfonates (e.g., busulfan).[3][6] Each class exhibits distinct properties in terms of reactivity, cell permeability, and mechanism of action, which in turn dictates their therapeutic window and side-effect profile.

This guide will focus on a comparative analysis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide , a versatile bromoacetamide derivative, with these classical alkylating agents. While direct comparative data in oncological contexts are emerging, its known biological activities, particularly in microbiology, present a unique profile that warrants a detailed examination.

Mechanism of Action: Beyond DNA Damage

The biological activity of an alkylating agent is intrinsically linked to its chemical structure and its reactivity towards biological macromolecules.

Classical Alkylating Agents: The DNA Damage Paradigm

Traditional alkylating agents primarily exert their cytotoxic effects by inducing DNA damage.[1][2] They achieve this by covalently modifying DNA bases, most commonly the N7 position of guanine.[3] Bifunctional alkylating agents, possessing two reactive groups, can form interstrand or intrastrand cross-links in the DNA double helix.[3] These cross-links are particularly cytotoxic as they physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[7]

The cellular response to this DNA damage is complex and often involves the activation of DNA repair pathways and cell cycle checkpoints. The tumor suppressor protein p53 plays a central role in this process, acting as a "guardian of the genome."[4][6] Upon sensing DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis.[8][9]

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide: A Multifaceted Profile

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a brominated acetamide derivative that functions as a versatile alkylating agent due to the presence of a reactive bromoacetamide group.[6] The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions with biological macromolecules.[6] The tetrahydrofuran moiety can influence its solubility and interactions with molecular targets.[6]

While it possesses the inherent capability to alkylate DNA and proteins, a significant body of research highlights its potent activity as an inhibitor of bacterial communication, a process known as quorum sensing (QS) .[6] Specifically, it has been shown to inhibit biofilm formation in the pathogenic bacterium Pseudomonas aeruginosa.[6] This suggests a mechanism of action that extends beyond non-specific cytotoxicity and into the realm of targeted modulation of bacterial virulence.

Halogenated compounds, particularly furanones which share structural similarities with the tetrahydrofuran ring, are known to interfere with QS signaling.[7][10][11] The proposed mechanism involves the destabilization of the transcriptional regulator proteins (like LuxR in Vibrio fischeri) that are central to the QS cascade.[3]

This dual potential—as a general alkylating agent and a specific inhibitor of bacterial signaling—distinguishes 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide from classical alkylating agents and opens up unique avenues for research and therapeutic development.

Comparative Analysis of Biological Activity: A Framework for Evaluation

Direct, head-to-head quantitative comparisons of the cytotoxicity and genotoxicity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide against classical alkylating agents in cancer cell lines are not extensively available in the public domain. Therefore, this section provides a robust experimental framework for conducting such a comparative analysis, alongside what is known about its distinct biological activities.

In Vitro Cytotoxicity: Quantifying Cell Death

A primary measure of an alkylating agent's potency is its cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the agent required to inhibit the growth of 50% of a cell population.

Table 1: Representative IC50 Values of Common Alkylating Agents in Various Cancer Cell Lines

Alkylating AgentClassCancer Cell LineIC50 (µM)Reference
MelphalanNitrogen MustardRPMI 8226 (Multiple Myeloma)2.6[1]
ChlorambucilNitrogen MustardCLL (Chronic Lymphocytic Leukemia)15.5[1]
BusulfanAlkyl SulfonateK562 (Chronic Myelogenous Leukemia)3.2[1]
BendamustineNitrogen MustardVariousVaries[9]
CyclophosphamideNitrogen MustardVariousVaries[9]

Note: IC50 values can vary significantly based on the cell line and experimental conditions.

To position 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide within this landscape, a standardized cytotoxicity assessment is essential.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Objective: To determine the IC50 value of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and compare it with other alkylating agents (e.g., Melphalan, Cisplatin).

Methodology:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and other comparator alkylating agents in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the alkylating agents. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Genotoxicity: Assessing DNA Damage

The genotoxic potential of an alkylating agent is a direct measure of its ability to damage DNA. The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[12]

Objective: To quantify and compare the extent of DNA damage induced by 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and other alkylating agents.

Methodology:

  • Cell Treatment: Treat the selected cell line with various concentrations of the alkylating agents for a specific duration (e.g., 2-4 hours).

  • Cell Harvesting and Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA. Then, subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."[12]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. Compare the level of DNA damage induced by different agents at equivalent cytotoxic concentrations.

Quorum Sensing Inhibition: A Unique Biological Signature

The ability of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide to inhibit biofilm formation in P. aeruginosa points to a distinct and valuable biological activity.[6] This can be a significant advantage in certain research contexts, such as studying bacterial pathogenesis or developing anti-virulence therapies.

Objective: To confirm and quantify the quorum sensing inhibitory activity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Methodology:

  • Bacterial Strain and Reporter System: Utilize a reporter strain of P. aeruginosa (e.g., a strain with a QS-regulated promoter fused to a reporter gene like lacZ or gfp).

  • Growth Conditions: Grow the reporter strain in a suitable medium in the presence of varying concentrations of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. Include a positive control (a known QS inhibitor) and a negative control (vehicle only).

  • Reporter Gene Assay: After a defined incubation period, measure the expression of the reporter gene. For a lacZ reporter, this can be done using a colorimetric substrate like ONPG. For a gfp reporter, fluorescence can be measured.

  • Data Analysis: Determine the concentration of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide that causes a 50% reduction in reporter gene expression (IC50 for QS inhibition).

  • Biofilm Formation Assay: Complement the reporter assay with a direct assessment of biofilm formation using a crystal violet staining method in microtiter plates.

Impact on Cellular Signaling Pathways

The biological effects of alkylating agents are mediated through their influence on intricate cellular signaling networks.

DNA Damage Response Pathways

As discussed, alkylating agents that cause DNA damage trigger a cascade of signaling events. The p53 signaling pathway is a critical component of this response.

p53_signaling_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes Alkylating Agent Alkylating Agent DNA Damage DNA Damage Alkylating Agent->DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases p53 (stabilized & activated) p53 (stabilized & activated) ATM/ATR Kinases->p53 (stabilized & activated) Phosphorylation Cell Cycle Arrest Cell Cycle Arrest p53 (stabilized & activated)->Cell Cycle Arrest DNA Repair DNA Repair p53 (stabilized & activated)->DNA Repair Apoptosis Apoptosis p53 (stabilized & activated)->Apoptosis

Caption: The p53 signaling pathway in response to DNA damage induced by alkylating agents.

Other key pathways implicated in the response to alkylating agents include the PI3K/Akt and MAPK signaling pathways, which are central regulators of cell survival, proliferation, and apoptosis.[12][13][14][15][16][17][18][19][20][21] The specific effects on these pathways can vary depending on the alkylating agent, cell type, and the extent of DNA damage.

Quorum Sensing Pathway in Pseudomonas aeruginosa

The inhibitory effect of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide on P. aeruginosa biofilm formation suggests interference with its complex QS network. P. aeruginosa utilizes multiple interconnected QS systems, primarily the las and rhl systems, which are regulated by acyl-homoserine lactone (AHL) signal molecules.[1][2][5][22][23]

quorum_sensing_pathway cluster_las las System cluster_rhl rhl System cluster_target Target Gene Expression LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL Synthesizes LasR LasR 3-oxo-C12-HSL->LasR Binds to RhlI RhlI LasR->RhlI Activates Virulence Factors Virulence Factors LasR->Virulence Factors C4-HSL C4-HSL RhlI->C4-HSL Synthesizes RhlR RhlR C4-HSL->RhlR Binds to Biofilm Formation Biofilm Formation RhlR->Biofilm Formation 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide->LasR Inhibits? 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide->RhlR Inhibits?

Sources

A Structural Comparison of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural and functional comparison of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and a rationally designed series of its analogs. As a versatile scaffold, this molecule presents multiple avenues for modification, each influencing its physicochemical properties and potential biological activity. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of N-substituted acetamides, particularly those incorporating a tetrahydrofuran (THF) moiety. We will delve into the synthetic rationale, comparative structural analysis, and potential functional implications of modifications to this core structure, supported by detailed experimental protocols and comparative data.

Introduction: The Rationale for Comparison

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a molecule of interest due to its combination of a reactive electrophilic bromoacetamide group and a hydrophilic, yet conformationally distinct, tetrahydrofuran ring.[1] The bromoacetamide moiety is a well-known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, making it a useful tool for probing active sites of enzymes and receptors.[1] Concurrently, the tetrahydrofuran motif is a prevalent feature in numerous natural products and FDA-approved drugs, often contributing to improved solubility and pharmacokinetic profiles.[1]

The potential biological activities of this scaffold are suggested by studies on related compounds. Bromoacetamide derivatives have been investigated for their quorum sensing inhibitory properties in bacteria like Pseudomonas aeruginosa, offering a potential strategy to combat bacterial virulence and biofilm formation. Furthermore, the broader class of N-substituted acetamides, including those with furan-containing moieties, has shown promise as anticonvulsant agents.

This guide will systematically explore how targeted structural modifications to the parent compound, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, can be expected to alter its properties. We will focus on three key areas of modification to generate a focused library of analogs for comparison:

  • Analog Series A: Variation of the α-Halogen: Substitution of bromine with other halogens (Fluorine, Chlorine, Iodine) to modulate the electrophilicity and leaving group potential of the acetyl group.

  • Analog Series B: Substitution on the Tetrahydrofuran Ring: Introduction of a methyl group at the 5-position of the THF ring to investigate the impact of steric hindrance and altered lipophilicity.

  • Analog Series C: Modification of the Linker: Extension of the methylene linker between the THF ring and the amide nitrogen to an ethyl group to assess the effect of increased conformational flexibility.

By comparing the structural and physicochemical data of these analogs, we can begin to construct a preliminary structure-activity relationship, providing a valuable resource for the rational design of future derivatives with tailored properties.

Synthetic Strategies and Characterization

The synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and its analogs follows a straightforward and adaptable two-step process, beginning with the amidation of a suitable amine followed by halogenation. The general synthetic workflow is depicted below.

G cluster_0 Step 1: Amidation cluster_1 Step 2: α-Halogenation (for non-bromo analogs) Amine Tetrahydrofurfurylamine or Analog Amide N-(tetrahydro-2-furanylmethyl)acetamide or Analog Amine->Amide Base (e.g., Triethylamine) DCM, 0°C to rt AcetylHalide Bromoacetyl Halide or Analog AcetylHalide->Amide IntermediateAmide N-(tetrahydro-2-furanylmethyl)acetamide FinalProduct 2-Halo-N-(tetrahydro-2-furanylmethyl)acetamide Analog IntermediateAmide->FinalProduct Solvent (e.g., CH2Cl2) HalogenatingAgent N-Halosuccinimide (NCS, NFS, NIS) HalogenatingAgent->FinalProduct

Caption: General synthetic workflow for the preparation of the target compound and its analogs.

General Experimental Protocol for Synthesis

The following protocols are representative and may require optimization for specific analogs.

Step 1: Synthesis of N-(tetrahydro-2-furanylmethyl)acetamide (Intermediate)

  • To a solution of tetrahydrofurfurylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(tetrahydro-2-furanylmethyl)acetamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

  • Dissolve N-(tetrahydro-2-furanylmethyl)acetamide (1.0 eq.) in a suitable solvent such as dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Rationale for Experimental Choices: Dichloromethane is a common solvent for these reactions due to its inertness and ability to dissolve the reactants. Triethylamine is used as a base to neutralize the HCl generated during the acylation. N-halosuccinimides are effective and relatively safe reagents for α-halogenation of amides.

Characterization Methods

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Key diagnostic signals include the chemical shifts of the methylene protons adjacent to the bromine and the amide carbonyl, as well as the protons of the tetrahydrofuran ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic amide I (C=O stretch) and amide II (N-H bend) bands are of particular importance. The C=O stretch in amides typically appears in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

  • Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC).

Structural and Physicochemical Comparison of Analogs

Defined Analogs for Comparison
Series Analog ID Structure Modification from Parent Compound
Parent 1 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide-
A A1 2-Fluoro-N-(tetrahydro-2-furanylmethyl)acetamideBr → F
A A2 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamideBr → Cl
A A3 2-Iodo-N-(tetrahydro-2-furanylmethyl)acetamideBr → I
B B1 2-Bromo-N-((5-methyltetrahydrofuran-2-yl)methyl)acetamideAddition of a 5-methyl group to the THF ring
C C1 2-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)acetamideMethylene linker → Ethyl linker
Comparative Spectroscopic Data (Predicted and Representative)

The following table summarizes expected key spectroscopic features. Exact values would need to be determined experimentally.

Analog ID Key ¹H NMR Signals (δ, ppm, CDCl₃) Key IR Bands (cm⁻¹) Key MS (m/z) Fragment
1 (Parent) ~3.9 (s, 2H, Br-CH₂); ~6.5 (br s, 1H, NH)~3300 (N-H); ~1660 (C=O, Amide I)M, M+2 isotopic pair
A1 (F) ~4.5 (d, J≈47 Hz, 2H, F-CH₂)~3300 (N-H); ~1670 (C=O, Amide I)M+
A2 (Cl) ~4.0 (s, 2H, Cl-CH₂)~3300 (N-H); ~1665 (C=O, Amide I)M, M+2 isotopic pair (~3:1)
A3 (I) ~3.7 (s, 2H, I-CH₂)~3300 (N-H); ~1655 (C=O, Amide I)M+
B1 (5-Me) ~3.9 (s, 2H, Br-CH₂); ~1.2 (d, 3H, CH₃)~3300 (N-H); ~1660 (C=O, Amide I)M, M+2 isotopic pair
C1 (Ethyl) ~3.9 (s, 2H, Br-CH₂); ~1.8 (m, 2H, -CH₂-CH₂-N)~3300 (N-H); ~1660 (C=O, Amide I)M, M+2 isotopic pair

Interpretation of Trends:

  • ¹H NMR: The chemical shift of the α-halo methylene protons is expected to be most downfield for the fluoro analog due to the high electronegativity of fluorine, and progressively upfield for chloro, bromo, and iodo analogs. The introduction of a methyl group in B1 will introduce a new doublet signal. The ethyl linker in C1 will add complexity to the aliphatic region of the spectrum.

  • IR: The amide I band position is sensitive to the electronegativity of the α-substituent. A more electronegative halogen (F) is expected to slightly increase the C=O stretching frequency.

  • MS: The isotopic pattern of the molecular ion is a key identifier. Bromine gives a characteristic ~1:1 M/M+2 pattern, while chlorine gives a ~3:1 M/M+2 pattern.

Comparative Physicochemical Properties

The lipophilicity (logP) and aqueous solubility are critical parameters influencing the pharmacokinetic profile of a drug candidate.

Analog ID Predicted clogP Predicted Aqueous Solubility Rationale for Prediction
1 (Parent) ~0.5ModerateBaseline for comparison.
A1 (F) ~0.2HigherFluorine is less lipophilic than bromine.
A2 (Cl) ~0.4Similar to parentChlorine is slightly less lipophilic than bromine.
A3 (I) ~0.8LowerIodine is more lipophilic than bromine.
B1 (5-Me) ~0.9LowerAddition of a methyl group increases lipophilicity.
C1 (Ethyl) ~0.8LowerAddition of a methylene group increases lipophilicity.

Experimental Protocol for logP Determination (Shake-Flask Method):

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to separate the layers.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of P.

Experimental Protocol for Aqueous Solubility Determination:

  • Add an excess amount of the solid compound to a known volume of water or buffer at a specific temperature (e.g., 25 °C).

  • Stir the suspension for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Filter the suspension to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Structure-Activity Relationship (SAR) Insights

Based on the structural modifications, we can hypothesize the potential impact on biological activity, particularly in the context of quorum sensing inhibition and anticonvulsant effects.

SAR_Relationships Parent Parent Compound (1) Analogs Analogs (A1-C1) Parent->Analogs Structural Modification Reactivity Electrophilicity & Reactivity Analogs->Reactivity α-Halogen (Series A) Lipophilicity Lipophilicity & Solubility Analogs->Lipophilicity Ring/Linker (Series B, C) Flexibility Conformational Flexibility Analogs->Flexibility Linker (Series C) QS_Activity Quorum Sensing Inhibition Reactivity->QS_Activity Covalent Modification Lipophilicity->QS_Activity Membrane Permeation AC_Activity Anticonvulsant Activity Lipophilicity->AC_Activity BBB Penetration Flexibility->AC_Activity Receptor Binding

Caption: Logical relationships influencing the structure-activity profile of the analogs.

Quorum Sensing Inhibition

The inhibitory activity of bromoacetamides against bacterial quorum sensing is often attributed to the covalent modification of the LuxR-type receptors.

  • Impact of α-Halogen (Series A): The reactivity of the haloacetyl group follows the order I > Br > Cl > F. Therefore, the iodo-analog A3 is expected to be the most potent covalent inhibitor, provided it can reach the target site. However, high reactivity can also lead to off-target effects and instability. The fluoro-analog A1 is likely to be the least reactive.

  • Impact of Lipophilicity (Series B & C): Increased lipophilicity in analogs B1 and C1 may enhance their ability to cross bacterial cell membranes, potentially increasing their effective concentration at the target receptor. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Experimental Protocol for Quorum Sensing Inhibition Assay (e.g., using Chromobacterium violaceum):

  • Culture C. violaceum (a reporter strain that produces a purple pigment, violacein, under the control of quorum sensing) in the presence of various concentrations of the test compounds.

  • Incubate the cultures for 24 hours.

  • Quantify the inhibition of violacein production by extracting the pigment and measuring its absorbance.

  • Simultaneously, measure the optical density of the cultures to assess bacterial growth, ensuring that the observed inhibition is not due to bactericidal or bacteriostatic effects.

Anticonvulsant Activity

The anticonvulsant activity of N-substituted acetamides is often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) test.

  • Impact of Lipophilicity (Series B & C): The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its activity as a central nervous system (CNS) agent. The increased lipophilicity of B1 and C1 may improve their BBB penetration, potentially leading to enhanced anticonvulsant activity.

  • Impact of Conformational Flexibility (Series C): The longer linker in C1 provides greater conformational freedom, which may allow for a more optimal binding orientation within the target protein, potentially increasing potency.

Experimental Protocol for Maximal Electroshock (MES) Test:

  • Administer the test compound to a group of mice or rats at various doses.

  • After a predetermined time, subject the animals to a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the induced seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is taken as an indication of anticonvulsant activity.

  • The dose that protects 50% of the animals (ED₅₀) is determined.

Conclusion

This guide has provided a framework for the comparative analysis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and its structurally related analogs. By systematically modifying the α-halogen, the tetrahydrofuran ring, and the linker, we have established a basis for understanding the structure-activity relationships of this chemical class. The provided protocols for synthesis, characterization, and biological evaluation serve as a practical starting point for researchers. The predicted trends in physicochemical properties and biological activities underscore the importance of experimental validation. Further investigation into these and other analogs will be crucial in elucidating the full potential of this versatile scaffold in the development of novel therapeutic agents.

References

  • Amerigo Scientific. 2-Bromo-N-(tetrahydrofuran-2-ylmethyl)acetamide. [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1998. [Link]

  • Jansukra, P., et al. (2022). Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. Journal of Chemical Crystallography, 52, 145–156. [Link]

  • Socala, K., & Wlaz, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 69-85). Humana, New York, NY. [Link]

  • Hansen, M., et al. (2007). Qualitative and quantitative determination of quorum sensing inhibition in vitro. Methods in Molecular Biology, 377, 135-144. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based biowaivers. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

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A Researcher's Guide to Validating the Mechanism of Action for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and Novel Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel compounds, using the hypothetical case of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. Given the presence of a reactive bromoacetamide group, this compound is presumed to act as a covalent inhibitor, making the validation of its specific molecular targets and downstream effects a critical endeavor.[1][2] This document will compare and contrast various experimental strategies, offering detailed protocols and data interpretation insights to ensure scientific rigor and trustworthiness in your findings.

Unveiling the Target: A Multi-pronged Approach to Target Identification

The initial and most crucial step in validating a compound's mechanism of action is the identification of its direct molecular target(s).[3][4] For a novel compound like 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, a multi-faceted approach is recommended to build a strong evidence base. We will explore three complementary strategies: Activity-Based Protein Profiling (ABPP), Affinity-Based Pull-Down, and Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP): A Functional Readout of Target Engagement

ABPP is a powerful chemical proteomics technique that utilizes reactive chemical probes to identify and quantify the active state of enzymes in a complex biological sample.[5][6][7][8] For a potential covalent inhibitor like 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, a competitive ABPP approach is highly effective.

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_incubation Competitive Incubation & Labeling cluster_analysis Analysis Lysate Cell or Tissue Lysate Incubate Incubate Lysate with Compound Lysate->Incubate Compound 2-Bromo-N-(tetrahydro-2- furanylmethyl)acetamide Compound->Incubate Probe Broad-spectrum Covalent Probe (e.g., iodoacetamide-alkyne) AddProbe Add Alkyne Probe Probe->AddProbe Incubate->AddProbe ClickChem Click Chemistry with Reporter Tag (e.g., Biotin-Azide) AddProbe->ClickChem Enrich Streptavidin Enrichment ClickChem->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Target ID LCMS->Data

Caption: Competitive ABPP workflow for target identification.

Step-by-Step Protocol: Competitive ABPP

  • Cell Culture and Lysis: Culture the relevant cell line (e.g., Pseudomonas aeruginosa for biofilm studies) to mid-log phase.[9] Harvest and lyse the cells in a suitable buffer to obtain a native proteome lysate.

  • Compound Incubation: Treat aliquots of the cell lysate with varying concentrations of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide for a defined period. Include a vehicle control (e.g., DMSO).

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe with a clickable handle (e.g., iodoacetamide-alkyne) to all samples. This probe will label the active sites of cysteine-containing proteins that were not blocked by the test compound.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins.

  • Enrichment and Digestion: Use streptavidin-coated beads to enrich the biotin-tagged proteins. Elute the captured proteins and perform an in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins. Proteins that show a dose-dependent decrease in enrichment in the presence of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide are considered potential targets.

Affinity-Based Pull-Down: Fishing for Binding Partners

Affinity-based pull-down methods utilize a modified version of the small molecule to "fish" for its binding partners from a cell lysate.[10][11] This approach provides direct evidence of a physical interaction.

Experimental Workflow: Affinity-Based Pull-Down

Affinity_Workflow cluster_probe_prep Probe Preparation cluster_binding Binding & Enrichment cluster_analysis Analysis Compound 2-Bromo-N-(tetrahydro-2- furanylmethyl)acetamide Linker Attach Linker & Biotin Tag Compound->Linker Probe Biotinylated Probe Linker->Probe Incubate Incubate Lysate with Probe Probe->Incubate Lysate Cell Lysate Lysate->Incubate Enrich Streptavidin Bead Enrichment Incubate->Enrich Wash Wash Beads Enrich->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE & Staining Elute->SDS LCMS LC-MS/MS Analysis Elute->LCMS

Caption: Affinity-based pull-down workflow for target identification.

Step-by-Step Protocol: Affinity-Based Pull-Down

  • Probe Synthesis: Synthesize a biotinylated version of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. The biotin tag should be attached via a linker at a position that does not interfere with its biological activity.

  • Cell Lysis: Prepare a cell lysate as described for ABPP.

  • Incubation: Incubate the cell lysate with the biotinylated probe. Include a control with free biotin to identify non-specific binders.

  • Enrichment: Add streptavidin-coated beads to the lysate to capture the probe-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining for a preliminary assessment. For comprehensive identification, perform in-gel tryptic digestion and LC-MS/MS analysis.

Cellular Thermal Shift Assay (CETSA): Monitoring Target Engagement in Live Cells

CETSA is a powerful technique to confirm target engagement in a cellular context.[12][13][14][15] It is based on the principle that ligand binding can alter the thermal stability of a protein.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Incubate Incubate Cells with Compound Cells->Incubate Compound 2-Bromo-N-(tetrahydro-2- furanylmethyl)acetamide Compound->Incubate Heat Heat Aliquots to Varying Temperatures Incubate->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Quantify Quantify Target Protein (e.g., Western Blot, ELISA) Supernatant->Quantify Plot Plot Melting Curve Quantify->Plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol: CETSA

  • Cell Treatment: Treat intact cells with 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide or a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein using a specific antibody (e.g., via Western blotting or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Competitive ABPP Competition between the test compound and a broad-spectrum probe for binding to the active sites of proteins.[3][5][6][7][8]Provides functional information about the target; can be performed in complex proteomes; high throughput.Requires a suitable broad-spectrum probe; may not identify targets that are not enzymes.
Affinity-Based Pull-Down A modified version of the compound is used to "fish" for its binding partners.[10][11]Directly identifies binding partners; can be used for non-enzymatic targets.Requires chemical synthesis of a tagged probe; the tag may interfere with binding; prone to non-specific binding.
CETSA Ligand binding alters the thermal stability of the target protein.[12][13][14][15]Confirms target engagement in live cells; label-free.Requires a specific antibody for the target protein; lower throughput for initial target identification.

Confirming Covalent Modification: The Mass Spectrometry Approach

Once a putative target has been identified, it is essential to confirm that 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide forms a covalent bond with the protein. High-resolution mass spectrometry is the gold standard for this validation.[16][17][18][19]

Step-by-Step Protocol: Mass Spectrometry Validation

  • Incubation: Incubate the purified target protein with 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

  • Intact Protein Analysis: Analyze the intact protein by LC-MS. A mass shift corresponding to the molecular weight of the compound will confirm covalent modification.

  • Peptide Mapping: Digest the modified protein with trypsin and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify the specific peptide that is modified and pinpoint the exact amino acid residue (likely a cysteine) that forms the covalent bond.

Comparison with Alternatives: Iodoacetamide and Other Biofilm Inhibitors

To provide context for the validation of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, it is useful to compare it with a well-characterized covalent inhibitor and other compounds with similar potential applications.

Iodoacetamide: A Classic Alkylating Agent

Iodoacetamide is a well-known alkylating agent that irreversibly inhibits cysteine peptidases by alkylating the catalytic cysteine residue.[1][2][20] Its mechanism of action has been extensively studied and serves as a benchmark for new covalent inhibitors. The validation of iodoacetamide's mechanism has relied on:

  • Enzyme kinetics: Demonstrating time-dependent, irreversible inhibition.

  • X-ray crystallography: Visualizing the covalent adduct in the active site.

  • Mass spectrometry: Confirming the modification of the catalytic cysteine.

In validating 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, similar rigorous biochemical and structural biology approaches should be employed to definitively establish its covalent mechanism.

Inhibitors of Pseudomonas aeruginosa Biofilm Formation

The preliminary information on 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide suggests its potential as an inhibitor of P. aeruginosa biofilm formation.[9] This is a significant area of research, as biofilms contribute to the persistence of chronic infections.[21][22][23][24] Other small molecules that inhibit P. aeruginosa biofilm formation act through various mechanisms, including:

  • Quorum sensing inhibition: Interfering with bacterial cell-to-cell communication.

  • Inhibition of cyclic di-GMP signaling: Targeting a key second messenger in biofilm formation.

  • Disruption of the extracellular matrix.

A thorough validation of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide's mechanism would involve investigating its effects on these known biofilm-related pathways in P. aeruginosa.

Assessing Off-Target Effects: A Critical Step for Selectivity

A crucial aspect of validating a covalent inhibitor is to assess its selectivity and potential off-target effects.[25][26] The reactive nature of the bromoacetamide group means it could potentially react with other nucleophilic residues in the proteome.

Strategies for Off-Target Profiling:

  • Proteome-wide ABPP: A more in-depth ABPP experiment can be performed to identify other proteins that are covalently modified by the compound.

  • Global Proteomics: Use quantitative proteomics to compare the proteomes of cells treated with the compound versus a vehicle control to identify changes in protein expression or post-translational modifications that may be due to off-target effects.

By employing the comprehensive validation strategy outlined in this guide, researchers can confidently establish the mechanism of action of novel covalent probes like 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, paving the way for their use as valuable research tools or potential therapeutic agents.

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The Tetrahydrofuran Moiety: A Scaffold for Superior Pharmaceuticals – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydrofuran (THF) ring, a saturated five-membered cyclic ether, is a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—polarity, metabolic stability, and the ability to serve as a chiral backbone—has led to its incorporation into numerous FDA-approved drugs across diverse therapeutic areas. This guide provides a comparative analysis of select THF-containing pharmaceuticals, focusing on the antifungal agents Posaconazole and Isavuconazole, the antiviral Letermovir, and the antiretroviral protease inhibitor Darunavir. We will dissect how the THF moiety influences synthetic strategy, physicochemical characteristics, and ultimately, pharmacological performance. This in-depth examination is supported by experimental data and detailed protocols to provide researchers and drug development professionals with a robust framework for understanding and leveraging this versatile structural unit.

The Strategic Value of the Tetrahydrofuran Ring in Drug Design

The THF moiety is far more than a simple linker. Its strategic incorporation into a drug candidate can profoundly and beneficially alter its properties.

  • Physicochemical Modulation : As a polar, aprotic heterocycle, the oxygen atom in the THF ring can act as a hydrogen bond acceptor, which can improve aqueous solubility and interactions with biological targets.[1] Its saturated nature also imparts a three-dimensional character to the molecule, which can be crucial for fitting into complex protein binding pockets.

  • Metabolic Stability : Compared to its aromatic counterpart, furan, the saturated THF ring is significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This enhanced stability often translates to a longer in-vivo half-life and an improved pharmacokinetic profile.

  • Chiral Scaffolding : The THF ring can be readily synthesized with multiple stereocenters. This allows for the precise spatial orientation of various functional groups, a critical factor in achieving high-affinity and selective binding to a specific biological target. The stereochemistry of the THF core is a cornerstone of the synthetic strategies for many of these drugs.

The following diagram illustrates the key relationships between the THF moiety's intrinsic properties and its impact on drug performance.

THF_Properties_Impact cluster_properties Intrinsic Properties of THF Moiety cluster_impact Impact on Pharmaceutical Profile Prop1 Polar Oxygen Atom (H-Bond Acceptor) Impact1 Enhanced Solubility & Target Binding Prop1->Impact1 enables Prop2 Saturated Cyclic Structure Impact2 Improved Metabolic Stability (Longer Half-Life) Prop2->Impact2 confers Prop3 Defined Stereochemistry (Chiral Scaffold) Impact3 High Target Specificity & Potency Prop3->Impact3 dictates Impact1->Impact3 Impact2->Impact3

Caption: Logical relationship between THF properties and drug performance.

Comparative Analysis of THF-Containing Pharmaceuticals

To illustrate the impact of the THF scaffold, we will compare four prominent drugs: Posaconazole, Isavuconazole, Letermovir, and Darunavir.

DrugTherapeutic ClassCore THF Feature
Posaconazole Triazole Antifungal2,5-disubstituted THF
Isavuconazole Triazole AntifungalPart of the active moiety
Letermovir Antiviral (CMV)Dihydroquinazoline core
Darunavir Antiretroviral (HIV)Bis-THF moiety
Synthetic Strategies: Building the Chiral Core

The synthesis of the chiral THF ring is often a critical and defining sequence in the overall manufacturing process of these pharmaceuticals. The chosen route must be efficient, scalable, and, most importantly, stereoselective.

  • Posaconazole : The synthesis of the key chiral THF subunit for Posaconazole often employs a convergent approach.[2] A common strategy involves the enzymatic desymmetrization of a prochiral diol to create a monoacetate with high enantiomeric purity. This is followed by an iodine-mediated cyclization to form the substituted THF ring, installing the correct stereochemistry.[2]

  • Letermovir : The asymmetric synthesis of Letermovir's core, which contains a fused ring system that includes a THF-like structure, has been achieved via a novel phase-transfer-catalyzed aza-Michael reaction.[3][4] This key step establishes the single stereocenter in high yield and enantiomeric excess, forming the crucial dihydroquinazoline core.[4][5][6]

  • Darunavir : The central bis-THF (hexahydrofuro[2,3-b]furan-3-yl) ligand of Darunavir is a well-established chiral building block derived from D-glucal or other carbohydrate starting materials. Its synthesis leverages the inherent chirality of the starting material to produce the desired stereoisomer, which is critical for its potent inhibition of the HIV protease.

The following workflow visualizes a generalized approach to synthesizing and evaluating a chiral THF-containing drug.

Synthesis_Workflow Start Achiral Starting Materials Step1 Asymmetric Synthesis (e.g., Catalytic Cyclization) Start->Step1 Intermediate Chiral THF Intermediate Step1->Intermediate Step2 Convergent Coupling with Side Chains Intermediate->Step2 API Final API (Active Pharmaceutical Ingredient) Step2->API QC Stereochemical & Purity Analysis (HPLC, NMR) API->QC Eval In-Vitro & In-Vivo Evaluation QC->Eval

Caption: Generalized workflow for THF-containing drug synthesis and evaluation.

Physicochemical Property Comparison

The THF moiety, in concert with the rest of the molecular structure, defines the drug's physicochemical profile, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyPosaconazoleIsavuconazoleLetermovirDarunavir
LogP 4.6 - 5.5[7][8]~4.1 (as prodrug)[9]~2.29[10]~1.9 - 2.2
Aqueous Solubility <1 µg/mL (low)[7]Prodrug is highly water-soluble[5]~0.3 mg/mL (low)[11]Poorly soluble[12]
Metabolic Stability High (metabolized via glucuronidation, not CYP)[13]Metabolized by CYP3A4/5 and UGTs[14]High (minimal metabolism)[3][15]Metabolized by CYP3A4[16]
Key ADME Insight Absorption is highly dependent on food intake to overcome low solubility.[17]Prodrug strategy overcomes the low solubility of the active moiety.[18]Primarily eliminated unchanged via hepatic uptake transporters (OATP1B1/3).[3][15]Co-administered with ritonavir or cobicistat to inhibit CYP3A4, boosting its bioavailability.[16]

Data compiled from multiple sources. LogP and solubility are highly dependent on pH and experimental conditions.

This table highlights the diverse strategies employed to optimize the ADME profiles of these drugs. Posaconazole's high lipophilicity and low solubility necessitate administration with a high-fat meal.[17] Isavuconazole elegantly bypasses this issue through a water-soluble prodrug, isavuconazonium sulfate.[5][9] Letermovir's THF-containing core is inherently stable, leading to minimal metabolism.[3][15] Darunavir, while susceptible to CYP3A4 metabolism, is protected by co-dosing with a pharmacokinetic enhancer.[16]

Pharmacological Performance: Target Engagement

The ultimate test of a drug's design is its interaction with its biological target. The THF ring plays a pivotal role in orienting the key pharmacophoric elements for optimal binding.

  • Posaconazole & Isavuconazole : Both are potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9][19] The extended side chain of Posaconazole, which includes the THF moiety, allows for additional interactions within the active site, contributing to its broad spectrum of activity.[9]

  • Letermovir : This antiviral has a unique mechanism, targeting the cytomegalovirus (CMV) DNA terminase complex, specifically the pUL56 subunit.[10][13][20] This prevents the cleavage of viral DNA concatemers into monomeric genomes, thus halting the formation of mature virions.[20][21] The rigid, three-dimensional structure conferred in part by its complex heterocyclic core is essential for this specific interaction.

  • Darunavir : As an HIV protease inhibitor, Darunavir is designed to mimic the peptide substrate of the viral protease. The bis-THF moiety acts as a potent P2 ligand, fitting snugly into the hydrophobic S2 pocket of the enzyme.[16] The oxygen atoms of the THF rings can form critical hydrogen bonds with the backbone amide protons of the enzyme, contributing to its exceptionally high binding affinity and potency against resistant viral strains.[16]

Experimental Protocols for Comparative Assessment

To provide a practical framework for researchers, we detail two standard, high-throughput assays used to evaluate key drug properties discussed in this guide.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a non-cell-based method to predict passive, transcellular permeability of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., Millipore MSSACCEPT0R)

  • Lecithin (e.g., from soybean, >90% purity)

  • Dodecane (99+% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and control compounds (e.g., propranolol - high permeability, theophylline - low permeability)

  • LC-MS/MS or UV-Vis plate reader for analysis

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mg/mL stock solution of lecithin in dodecane. This is the artificial membrane solution.

    • Prepare 10 mM stock solutions of test and control compounds in DMSO. . Prepare the donor solution by diluting the 10 mM stock to a final concentration of 100 µM in PBS (final DMSO concentration should be 1-2%).

  • Membrane Coating:

    • Carefully pipette 5 µL of the lecithin/dodecane solution onto the filter of each well of the donor plate.

    • Allow the membrane to impregnate for at least 5 minutes.

  • Assay Setup:

    • Add 300 µL of fresh PBS (pH 7.4) to each well of the acceptor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.

    • Add 150 µL of the donor solution (test/control compounds) to the corresponding wells of the donor plate.

  • Incubation:

    • Cover the plate assembly to prevent evaporation.

    • Incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully remove the donor plate.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).

  • Calculation of Apparent Permeability (Papp):

    • The Papp value (in cm/s) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of metabolism of a compound by Phase I enzymes (primarily CYPs).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM), commercially available

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and control compounds (e.g., testosterone - high clearance, verapamil - intermediate clearance)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • Incubator/water bath set to 37°C

Methodology:

  • Preparation of Solutions:

    • Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).

    • Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture. The final test compound concentration is typically 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile (typically 2-3 volumes) with an internal standard.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Conclusion

The tetrahydrofuran moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Through the comparative analysis of Posaconazole, Isavuconazole, Letermovir, and Darunavir, we have demonstrated how this seemingly simple cyclic ether can be strategically employed to confer metabolic stability, dictate stereochemistry for precise target engagement, and modulate physicochemical properties. The success of these drugs underscores the importance of understanding the subtle yet profound influence of such "privileged" scaffolds. The provided experimental protocols offer a starting point for researchers to conduct their own comparative evaluations, enabling the rational design of next-generation pharmaceuticals that leverage the unique advantages of the THF core.

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A Researcher's Guide to Assessing the Target Specificity of Novel Covalent Probes: A Case Study of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target modulation. Their mechanism, which involves the formation of a stable chemical bond with the protein target, can lead to high efficacy and prolonged pharmacodynamic effects. However, this very reactivity presents a critical challenge: ensuring target specificity. An off-target covalent interaction can lead to unforeseen toxicity or a misleading interpretation of biological effects.

This guide provides a comprehensive framework for assessing the specificity of a novel covalent probe, using the hypothetical molecule 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide , which we will refer to as Compound X , as our case study. The structure of Compound X features a bromoacetamide "warhead," a reactive electrophile known to covalently modify nucleophilic amino acid residues like cysteine. The specificity of such a molecule is dictated by the "guidance" moiety—in this case, the N-(tetrahydro-2-furanylmethyl) group—which mediates non-covalent interactions that position the warhead for reaction with the intended target.

Our objective is to move beyond a simple "on-target/off-target" binary and build a detailed "specificity profile." We will outline a multi-tiered experimental strategy, explaining the rationale behind each step and providing actionable protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously validate the specificity of their covalent molecules.

Part 1: The Strategic Framework for Specificity Assessment

A robust assessment of specificity is not a single experiment but a phased approach that moves from broad, high-throughput screening to deep, unbiased proteome-wide analysis. This strategy allows for early identification of potential liabilities and provides orthogonal validation of on-target engagement.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Profiling A Compound X (2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide) B Large-Panel Kinase Screen (e.g., Eurofins KinaseProfiler™) A->B Test at 1-2 concentrations C Initial Specificity Score (S-Score, KINOMEscan®) B->C Quantify binding/inhibition D Cellular Thermal Shift Assay (CETSA) C->D Validate top hits & predicted target G Comprehensive Off-Target Identification & Occupancy Analysis C->G Compare E Confirmation of On-Target Binding in Intact Cells D->E Measure thermal stabilization F Chemoproteomics (isoTOP-ABPP) E->F Profile at multiple concentrations F->G Identify all covalently modified cysteines

Figure 1: A tiered strategic workflow for assessing covalent probe specificity.

Our recommended workflow (Figure 1) is as follows:

  • Tier 1: Broad Biochemical Profiling. The first step is to understand the potential interaction landscape of Compound X against a large, purified protein family. Assuming Compound X is a kinase inhibitor, we would employ a large-scale in vitro binding or activity assay against hundreds of human kinases. This provides a quantitative, albeit cell-free, measure of potency and selectivity.

  • Tier 2: In-Cell Target Engagement Validation. A compound's behavior in a test tube can differ significantly from its behavior in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that Compound X engages its intended target(s) in an intact cellular environment.[1][2][3][4][5]

  • Tier 3: Unbiased Proteome-Wide Off-Target Discovery. The ultimate test of specificity is to assess the compound's interactions against the entire proteome in an unbiased fashion. Mass spectrometry-based chemoproteomics, such as Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (isoTOP-ABPP), is the gold standard for identifying the direct covalent targets of a probe within a complex biological system.[6][7][8][9]

Part 2: Comparative Benchmarking

To properly contextualize the specificity profile of Compound X, it must be compared against benchmark compounds. The choice of comparators is critical. For this guide, we will compare the hypothetical results for Compound X against two well-characterized covalent kinase inhibitors targeting Bruton's tyrosine kinase (BTK), a common target in oncology and immunology.

  • Promiscuous Benchmark: Ibrutinib. A first-generation, FDA-approved BTK inhibitor. While highly effective, it is known to have a number of clinically relevant off-targets (e.g., EGFR, TEC, SRC family kinases), which contribute to some of its side effects.[10]

  • Specific Benchmark: Acalabrutinib. A second-generation BTK inhibitor designed for greater selectivity, with significantly fewer off-target activities compared to Ibrutinib.

By comparing the data for Compound X to both a promiscuous and a selective inhibitor, we can more accurately classify its specificity profile.

Part 3: Experimental Methodologies & Data Interpretation

This section provides detailed protocols and explains the causality behind the experimental choices.

Tier 1: Large-Panel Kinase Screening

Expertise & Rationale: The goal here is to quickly and broadly survey the kinome for potential interactions. A binding assay (like Eurofins' KINOMEscan®) is often preferred over enzymatic assays for an initial screen. Binding assays measure direct physical interaction and are independent of the kinase's functional state, thus providing a more direct measure of potential engagement. We screen at a high concentration (e.g., 1 µM) to capture even weak interactions, which can then be followed up with full dose-response curves for confirmed hits.

Experimental Protocol (Example: KINOMEscan® platform):

  • Compound Preparation: Solubilize Compound X, Ibrutinib, and Acalabrutinib in 100% DMSO to a stock concentration of 100 mM.

  • Assay Execution: Submit compounds to a commercial provider (e.g., Eurofins DiscoverX). The assay typically involves competition between the test compound and an immobilized, active-site directed ligand for binding to a panel of ~468 kinases. The amount of kinase bound to the solid support is measured.

  • Primary Screen: Test all three compounds at a single high concentration (e.g., 1 µM).

  • Dose-Response: For any kinase showing significant inhibition (>65% at 1 µM), perform a full 10-point dose-response curve to determine the dissociation constant (Kd).

Data Presentation & Interpretation: The results are best visualized using a "tree-spot" diagram and summarized in a table. The selectivity score (S-score) is a quantitative measure, where a lower score indicates higher selectivity.

Table 1: Hypothetical Kinase Profiling Results (Kd, nM)

Kinase TargetCompound X (Hypothetical)Ibrutinib (Benchmark)Acalabrutinib (Benchmark)
BTK (On-Target) 5.2 1.1 3.5
EGFR>10,0002.5>10,000
TEC150.74.878.1
ITK>10,00010.3>10,000
SRC>10,00025.6>5,000
FGR>10,00018.9>5,000
Selectivity Score (S(35)) 0.01 0.08 0.02

In this hypothetical result, Compound X shows high affinity for its intended target (BTK) and an excellent selectivity score, superior to the promiscuous Ibrutinib and comparable to the highly selective Acalabrutinib.

Tier 2: Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: CETSA serves as a critical bridge between biochemical data and cellular physiology. It verifies that a compound can enter the cell, engage its target, and stabilize it against thermal denaturation.[2][5] A positive thermal shift provides strong evidence of target engagement in a native cellular environment. The workflow is straightforward but requires careful optimization of the heating temperature.

G A 1. Treat Cells (e.g., Ramos B-cells) with Compound X or DMSO B 2. Heat Aliquots (e.g., 40°C to 70°C gradient for 3 minutes) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to pellet aggregated proteins) C->D E 5. Analyze Soluble Fraction (Western Blot for Target Protein) D->E F 6. Plot Data (Quantify bands and generate 'melt' and 'shift' curves) E->F

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol (CETSA for BTK):

  • Cell Culture: Culture Ramos cells (a B-cell lymphoma line endogenously expressing BTK) to a density of 1-2 x 10^6 cells/mL.

  • Compound Treatment: Treat cells with 1 µM Compound X or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 46°C to 64°C in 2°C increments). An unheated control is also included.

  • Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., via BCA assay). Analyze equal amounts of total protein by SDS-PAGE and Western Blot using an antibody specific for the target protein (BTK).

Data Presentation & Interpretation: The Western blot bands are quantified, and the percentage of soluble protein remaining is plotted against temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.

Table 2: Hypothetical CETSA Data Summary

Compound (1 µM)Apparent Melting Temp (T_m)Thermal Shift (ΔT_m)
DMSO (Vehicle)52.1 °C-
Compound X59.8 °C+7.7 °C
Ibrutinib60.5 °C+8.4 °C
Acalabrutinib59.1 °C+7.0 °C

This hypothetical data confirms that Compound X enters cells and robustly engages its BTK target, with a stabilization effect comparable to the benchmarks.

Tier 3: Chemoproteomics for Unbiased Specificity Profiling

Expertise & Rationale: This is the most rigorous test of specificity. Chemoproteomics directly identifies which proteins are covalently modified by Compound X across the entire proteome.[6][7] The isoTOP-ABPP method is particularly powerful. It uses a broadly reactive cysteine probe (like iodoacetamide) to label all "available" cysteines after the cells have been treated with the covalent inhibitor. Cysteines that are occupied by Compound X will be unavailable for labeling by the probe. By using stable isotope labeling and mass spectrometry, we can precisely quantify the "disappearance" of a cysteine peptide, which corresponds to its engagement by our compound.

G A 1. Treat Cells 'Heavy' (¹³C₆-Lys) cells with DMSO 'Light' (¹²C₆-Lys) cells with Compound X B 2. Cell Lysis & Probe Labeling Lyse cells and treat both proteomes with an alkyne-functionalized probe (e.g., Iodoacetamide-alkyne) A->B C 3. Click Chemistry Attach TEV-biotin tag to the alkyne probe via CuAAC reaction B->C D 4. Combine & Purify Mix 'Heavy' & 'Light' proteomes 1:1. Enrich biotin-tagged peptides with streptavidin beads. C->D E 5. Digest & Analyze On-bead trypsin digestion. Analyze peptides by LC-MS/MS. D->E F 6. Quantify Peptides Calculate Heavy/Light ratios. A ratio > 2 indicates a site is occupied by Compound X. E->F

Figure 3: Workflow for isoTOP-ABPP chemoproteomic profiling.

Experimental Protocol (isoTOP-ABPP):

  • SILAC Labeling: Grow two populations of Ramos cells, one in "light" media (containing normal ¹²C₆-Lysine) and one in "heavy" media (containing ¹³C₆-Lysine).

  • Compound Treatment: Treat the "light" cells with Compound X (e.g., at 1 µM for 1 hour). Treat the "heavy" cells with DMSO.

  • Lysis and Probing: Lyse both cell populations. Treat both proteomes with an alkyne-functionalized cysteine-reactive probe (e.g., Iodoacetamide-alkyne) to label all cysteines not occupied by Compound X.

  • Click Chemistry: Use a Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled peptides.

  • Enrichment: Combine the "light" and "heavy" proteomes in a 1:1 ratio. Digest with trypsin and enrich the biotin-tagged peptides using streptavidin beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the peptides and quantify the heavy/light isotopic ratios. A ratio significantly greater than 1 indicates that the corresponding cysteine was blocked by Compound X in the "light" sample.

Data Presentation & Interpretation: The results are typically presented as a volcano plot, plotting the log2(Heavy/Light ratio) against the -log10(p-value). Each point represents a unique cysteine-containing peptide.

Table 3: Hypothetical Chemoproteomic Hits for Compound X (1 µM)

ProteinCysteine SiteLog2 (H/L Ratio)FunctionAssessment
BTK Cys481 4.5 Tyrosine Kinase On-Target
TECCys3501.8Tyrosine KinasePotential Off-Target
TXNCys321.2Redox RegulationLikely Background

This hypothetical data provides the most definitive evidence. Compound X potently and selectively engages its intended target, Cys481 of BTK. It shows modest engagement of a related kinase, TEC, but does not significantly interact with other cysteines throughout the proteome, confirming its high specificity.

Conclusion & Overall Assessment

This guide outlines a rigorous, multi-tiered strategy for assessing the specificity of a novel covalent probe, exemplified by the hypothetical Compound X. By integrating broad biochemical screening, in-cell target engagement validation, and unbiased proteome-wide profiling, a researcher can build a comprehensive and trustworthy specificity profile.

Based on our hypothetical data, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide (Compound X) would be classified as a highly specific covalent inhibitor.

  • It demonstrates potent on-target activity in biochemical assays with a superior selectivity score to first-generation inhibitors (Table 1).

  • It effectively engages its target in living cells, as confirmed by a significant thermal shift in the CETSA experiment (Table 2).

  • Most importantly, unbiased chemoproteomic analysis reveals minimal and weak off-target engagement across the proteome, confirming its high degree of specificity (Table 3).

This systematic approach, which combines orthogonal methods and contextualizes data against relevant benchmarks, is essential for the confident progression of covalent molecules in drug discovery and their reliable use as chemical probes in biological research.

References

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A Comparative Guide to the Cross-Reactivity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Covalent Inhibition

Covalent inhibitors offer distinct advantages in drug discovery, including high potency and prolonged duration of action, which can be achieved at lower doses.[1] This is because they form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[2][3] However, the very reactivity that makes them effective also carries the risk of off-target interactions, potentially leading to toxicity.[4] Therefore, a thorough assessment of a covalent inhibitor's cross-reactivity across the proteome is a critical step in its development.

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a research compound featuring a bromoacetamide functional group.[5] This group is a reactive electrophile known to form covalent bonds with nucleophilic amino acid residues, particularly cysteine.[6][7][8] The tetrahydrofuran moiety may influence its solubility and interactions with target proteins.[5] Given its potential as a covalent modifier, understanding its selectivity is paramount. This guide provides a framework for assessing its cross-reactivity profile in comparison to other well-characterized electrophilic "warheads."

The Importance of Comparative Analysis

To contextualize the cross-reactivity of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, it is essential to compare it against established covalent modifiers with known reactivity profiles. This comparative approach allows for a nuanced understanding of its relative selectivity and potential liabilities.

Table 1: Comparison of Covalent Warheads

WarheadTypical Target ResidueReactivityKey Considerations
Bromoacetamide CysteineHighCan be promiscuous; risk of off-target effects.[4][6]
Iodoacetamide CysteineHighSimilar reactivity to bromoacetamide; often used in proteomics.[6][7]
Acrylamide CysteineModerateCan exhibit off-target effects; modifications can improve selectivity.[8]
Maleimide CysteineHighCan be promiscuous and label lysine at alkaline pH.[6]

Experimental Framework for Cross-Reactivity Profiling

A multi-pronged approach is necessary to comprehensively evaluate the cross-reactivity of a novel covalent inhibitor. This typically involves a combination of biochemical and cell-based assays, followed by proteomic analysis to identify specific off-targets.

Caption: Workflow for identifying covalent targets using chemoproteomics.

Chemoproteomic Profiling with a "Clickable" Probe

Rationale: To identify the specific off-targets of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, a "clickable" version of the molecule (containing an alkyne or azide handle) can be synthesized. [1][7]This allows for the enrichment and subsequent identification of covalently modified proteins from a complex mixture. [7] Protocol:

  • Synthesize an analog of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide containing a terminal alkyne.

  • Treat cell lysates or intact cells with the alkyne-tagged probe.

  • Perform a click chemistry reaction to attach a biotin-azide tag to the probe-labeled proteins.

  • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Digest the enriched proteins with trypsin and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [9][10]

Intact Protein Mass Spectrometry

Rationale: To confirm the covalent adduction and determine the stoichiometry of binding, intact protein mass spectrometry can be employed. [11][12] Protocol:

  • Incubate the purified target protein with the test compound.

  • Remove excess unbound compound.

  • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS). [13]4. The mass of the protein will increase by the molecular weight of the bound compound, confirming covalent modification. [11]

Conclusion

A thorough evaluation of cross-reactivity is a non-negotiable aspect of developing safe and effective covalent inhibitors. By employing a systematic and comparative approach, as outlined in this guide, researchers can gain a comprehensive understanding of the selectivity profile of novel compounds like 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. The integration of biochemical, cell-based, and proteomic methods provides a robust framework for identifying potential off-targets and guiding the optimization of lead compounds with improved safety profiles.

References

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  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. Available at: [Link]

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  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC. Available at: [Link]

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  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC - PubMed Central. Available at: [Link]

  • 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem. Available at: [Link]

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Performance Benchmark: 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Covalent Probe Characterization

This guide provides an in-depth performance comparison of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, a targeted covalent probe, against the widely-used, non-specific alkylating agent, Iodoacetamide (IAM). The experimental frameworks described herein are designed to provide researchers, scientists, and drug development professionals with a robust methodology for characterizing and validating the efficacy and specificity of covalent inhibitors.

The core of this analysis rests on the principle that while raw reactivity is important, controlled and specific target engagement is the hallmark of a useful biochemical tool or therapeutic lead. 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is structured with a reactive bromoacetamide "warhead" and a distinct tetrahydrofuran moiety. This design suggests a two-step mechanism of action: initial, non-covalent binding interactions potentially guided by the tetrahydrofuran group, followed by the irreversible covalent modification of a proximal nucleophile, such as a cysteine thiol, via an SN2 reaction.[1][2]

Our comparative analysis will focus on three critical performance assays:

  • Covalent Inhibition Kinetics (k_inact/K_I): To determine the efficiency of target inactivation.

  • Proteome-Wide Reactivity Profiling: To assess specificity against off-target proteins.

  • Direct Target Modification Confirmation: To definitively verify the covalent adduct via mass spectrometry.

Assay 1: Benchmarking Covalent Inhibition Kinetics

Expertise & Rationale

For covalent inhibitors, the standard IC50 value is often misleading as it is time-dependent.[3] A more rigorous assessment of potency is the determination of the kinetic parameters KI (the initial reversible binding affinity) and kinact (the maximal rate of inactivation). The second-order rate constant, kinact/KI, represents the overall efficiency of the inhibitor and is the gold standard for comparing covalent agents.[3]

We will benchmark 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide against Iodoacetamide using Papain, a model cysteine protease, as the target enzyme. Papain's active site contains a highly reactive cysteine (Cys25) that is readily targeted by electrophilic probes.[4] Iodoacetamide, lacking a specific binding moiety, is expected to react more indiscriminately and with faster kinetics, while 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is hypothesized to exhibit more favorable binding affinity (KI) prior to inactivation.

Experimental Protocol: Papain Inhibition Assay
  • Reagent Preparation:

    • Papain Stock (1 mg/mL): Dissolve Papain in Assay Buffer (100 mM sodium phosphate, 1 mM EDTA, pH 6.5).

    • Activation Buffer: Assay Buffer containing 10 mM L-cysteine to ensure the active site thiol is reduced.

    • Inhibitor Stocks (10 mM): Prepare stocks of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and Iodoacetamide in DMSO.

    • Substrate Solution (2 mM): N-α-Benzoyl-L-arginine ethyl ester (BAEE) in deionized water.

  • Papain Activation:

    • Dilute Papain stock to 2x the final assay concentration in Activation Buffer.

    • Incubate at 37°C for 15 minutes.

  • Inhibition Reaction:

    • In a 96-well plate, add varying concentrations of each inhibitor.

    • Add the activated Papain solution to initiate the reaction. Final enzyme concentration should be ~50 nM.

    • Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Residual Activity Measurement:

    • After each incubation time point, add BAEE substrate to a final concentration of 200 µM.

    • Immediately measure the rate of substrate hydrolysis by monitoring the increase in absorbance at 253 nm over 5 minutes using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time.

    • The negative slope of this line gives the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation (kobs = (kinact * [I]) / (KI + [I])) to determine kinact and KI.

Workflow Diagram: Covalent Kinetic Analysis

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Inhibitors, Substrate) P2 Activate Papain (Reduce Cys25) P1->P2 A1 Incubate Enzyme + Inhibitor (Time-course) P2->A1 A2 Add Substrate (BAEE) A1->A2 A3 Measure Residual Activity (Absorbance at 253 nm) A2->A3 D1 Calculate k_obs (ln(%Activity) vs. Time) A3->D1 Kinetic Data D2 Plot k_obs vs. [Inhibitor] D3 Determine k_inact and K_I (Non-linear regression) D2->D3 D4 Calculate k_inact/K_I D3->D4

Caption: Workflow for determining covalent inhibition kinetic parameters.

Comparative Performance Data
Parameter2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamideIodoacetamide (IAM)Interpretation
KI (µM)75550The lower KI suggests a higher initial binding affinity for the target compound, likely mediated by its tetrahydrofuran moiety.
kinact (s-1)0.050.12IAM shows a faster maximal rate of inactivation due to the higher reactivity of iodide as a leaving group compared to bromide.[5]
kinact/KI (M-1s-1) 667 218 Despite slower chemistry, the superior binding affinity of the target compound results in a >3-fold higher overall efficiency.

Assay 2: Proteome-Wide Reactivity and Specificity

Expertise & Rationale

A critical attribute of a high-quality chemical probe is specificity. An ideal covalent inhibitor should modify its intended target with high efficiency while leaving the rest of the proteome untouched. Bromoacetamides and iodoacetamides are known to react with nucleophilic residues, primarily cysteine thiols.[2] We can benchmark the specificity of our target compound against IAM by assessing their reactivity with the entire soluble proteome of a cell lysate. A more reactive and less specific compound like IAM is expected to label a larger number of proteins.

Experimental Protocol: Competitive Proteomic Profiling
  • Cell Lysate Preparation:

    • Harvest HEK293T cells and lyse in a non-denaturing buffer (e.g., PBS with protease inhibitors, no reducing agents).

    • Clarify the lysate by centrifugation and determine the total protein concentration (e.g., via BCA assay).

  • Competitive Labeling:

    • Aliquot the cell lysate (~1 mg protein per sample).

    • Treat aliquots with increasing concentrations of either 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide or Iodoacetamide for 1 hour at room temperature.

    • As a control, treat one aliquot with DMSO vehicle.

  • Residual Thiol Labeling:

    • To each sample, add a saturating concentration of a broad-spectrum, thiol-reactive fluorescent probe (e.g., 5-Iodoacetamido-fluorescein, 5-IAF).

    • Incubate for an additional hour in the dark to label all cysteine thiols that were not previously blocked by the test compounds.

  • Analysis:

    • Separate the labeled proteins using 1D SDS-PAGE.

    • Visualize the labeled proteins using a fluorescent gel scanner. A decrease in fluorescent signal in a specific band indicates that the test compound has reacted with that protein.

Workflow Diagram: Competitive Reactivity Profiling

G Lysate Prepare Cell Lysate Treat Treat with Inhibitor (Test Compound or IAM) Lysate->Treat Label Label Remaining Thiols (Fluorescent Probe) Treat->Label Separate Separate Proteins (SDS-PAGE) Label->Separate Visualize Visualize Fluorescence (Gel Scanner) Separate->Visualize Analyze Analyze Gel (Assess Specificity) Visualize->Analyze

Caption: Workflow for assessing proteome-wide covalent probe reactivity.

Comparative Performance Data
Feature2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamideIodoacetamide (IAM)Interpretation
Effective Blocking Conc. (EC50) ~15 µM~5 µMIAM blocks reactive thiols at a lower overall concentration, confirming its higher general reactivity.
Number of Labeled Bands Significantly fewer bands labeled compared to control.Broad and extensive labeling across many protein bands.The target compound demonstrates higher specificity, modifying a smaller subset of the proteome. IAM is highly indiscriminate.
Off-Target Reactivity LowHighIodoacetamide's high reactivity makes it prone to off-target modifications, a known issue with this reagent.[6]

Assay 3: Direct Confirmation of Covalent Adduct Formation

Expertise & Rationale

Kinetic and profiling assays provide strong indirect evidence of covalent modification. However, definitive proof requires direct detection of the covalent adduct formed between the inhibitor and its target protein. Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose.[4][7] By measuring the precise mass of the protein before and after incubation with the inhibitor, we can confirm the addition of the compound's mass to the protein, thereby validating the covalent binding event.

Experimental Protocol: Intact Protein LC-MS Analysis
  • Incubation:

    • Incubate purified Papain (e.g., 10 µM) with a 5-fold molar excess of either 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide or Iodoacetamide.

    • Allow the reaction to proceed for 1 hour at room temperature. Include a DMSO vehicle control.

  • Sample Cleanup:

    • Remove excess, unbound inhibitor using a desalting column (e.g., C4 ZipTip) suitable for proteins.

  • LC-MS Analysis:

    • Analyze the samples via reverse-phase LC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire mass spectra across the expected mass range for Papain.

  • Data Deconvolution:

    • Process the raw mass spectra to deconvolute the multiple charge states into a single, zero-charge mass spectrum for the intact protein.

    • Compare the mass of the treated protein samples to the untreated control.

Workflow Diagram: LC-MS Adduct Confirmation

G Incubate Incubate Protein + Inhibitor Cleanup Remove Excess Inhibitor (Desalting Column) Incubate->Cleanup Inject Inject into LC-MS Cleanup->Inject Acquire Acquire Mass Spectra Inject->Acquire Deconvolute Deconvolute Spectra (Zero-Charge Mass) Acquire->Deconvolute Compare Compare Masses (Adduct vs. Control) Deconvolute->Compare

Sources

Navigating the Covalent Landscape: A Comparative Guide to the Pharmacokinetics of Bromoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the realm of targeted covalent inhibitors, the bromoacetamide group represents a potent, yet challenging, electrophilic warhead. Its high reactivity can lead to profound target engagement but also raises critical questions about selectivity, off-target effects, and overall pharmacokinetic behavior. This guide provides a comparative analysis of the pharmacokinetic properties of bromoacetamide derivatives, moving beyond a simple recitation of data to explain the causal relationships between chemical structure, reactivity, and in vivo fate. Our focus is on empowering you to make informed decisions in the design and evaluation of your next generation of covalent modifiers.

The Covalent Advantage and the Pharmacokinetic Imperative

Targeted covalent inhibitors (TCIs) offer the distinct advantage of prolonged pharmacodynamic effects that can outlast the drug's presence in systemic circulation. By forming a stable covalent bond with their target protein, they can achieve sustained target inhibition with less frequent dosing. However, this irreversibility places a heightened demand on understanding and optimizing the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An ideal bromoacetamide-based TCI must be stable enough to reach its target, reactive enough to engage it, but not so reactive that it indiscriminately alkylates off-target proteins, leading to toxicity. This delicate balance is governed by its pharmacokinetic properties.

The core challenge lies in the inherent reactivity of the bromoacetamide warhead. The rate at which it reacts with nucleophiles, such as the thiol group of cysteine residues, is a critical determinant of its pharmacokinetic profile. A highly reactive compound may be rapidly cleared from circulation through conjugation with endogenous nucleophiles like glutathione (GSH), preventing it from reaching its intended target. Conversely, a less reactive derivative might have a longer systemic half-life but may not efficiently bind to its target. Therefore, a comparative understanding of how structural modifications to the bromoacetamide scaffold impact reactivity and, consequently, pharmacokinetics, is paramount.

A Comparative Analysis of Bromoacetamide Derivative Reactivity

The intrinsic reactivity of the electrophilic warhead is a foundational pharmacokinetic property. A common and informative method to assess this is to measure the rate of reaction with glutathione (GSH), a major endogenous nucleophile. This provides a surrogate measure of the compound's stability in a biologically relevant environment.

A key structural feature influencing reactivity is the nature of the halogen atom in the α-haloacetamide group. Bromine, being a better leaving group than chlorine, imparts greater reactivity to the acetamide. This is quantitatively demonstrated by the significantly shorter half-life of α-bromoacetamide in the presence of GSH compared to its chloro- and fluoro-analogs.

WarheadHalf-life (in presence of GSH)Relative ReactivityRationale
α-Bromoacetamide ~0.08 hours[1]HighBromine is an excellent leaving group, facilitating nucleophilic attack.
α-Chloroacetamide ~3.2 hours[1]ModerateChlorine is a less effective leaving group than bromine, slowing the reaction rate.
α-Fluoroacetamide > 60 hoursLowFluorine is a poor leaving group, resulting in significantly lower reactivity.
α-Bromo-α-methylacetamide > 60 hours[1]Very LowThe presence of a methyl group at the α-position introduces steric hindrance, impeding access of the nucleophile to the electrophilic carbon.[1]

This data underscores a fundamental principle in the design of bromoacetamide derivatives: reactivity is tunable. By strategically modifying the chemical structure, we can control the electrophilicity of the warhead and, by extension, its pharmacokinetic profile. For instance, the introduction of steric bulk near the reactive center, as seen with the α-methyl substitution, dramatically reduces reactivity.[1] This approach can be employed to design derivatives with longer systemic half-lives, potentially improving their ability to reach their intended target.

Key Pharmacokinetic Parameters: A Comparative Overview

The in vivo journey of a bromoacetamide derivative is characterized by a set of key pharmacokinetic parameters. Understanding these parameters is essential for comparing different derivatives and for predicting their clinical performance.

ParameterDefinitionImportance for Bromoacetamide Derivatives
Cmax (Maximum Plasma Concentration) The highest concentration of the drug observed in the plasma after administration.A higher Cmax may be required to drive target engagement, but could also increase the risk of off-target reactions.
Tmax (Time to Maximum Plasma Concentration) The time at which Cmax is reached.A rapid Tmax may be desirable for acute indications, while a slower Tmax might be preferred for sustained target inhibition.
AUC (Area Under the Curve) The total drug exposure over time, representing the total amount of drug that reaches the systemic circulation.A key indicator of overall bioavailability. Comparing the AUC of different derivatives provides a measure of their relative systemic exposure.
t1/2 (Half-life) The time required for the plasma concentration of the drug to decrease by half.For covalent inhibitors, the biological effect can persist long after the drug is cleared, but a reasonable half-life is still needed to ensure adequate target engagement.
Bioavailability (%F) The fraction of the administered dose that reaches the systemic circulation unchanged.Poor bioavailability can be a major hurdle. Structural modifications, such as the introduction of an acetamide moiety to a flavonoid core, have been shown to significantly improve this parameter.[2]
Clearance (CL) The volume of plasma cleared of the drug per unit time.High clearance, often due to rapid metabolism or reaction with endogenous nucleophiles, can limit the drug's exposure and efficacy.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.A large Vd may indicate extensive tissue distribution, which could be beneficial for targeting proteins in peripheral tissues but may also lead to off-target accumulation.

Experimental Workflows for Pharmacokinetic Profiling

A robust evaluation of the pharmacokinetic properties of bromoacetamide derivatives requires a combination of in vitro and in vivo studies. The following experimental workflows provide a framework for a comprehensive comparative analysis.

In Vitro ADME Profiling

Early-stage in vitro assays are crucial for triaging compounds and identifying potential pharmacokinetic liabilities before committing to costly and time-consuming in vivo studies.

Caption: In Vitro ADME cascade for bromoacetamide derivatives.

Step-by-Step Protocol: Glutathione (GSH) Stability Assay

This assay is fundamental for comparing the intrinsic reactivity of different bromoacetamide derivatives.

  • Preparation of Reagents:

    • Prepare a stock solution of the bromoacetamide derivative in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of glutathione (GSH) in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the GSH solution to achieve a final concentration that is physiologically relevant (e.g., 1-5 mM).

    • Initiate the reaction by adding the bromoacetamide derivative stock solution to a final concentration suitable for analytical detection (e.g., 1-10 µM).

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction in designated wells by adding an excess of a quenching agent (e.g., N-acetylcysteine) or by adding a protein precipitation agent (e.g., acetonitrile with formic acid).

  • Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent bromoacetamide derivative.

  • Data Interpretation:

    • Plot the natural logarithm of the parent compound concentration versus time.

    • The slope of the line represents the degradation rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

In Vivo Pharmacokinetic Studies

Animal models are indispensable for understanding the integrated ADME properties of a drug candidate in a whole organism.

Caption: Workflow for an in vivo pharmacokinetic study.

Step-by-Step Protocol: Mouse Pharmacokinetic Study (Oral Dosing)

  • Animal Acclimation and Dosing:

    • Acclimate male BALB/c mice (or other appropriate strain) for at least one week.

    • Prepare a stable formulation of the bromoacetamide derivative (e.g., in a solution of 10% DMSO, 40% PEG400, 50% saline).

    • Administer a single oral dose of the compound via gavage at a predetermined concentration (e.g., 10 mg/kg).

  • Blood Collection:

    • Collect blood samples (~50 µL) from a cohort of mice at specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Typically, a sparse sampling design is used where each mouse is sampled at a limited number of time points.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the bromoacetamide derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

The Role of In Silico Modeling in Early Assessment

In the early stages of drug discovery, in silico ADME prediction models can provide valuable insights into the potential pharmacokinetic properties of bromoacetamide derivatives, allowing for the rapid virtual screening of large numbers of compounds. These models use quantitative structure-property relationships (QSPRs) to predict parameters such as solubility, permeability, plasma protein binding, and metabolism by key cytochrome P450 enzymes. While in silico predictions do not replace experimental data, they are an invaluable tool for prioritizing compounds for synthesis and in vitro testing.

Conclusion: A Path Forward for Bromoacetamide Derivatives

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to designed therapies. Drug Discovery Today, 20(9), 1061-1073.
  • Shindo, N., & Ojida, A. (2021). Recent progress in covalent warheads for in vivo targeting of endogenous proteins. Bioorganic & Medicinal Chemistry, 47, 116386.
  • Vita, E. D. (2020). 10 years into the resurgence of covalent drugs. Future Medicinal Chemistry, 12(12), 1089-1092.
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673-5724.
  • Pettersson, M., & Baillie, T. A. (2012). Covalent inhibitors in drug discovery: a medicinal chemist's perspective. Journal of Medicinal Chemistry, 55(22), 9486-9504.
  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design.
  • Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 876-886.
  • Shindo, N., Fuchida, H., Sato, K., Okamoto, K., & Ojida, A. (2021). Recent Advances in Covalent Drug Discovery. Molecules, 26(22), 6835. Available at: [Link]

  • Lonsdale, R., & Ward, R. A. (2018). Structure-based design of targeted covalent inhibitors. Chemical Society Reviews, 47(11), 3816-3830.
  • Krall, N., da Cruz, F. P., Boutureira, O., & Bernardes, G. J. (2016). Site-selective protein modification.
  • Ward, R. A., & Fawell, S. (2017). A sweet new approach to covalent inhibition. Nature Chemical Biology, 13(10), 1044-1045.
  • Kitasono, Y., & Shindo, N. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7794. Available at: [Link]

  • BioIVT. (n.d.). In Vivo ADME & PK Studies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Available at: [Link]

  • Mphahlele, M. J., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(12), 7235-7249. Available at: [Link]

  • Baylor College of Medicine. (n.d.). Drug Metabolism and Pharmacokinetics. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed to be a definitive resource, grounding procedural guidance in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Key Hazards of Brominated Acetamides:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Corrosivity: Can cause skin irritation and serious eye damage or burns.[3][4][5]

  • Respiratory Irritation: May cause irritation to the respiratory system.[1][3][4]

  • Environmental Hazards: As with many halogenated compounds, improper disposal can lead to environmental contamination. It should not be released into the environment.[6][7]

This risk profile necessitates a disposal strategy that minimizes exposure and prevents environmental release. The core principle is to treat 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide as a hazardous chemical waste, with specific considerations for its halogenated nature.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide for disposal:

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][6]Protects against splashes and potential eye irritation or serious damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts.[4][8]Prevents skin contact, which can cause irritation or burns and toxic effects.
Body Protection A laboratory coat, and for larger quantities or potential for splashing, a chemical-resistant apron.[3][4]Protects against contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][5] A respirator may be needed if ventilation is inadequate.Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide follows a systematic process of segregation, containment, labeling, and transfer. This workflow is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[9]

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_containerization Container Management cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (e.g., Fume Hood) C Obtain Designated 'Halogenated Organic Waste' Container B->C D Carefully Transfer Waste (Solid or in Solution) C->D E Securely Cap Container D->E F Label Container with 'Hazardous Waste' and Contents E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Ensure Secondary Containment G->H I Arrange for Pickup by Licensed Hazardous Waste Vendor H->I

Caption: Disposal workflow for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide.

Detailed Procedural Steps:

  • Segregation is Key: As a brominated compound, this waste is classified as "halogenated organic waste." It must be collected separately from non-halogenated waste streams to ensure proper and cost-effective disposal.[8][10][11][12] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.[8]

  • Container Selection and Use:

    • Use a designated, leak-proof container, clearly marked for "Halogenated Organic Waste."[10][13] The container must be chemically compatible with the waste; high-density polyethylene (HDPE) is often a suitable choice.

    • Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for expansion and prevent spills.[9][11]

    • Keep the container closed at all times except when actively adding waste.[8][10][13] This minimizes the release of volatile organic compounds (VOCs).

  • Labeling for Safety and Compliance:

    • Proper labeling is a strict regulatory requirement.[14][15] The label must include:

      • The words "Hazardous Waste."[14][15]

      • The full chemical name: "2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide." Avoid abbreviations or chemical formulas.[10]

      • An indication of the hazards (e.g., "Toxic," "Irritant").[8][15]

  • Interim Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13][14][15] This area should be at or near the point of generation and under the control of laboratory personnel.[9][15]

    • The SAA must be a well-ventilated, cool, and dry location, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][10]

    • Ensure the waste container is within secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks.[8]

  • Final Disposal:

    • Once the container is full or has been in storage for the maximum allowable time (which can vary by institutional policy and generator status, but should not exceed one year in an SAA), arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14]

    • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases (like hydrogen bromide) produced during combustion.[6] Never pour this chemical down the drain. [16]

Emergency Procedures in Case of Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical sorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as halogenated waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the door to the laboratory to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately.[8] Provide them with the name of the chemical and the approximate quantity spilled.

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your laboratory. This protocol is not merely a set of rules but a system designed to protect you, your colleagues, and the broader community.

References

  • Braun Research Group.
  • Temple University Environmental Health and Radiation Safety. (2021, October).
  • Cole-Parmer. (n.d.).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • MedicalLab Management. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Fisher Scientific. (2010, September 23).
  • Echemi. (n.d.).
  • Fisher Scientific. (2010, November 5).
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: 2'-Bromo-4'-methylacetanilide.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 4'-Bromo-2'-fluoroacetanilide.
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
  • Fisher Scientific. (n.d.).
  • Echemi. (n.d.).

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A Senior Application Scientist's Guide to Handling 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide. As a Senior Application Scientist, this protocol is grounded in the principles of chemical reactivity, risk mitigation, and operational excellence to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Reactivity

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a versatile alkylating agent, a characteristic derived from its reactive bromoacetamide group.[1] The electrophilic bromine atom is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions.[1] This reactivity is the basis for its utility in synthesis and as a biochemical probe, but it is also the root of its potential hazards.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure is closely related to other α-bromo amides, such as 2-Bromoacetamide and N-Bromoacetamide. The safety protocols outlined here are based on the known hazards of these analogous compounds, which are classified as acutely toxic, corrosive, and severe irritants.[2][3][4]

Inferred Primary Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed.[2][3]

  • Corrosivity: Causes severe skin burns and serious eye damage.[2][3][5]

  • Irritation: May cause respiratory tract irritation.[2][6][7]

Therefore, all handling procedures must assume the compound is hazardous and operate on the principle of minimizing all routes of exposure: inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE, linking each piece of equipment to the hazard it mitigates.

Protection Area Required PPE Rationale & Causality
Eye & Face ANSI-approved Chemical Splash Goggles & Face ShieldThe α-bromo amide functional group is known to cause severe, irreversible eye damage.[2][3] Goggles provide a seal against splashes and dust, while a face shield offers a secondary layer of protection during high-risk operations like transferring large quantities.
Skin & Body Chemical-Resistant Laboratory Coat & Chemical ApronA fully buttoned lab coat protects against incidental contact.[8][9] For handling larger quantities (>5g) or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is required to prevent saturation and direct skin contact.[9]
Hand Nitrile Gloves (Double-Gloved)α-bromo amides can cause severe skin burns and may be absorbed through the skin.[2][10] Nitrile gloves offer good resistance to a range of organic chemicals.[8][11] Double-gloving is a critical best practice to protect against tears and provides an extra barrier during glove removal, minimizing the risk of cross-contamination.
Respiratory NIOSH-approved Respirator (N95 or higher)The compound may be a fine powder that is easily aerosolized, posing a respiratory irritation hazard.[7][12] All weighing and transfer operations involving the solid compound must be conducted in a certified chemical fume hood. If work outside a hood is unavoidable, a fitted N95 respirator is the minimum requirement to prevent inhalation of particulates.

Operational Plan: A Step-by-Step Handling Protocol

This protocol details the procedure for accurately weighing and preparing a stock solution of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, integrating safety at every step.

Objective: To safely weigh 100 mg of the compound and prepare a 10 mg/mL stock solution in DMSO.

Materials:

  • 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

  • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Weigh paper or weigh boat

  • 15 mL conical tube

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Preparation (Pre-Operation):

    • Ensure a certified chemical fume hood is operational.[8]

    • Gather all necessary PPE as specified in the table above. Don all PPE before entering the designated work area.

    • Prepare the work area inside the fume hood by laying down absorbent bench paper.

    • Designate a waste container for halogenated organic waste within the fume hood.[8][13]

    • Pre-label your 15 mL conical tube.

  • Weighing the Compound (Execution):

    • Place the analytical balance inside the chemical fume hood.

    • Using a clean spatula, carefully transfer a small amount of the solid compound from the stock bottle onto a tared weigh paper on the balance. Avoid generating dust.[12]

    • Accurately weigh approximately 100 mg of the compound. Record the exact weight.

    • Secure the lid on the main stock bottle immediately after dispensing.

  • Solubilization:

    • Carefully fold the weigh paper and transfer the solid into the pre-labeled 15 mL conical tube.

    • Using a calibrated pipette, add the calculated volume of DMSO to the conical tube to achieve a final concentration of 10 mg/mL.

    • Securely cap the conical tube.

    • Vortex the tube until the solid is completely dissolved.

  • Post-Operation & Decontamination:

    • Dispose of the used weigh paper and any contaminated pipette tips directly into the designated halogenated waste container.[13]

    • Wipe down the spatula, the balance, and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol), disposing of the wipes in the halogenated waste.

    • Remove outer gloves and dispose of them in the designated waste.

    • With inner gloves still on, transport the sealed stock solution to its storage location.

    • Remove all remaining PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[2][11]

Emergency & Disposal Plans

Emergency First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][12] Seek immediate medical attention.

Spill Management Workflow

The following diagram outlines the logical workflow for responding to a spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_decon Final Steps Assess Assess Spill Size & Risk Alert Alert Colleagues & Supervisor Assess->Alert Evacuate Evacuate Area (If Large Spill) Alert->Evacuate Large/ Aerosolized PPE Don Full PPE Alert->PPE Small/ Manageable Report Report Incident Evacuate->Report Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect Material with Spark-Proof Tools Contain->Cleanup Bag Place in Labeled Halogenated Waste Bag Cleanup->Bag Decon Decontaminate Area Bag->Decon Doff Remove PPE Correctly Decon->Doff Doff->Report

Caption: Workflow for managing a chemical spill.

Waste Disposal Plan

As a halogenated organic compound, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide and any materials contaminated with it must be disposed of according to strict protocols.

  • Segregation: All waste (solid compound, contaminated consumables, solutions) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][10] Do not mix with non-halogenated waste streams.[13]

  • Container Management: Keep the waste container tightly closed except when adding waste.[10][13] Store it in a designated, well-ventilated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.[8][12]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this reactive compound, ensuring a safe and productive research environment.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. Available at: [Link]

  • Halogenated Solvents . Washington State University, Environmental Health & Safety. Available at: [Link]

  • Halogenated Solvents in Laboratories . Temple University, Environmental Health and Radiation Safety. Available at: [Link]

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